molecular formula C23H39NO3 B14815176 Arachidonoyl Serinol

Arachidonoyl Serinol

Cat. No.: B14815176
M. Wt: 377.6 g/mol
InChI Key: QHELXIATGZYOIB-CGRWFSSPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arachidonoyl Serinol is a useful research compound. Its molecular formula is C23H39NO3 and its molecular weight is 377.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H39NO3

Molecular Weight

377.6 g/mol

IUPAC Name

(5E,8E,11E,14E)-N-(1,3-dihydroxypropan-2-yl)icosa-5,8,11,14-tetraenamide

InChI

InChI=1S/C23H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)24-22(20-25)21-26/h6-7,9-10,12-13,15-16,22,25-26H,2-5,8,11,14,17-21H2,1H3,(H,24,27)/b7-6+,10-9+,13-12+,16-15+

InChI Key

QHELXIATGZYOIB-CGRWFSSPSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NC(CO)CO

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(CO)CO

Origin of Product

United States

Foundational & Exploratory

The Endogenous Function of Arachidonoyl Serinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonoyl Serinol (AraS) is an endogenous N-acyl amide, structurally related to the endocannabinoid anandamide (B1667382), that has emerged as a bioactive lipid with a distinct pharmacological profile. Isolated from the bovine brain, AraS exhibits a range of physiological functions, including potent vasodilatory, pro-angiogenic, and neuromodulatory activities. Unlike classical endocannabinoids, AraS demonstrates weak affinity for the cannabinoid receptors CB1 and CB2 and does not interact with the TRPV1 vanilloid receptor. Its biological effects are largely attributed to the activation of a putative novel G-protein coupled receptor, with GPR55 being a primary candidate, as well as direct modulation of ion channels. This technical guide provides a comprehensive overview of the endogenous function of AraS, detailing its biosynthesis, signaling pathways, and physiological effects. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of its molecular interactions and experimental workflows.

Introduction

The discovery of the endocannabinoid system has unveiled a complex network of lipid signaling molecules that play crucial roles in maintaining homeostasis. While N-arachidonoyl ethanolamine (B43304) (anandamide) and 2-arachidonoyl glycerol (B35011) (2-AG) are the most extensively studied endocannabinoids, a growing family of related N-acyl amides, including this compound (AraS), is gaining recognition for its unique biological activities. AraS, an amide conjugate of arachidonic acid and the amino acid serine, was first isolated from bovine brain tissue.[1] Its structural similarity to anandamide initially suggested a role within the classical endocannabinoid signaling framework. However, subsequent pharmacological characterization revealed that AraS possesses a distinct receptor interaction profile, setting it apart as an "endocannabinoid-like" molecule with its own set of endogenous functions.[1][2]

This guide aims to provide an in-depth technical resource on the core endogenous functions of AraS, focusing on its biosynthesis, molecular targets, and downstream physiological effects.

Biosynthesis and Degradation

The precise enzymatic pathways for the endogenous synthesis and degradation of this compound are not as well-defined as those for anandamide and 2-AG. However, based on the metabolism of other N-acyl amino acids, a plausible biosynthetic route has been proposed.

Biosynthesis

The formation of AraS likely occurs through the direct enzymatic conjugation of arachidonic acid with L-serine. One potential enzymatic catalyst for this reaction is cytochrome c . In the presence of hydrogen peroxide, cytochrome c has been demonstrated to catalyze the formation of several N-arachidonoyl amino acids, including N-arachidonoyl serine, from arachidonoyl-CoA and the corresponding amino acid.[3] This reaction proceeds favorably at physiological temperature and pH and exhibits Michaelis-Menten kinetics.[3]

Another potential pathway involves the action of an N-acyltransferase , which would transfer an arachidonoyl group from a donor molecule, such as N-arachidonoyl-phosphatidylethanolamine (NAPE), to serine. While specific N-acyltransferases for serine have not been definitively identified in the context of AraS synthesis, this mechanism is a common route for the formation of other N-acyl amides.[4]

Degradation

The enzymatic hydrolysis of AraS to yield arachidonic acid and serine is the presumed primary route of its inactivation. Enzymes known to hydrolyze other fatty acid amides are likely candidates for AraS degradation. Fatty Acid Amide Hydrolase (FAAH) , the principal enzyme responsible for anandamide degradation, is a strong candidate due to its broad substrate specificity for N-acyl amides.[5][6] However, the specific activity of FAAH on AraS has not been extensively characterized. Another class of enzymes, the serine hydrolases , may also contribute to AraS metabolism. It is noteworthy that this compound has been found to be a weak inhibitor of monoacylglycerol lipase (B570770) (MAGL) , suggesting that MAGL is unlikely to be a major enzyme in its degradation pathway.[7]

Molecular Targets and Signaling Pathways

This compound exerts its biological effects through a combination of receptor-mediated and direct ion channel modulation mechanisms.

Receptor Interactions

AraS exhibits a distinct receptor binding profile compared to classical endocannabinoids.

  • Cannabinoid Receptors (CB1 and CB2): AraS binds very weakly to the CB1 receptor and shows no significant binding to the CB2 receptor.[1][8] This low affinity indicates that the majority of its physiological effects are not mediated through these classical cannabinoid receptors.

  • TRPV1 Receptor: AraS does not bind to the transient receptor potential vanilloid 1 (TRPV1) receptor.[1][8]

  • GPR55: The orphan G-protein coupled receptor, GPR55, has emerged as a strong candidate receptor for AraS.[2] Activation of GPR55 is linked to several of the downstream signaling events observed with AraS treatment, including the activation of RhoA and increases in intracellular calcium.[9] GPR55 activation by other lipids, such as lysophosphatidylinositol (LPI), is known to stimulate signaling pathways involving Gαq and Gα12/13.[8][9]

Signaling Pathways

The binding of AraS to its putative receptor, GPR55, initiates a cascade of intracellular signaling events.

  • MAPK/ERK and Akt/PKB Pathways: In endothelial cells, AraS stimulates the phosphorylation of p44/p42 mitogen-activated protein (MAP) kinase (also known as ERK1/2) and protein kinase B (Akt).[1][8] These signaling pathways are crucial for cell proliferation, survival, and migration, and their activation underlies the pro-angiogenic effects of AraS.

  • RhoA Signaling: GPR55 is known to couple to Gα12/13, leading to the activation of the small GTPase RhoA.[9] This pathway is involved in the regulation of the actin cytoskeleton and cell morphology.

  • Intracellular Calcium Mobilization: Activation of GPR55 by various ligands leads to an increase in intracellular calcium concentrations, primarily through the release of calcium from intracellular stores via the phospholipase C (PLC) and inositol (B14025) trisphosphate (IP3) pathway.[9]

Arachidonoyl_Serinol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR55 GPR55 G_alpha Gαq / Gα12/13 GPR55->G_alpha activates PI3K PI3K GPR55->PI3K Ras Ras GPR55->Ras AraS This compound (AraS) AraS->GPR55 binds PLC PLC G_alpha->PLC RhoA RhoA G_alpha->RhoA PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_increase ↑ [Ca²⁺]i IP3->Ca_increase induces release from ER Physiological_Effects Physiological Effects (Vasodilation, Angiogenesis, etc.) Ca_increase->Physiological_Effects RhoA->Physiological_Effects Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt phosphorylation pAkt->Physiological_Effects Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK phosphorylation pERK->Physiological_Effects

Caption: Proposed signaling pathway of this compound (AraS) via GPR55.

Ion Channel Modulation

AraS can directly interact with and modulate the activity of specific ion channels, independent of receptor activation.

  • N-type Calcium Channels: In rat sympathetic ganglion neurons, AraS produces a rapid and reversible augmentation of N-type Ca2+ current.[10] This effect is voltage-dependent and results from a hyperpolarizing shift in the activation curve.[10] This modulation of N-type Ca2+ channels suggests a potential role for AraS in regulating neurotransmitter release and neuronal excitability.

  • Large-Conductance Ca2+-activated K+ (BKCa) Channels: AraS is an activator of large-conductance Ca2+-activated K+ (BKCa) channels.[11] This activation is direct and does not involve cannabinoid receptors or cytosolic factors, although it is dependent on the presence of membrane cholesterol.[11] The activation of BKCa channels likely contributes to the endothelium-independent component of AraS-induced vasorelaxation.[11]

Physiological Functions

The unique molecular interactions of AraS translate into a distinct set of physiological functions.

Vasodilation

One of the most prominent effects of AraS is its ability to induce vasodilation in a variety of vascular beds. It relaxes rat isolated mesenteric arteries and abdominal aorta in an endothelium-dependent manner.[1][8] This effect is resistant to blockade by CB1 and CB2 receptor antagonists, further supporting the involvement of a novel receptor.[1] The vasorelaxant effect of AraS also has an endothelium-independent component, which is likely mediated by its direct activation of BKCa channels in vascular smooth muscle cells.[11]

Angiogenesis

AraS has been identified as a pro-angiogenic factor.[12][13] It stimulates angiogenesis and endothelial wound healing by inducing the expression of vascular endothelial growth factor C (VEGF-C) and its cognate receptor in primary human microvascular endothelial cells.[12][13] The pro-angiogenic effects of AraS are at least partially inhibited by the knockdown of GPR55.[12][13]

Anti-inflammatory Effects

AraS exhibits anti-inflammatory properties by suppressing the lipopolysaccharide (LPS)-induced formation of tumor necrosis factor-alpha (TNF-α) in a murine macrophage cell line and in mice.[1][8] This effect is independent of CB1 and CB2 receptors.[1][8]

Quantitative Data Summary

Parameter Value System/Assay Reference
CB1 Receptor Binding (Ki) > 10,000 nMMouse cerebellar membranes[1]
CB2 Receptor Binding No significant bindingRat CB2 receptors[1]
TRPV1 Receptor Binding No significant bindingRat TRPV1 receptors[1]
Vasodilation (EC50) - Rat Mesenteric Artery 550 nMIsolated rat mesenteric arteries[1]
Vasodilation (EC50) - Rat Abdominal Aorta ≈1,200 nMIsolated rat abdominal aorta[1]
BKCa Channel Activation (pEC50) 5.63HEK293 cells with human BKCa α-subunit[11]
MAGL Inhibition (IC50) 73 µMMonoacylglycerol lipase activity assay[7]

Detailed Experimental Protocols

Vasodilation Assay (Aortic Ring Assay)

This protocol describes a method for assessing the vasodilatory effects of this compound on isolated aortic rings.

G cluster_0 Aortic Ring Preparation cluster_1 Experimental Setup cluster_2 Vasoconstriction and Vasodilation Measurement A Euthanize rat and excise thoracic aorta B Clean aorta of connective and adipose tissue A->B C Cut aorta into 2-3 mm rings B->C D Mount aortic rings in an organ bath containing Krebs-Henseleit solution C->D E Maintain at 37°C and bubble with 95% O2 / 5% CO2 D->E F Equilibrate under a resting tension of 2g for 60-90 min E->F G Pre-constrict rings with phenylephrine (B352888) (1 µM) F->G H Once a stable contraction is achieved, add cumulative concentrations of this compound G->H I Record changes in isometric tension H->I J Express relaxation as a percentage of the pre-constriction I->J

Caption: Experimental workflow for the aortic ring vasodilation assay.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Phenylephrine

  • This compound

  • Organ bath system with isometric force transducers

Procedure:

  • Humanely euthanize a rat and carefully excise the thoracic aorta.

  • Place the aorta in ice-cold Krebs-Henseleit solution and meticulously clean it of surrounding connective and adipose tissues.

  • Cut the aorta into rings of 2-3 mm in width.

  • Suspend the aortic rings between two stainless steel hooks in organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2 grams, with solution changes every 15-20 minutes.

  • After equilibration, induce a stable contraction with 1 µM phenylephrine.

  • Once a plateau in contraction is reached, add cumulative concentrations of this compound to the organ bath.

  • Record the changes in isometric tension.

  • Express the relaxation response as a percentage of the phenylephrine-induced pre-contraction.

Western Blot for MAPK and Akt Phosphorylation

This protocol details the steps to analyze the phosphorylation status of MAPK (ERK1/2) and Akt in response to this compound treatment in cultured cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).

G A Culture HUVECs to 80-90% confluency B Serum-starve cells for 4-6 hours A->B C Treat cells with this compound for desired time points B->C D Lyse cells in RIPA buffer with protease and phosphatase inhibitors C->D E Determine protein concentration (e.g., BCA assay) D->E F Separate proteins by SDS-PAGE E->F G Transfer proteins to a PVDF membrane F->G H Block membrane with 5% BSA in TBST G->H I Incubate with primary antibodies (anti-phospho-ERK, anti-phospho-Akt) H->I J Wash and incubate with HRP-conjugated secondary antibody I->J K Detect chemiluminescence signal J->K L Strip and re-probe membrane for total ERK and total Akt (loading controls) K->L

Caption: Workflow for Western blot analysis of MAPK and Akt phosphorylation.

Materials:

  • Cultured HUVECs

  • Cell culture medium and serum

  • This compound

  • RIPA lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST)

  • Primary antibodies (rabbit anti-phospho-ERK1/2, rabbit anti-phospho-Akt)

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Culture HUVECs in appropriate medium until they reach 80-90% confluency.

  • Serum-starve the cells for 4-6 hours to reduce basal phosphorylation levels.

  • Treat the cells with the desired concentrations of this compound for various time points (e.g., 0, 5, 15, 30 minutes).

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-ERK1/2 and phospho-Akt overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with antibodies against total ERK1/2 and total Akt.

Conclusion and Future Directions

This compound is a fascinating bioactive lipid with a distinct pharmacological profile that sets it apart from classical endocannabinoids. Its potent vasodilatory, pro-angiogenic, and anti-inflammatory effects, mediated through a putative novel receptor (GPR55) and direct ion channel modulation, highlight its potential as a therapeutic target for a range of cardiovascular and inflammatory diseases.

Future research should focus on several key areas to further elucidate the endogenous function of AraS. A definitive identification and characterization of the enzymes responsible for its biosynthesis and degradation are crucial for understanding its regulation in vivo. The deorphanization of its primary receptor and a more detailed mapping of its downstream signaling pathways will provide a clearer picture of its mechanism of action. Furthermore, exploring the physiological roles of AraS in different tissues and its potential involvement in various pathological conditions will open new avenues for drug development. The in-depth understanding of this compound's endogenous functions holds significant promise for the development of novel therapeutics with targeted and potentially more favorable side-effect profiles compared to broad-acting cannabinoid receptor modulators.

References

An In-depth Technical Guide to the Discovery and Isolation of Arachidonoyl Serinol from Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-arachidonoyl L-serine, also known as Arachidonoyl Serinol (ARA-S), is an endogenous lipid mediator discovered in the mammalian brain. Structurally similar to the endocannabinoid anandamide (B1667382), ARA-S belongs to the growing class of N-acyl amides that exhibit diverse biological activities.[1][2][3][4] Unlike classical endocannabinoids, ARA-S displays very weak affinity for the cannabinoid receptors CB1 and CB2, suggesting it may act through alternative signaling pathways to exert its physiological effects, which include vasodilation and neuroprotection.[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, isolation, quantification, and biological signaling of ARA-S in brain tissue, aimed at researchers and professionals in the fields of neuroscience and drug development.

Discovery and Initial Identification

ARA-S was first isolated and identified from bovine brain tissue.[1][2][3][4] The rationale for its discovery was based on the chemical similarity to anandamide (N-arachidonoyl ethanolamine) and the abundance of phosphatidylserine (B164497), a potential precursor, in brain tissue.[3] Its structure was elucidated through comparison with a synthetically prepared standard, confirming its identity as N-arachidonoyl L-serine.[3]

Experimental Protocols

Isolation of this compound from Brain Tissue

The following protocol is a detailed methodology for the extraction and purification of ARA-S from brain tissue, based on established lipid extraction techniques.

Materials:

  • Brain tissue (e.g., bovine, rat, mouse)

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Solid-phase extraction (SPE) columns (C18)

  • Ethyl acetate

  • Hexane

  • Nitrogen gas supply

  • Rotary evaporator

  • Homogenizer

  • Centrifuge

Procedure:

  • Homogenization: Homogenize fresh or snap-frozen brain tissue in a 2:1 (v/v) mixture of chloroform and methanol. The solvent volume should be approximately 20 times the tissue weight (e.g., 1 g of tissue in 20 mL of solvent).

  • Lipid Extraction: Agitate the homogenate for 15-20 minutes at room temperature. Centrifuge the mixture to pellet the solid debris and collect the supernatant.

  • Phase Separation: To the supernatant, add 0.2 volumes of 0.9% NaCl solution. Vortex the mixture and centrifuge to separate the organic and aqueous phases.

  • Collection of Lipid Extract: Carefully collect the lower organic phase, which contains the total lipid extract.

  • Solvent Evaporation: Evaporate the solvent from the lipid extract under a stream of nitrogen gas or using a rotary evaporator.

  • Solid-Phase Extraction (SPE) Purification:

    • Reconstitute the dried lipid extract in a small volume of a non-polar solvent like hexane.

    • Condition a C18 SPE column with methanol followed by the non-polar solvent.

    • Load the reconstituted lipid extract onto the SPE column.

    • Wash the column with a non-polar solvent to remove highly non-polar lipids.

    • Elute the N-acyl amide fraction, including ARA-S, with a more polar solvent mixture, such as ethyl acetate/hexane.

  • Final Evaporation and Storage: Evaporate the solvent from the eluted fraction under nitrogen gas. Store the purified ARA-S extract at -80°C until analysis.

Quantification of this compound by LC-MS/MS

A sensitive and selective method for the quantification of ARA-S in brain tissue utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C8 or C18 reversed-phase column (e.g., Thermo Hypersil C8 HyPurity Advance, 100x2.1 mm, 3 µm)[5]

  • Mobile Phase A: Acetonitrile with 0.1% formic acid and 1 mM ammonium (B1175870) acetate

  • Mobile Phase B: Water with 0.1% formic acid and 1 mM ammonium acetate

  • Gradient Elution: A gradient from a lower to a higher concentration of Mobile Phase A.

  • Flow Rate: 0.3 mL/min[5]

MS/MS Parameters:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): [M+H]+ for ARA-S

  • Product Ions (m/z): Specific fragment ions of ARA-S for quantification and confirmation.

  • Internal Standard: A deuterated analog of ARA-S or a structurally similar N-acyl amide should be used for accurate quantification.

Quantitative Data

The concentration of ARA-S in the brain is relatively low compared to other endocannabinoids like 2-arachidonoylglycerol (B1664049) (2-AG). The following table summarizes the reported levels of ARA-S in rodent brain tissue.

Brain RegionSpeciesConcentration (pmol/g)Analytical MethodReference
Whole BrainMouse3.1 ± 0.5LC-MS/MS[6]

Further research is needed to determine the specific concentrations of ARA-S in different brain regions such as the hippocampus, striatum, cortex, and cerebellum.

Biological Activity and Signaling Pathways

ARA-S exhibits a unique pharmacological profile, interacting weakly with classical cannabinoid receptors while showing activity at other cellular targets.

Interaction with Cannabinoid Receptors

Studies have shown that ARA-S has a very low binding affinity for the CB1 and CB2 receptors, indicating that its biological effects are likely not mediated primarily through these receptors.[1][2][3][4]

GPR55 Signaling

The orphan G protein-coupled receptor GPR55 has emerged as a potential target for ARA-S and other endocannabinoid-like lipids. While direct agonism of ARA-S at GPR55 is still under investigation, the activation of GPR55 by other cannabinoid ligands initiates a signaling cascade involving Gαq and Gα12/13 proteins. This leads to the activation of downstream effectors such as RhoA, phospholipase C (PLC), and the subsequent mobilization of intracellular calcium and activation of the ERK/MAPK pathway.[7][8][9][10][11][12][13]

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ARA_S This compound (ARA-S) GPR55 GPR55 ARA_S->GPR55 Binds? G_alpha Gαq / Gα12/13 GPR55->G_alpha Activates RhoA RhoA G_alpha->RhoA PLC PLC G_alpha->PLC ERK ERK/MAPK Activation RhoA->ERK IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilization DAG->ERK Ca2->ERK Cellular_Response Cellular Response (e.g., Vasodilation) ERK->Cellular_Response

Caption: Putative GPR55 signaling pathway for this compound.
Modulation of BKCa Channels

ARA-S has been shown to be a direct activator of large-conductance Ca²⁺-activated potassium (BKCa) channels.[5][7][14] This activation is independent of G-protein coupled receptors and appears to be dependent on the presence of membrane cholesterol.[5][7] The activation of BKCa channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent vasodilation.[5][7]

BKCa_Activation cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular ARA_S This compound (ARA-S) BKCa BKCa Channel ARA_S->BKCa Directly Activates Cholesterol Membrane Cholesterol ARA_S->Cholesterol Interaction Dependent on K_out K⁺ BKCa->K_out K⁺ Efflux Hyperpolarization Hyperpolarization BKCa->Hyperpolarization K_in K⁺ K_in->BKCa Vasodilation Vasodilation Hyperpolarization->Vasodilation

Caption: Mechanism of BKCa channel activation by this compound.

Biosynthesis and Degradation

The metabolic pathways of ARA-S are still being fully elucidated. The proposed pathways are based on the metabolism of other N-acyl amides.

Biosynthesis

The biosynthesis of ARA-S is thought to occur through a two-step process. First, an N-acyltransferase enzyme catalyzes the transfer of an arachidonoyl group from a phospholipid donor, such as N-arachidonoyl-phosphatidylethanolamine (NAPE), to the serine headgroup of phosphatidylserine (PS), forming N-arachidonoyl-phosphatidylserine (NAPS). Subsequently, a phospholipase D (PLD)-like enzyme, potentially N-acyl-phosphatidylserine-specific phospholipase D (NAPS-PLD), cleaves NAPS to release ARA-S. Another proposed pathway involves the direct conjugation of arachidonic acid with L-serine, potentially catalyzed by cytochrome c or a fatty acid amide hydrolase (FAAH) acting in reverse.[6][15][16][17]

Biosynthesis_Degradation cluster_biosynthesis Biosynthesis cluster_degradation Degradation NAPE N-Arachidonoyl- Phosphatidylethanolamine (NAPE) NAT N-Acyltransferase NAPE->NAT PS Phosphatidylserine (PS) PS->NAT NAPS N-Arachidonoyl- Phosphatidylserine (NAPS) NAT->NAPS NAPS_PLD NAPS-PLD NAPS->NAPS_PLD ARA_S_bio This compound (ARA-S) NAPS_PLD->ARA_S_bio ARA_S_deg This compound (ARA-S) FAAH Fatty Acid Amide Hydrolase (FAAH) ARA_S_deg->FAAH AA Arachidonic Acid FAAH->AA Serine L-Serine FAAH->Serine

Caption: Proposed biosynthesis and degradation pathways of this compound.
Degradation

The primary enzyme responsible for the degradation of many N-acyl amides is Fatty Acid Amide Hydrolase (FAAH).[8] FAAH is a serine hydrolase that cleaves the amide bond of ARA-S, yielding arachidonic acid and L-serine.[8] The substrate specificity of FAAH for various N-acyl amides is an active area of research.

Conclusion and Future Directions

This compound is a fascinating endogenous lipid with a distinct pharmacological profile that sets it apart from classical endocannabinoids. Its discovery has opened new avenues for understanding lipid signaling in the brain. For researchers and drug development professionals, ARA-S and its signaling pathways represent novel targets for therapeutic intervention in a range of neurological and vascular disorders.

Future research should focus on:

  • Elucidating the precise enzymatic machinery responsible for the biosynthesis of ARA-S in different brain regions.

  • Conducting detailed quantitative profiling of ARA-S levels in various brain regions under both physiological and pathological conditions.

  • Further characterizing the downstream signaling cascades activated by ARA-S through GPR55 and other potential receptors.

  • Investigating the therapeutic potential of modulating ARA-S levels or its signaling pathways in models of neurological and cardiovascular diseases.

This in-depth technical guide provides a solid foundation for further exploration into the biology of this compound, a promising molecule in the complex landscape of neuroactive lipids.

References

Arachidonoyl Serinol: A Putative Endocannabinoid Modulator of Angiogenesis and Vascular Tone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arachidonoyl Serinol (AraS) is an endogenous lipid mediator, structurally related to the endocannabinoid anandamide (B1667382). Initially isolated from bovine brain, AraS has emerged as a significant signaling molecule with potent biological activities, despite its weak affinity for the classical cannabinoid receptors CB1 and CB2. This technical guide provides a comprehensive overview of the current understanding of AraS, focusing on its role as a putative endocannabinoid. It details its receptor interaction profile, signaling pathways, and its physiological effects, particularly in the regulation of angiogenesis and vascular tone. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, drug discovery, and cannabinoid science, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation into the therapeutic potential of this intriguing molecule.

Introduction

The endocannabinoid system (ECS) is a complex and widespread signaling system that plays a crucial role in regulating a multitude of physiological processes. While anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) are the most extensively studied endocannabinoids, a growing family of related lipid molecules, often termed endocannabinoid-like compounds, are being identified and characterized. This compound (N-arachidonoyl-L-serine, AraS) is a prominent member of this group. Its structural similarity to anandamide initially suggested a role within the classical ECS framework. However, extensive research has revealed a unique pharmacological profile for AraS, distinguishing it from AEA and 2-AG and pointing towards novel receptor targets and signaling mechanisms. This guide will delve into the technical details of AraS's biochemistry, pharmacology, and physiological functions.

Receptor Interaction Profile

A defining characteristic of this compound is its limited interaction with the canonical cannabinoid receptors, CB1 and CB2. This has led to the hypothesis that AraS exerts its effects through alternative, non-CB1/CB2 pathways. The orphan G protein-coupled receptor GPR55 has emerged as a primary candidate receptor for AraS.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the known binding affinities of this compound for cannabinoid and related receptors. The data clearly illustrates the low affinity for CB1 and CB2 receptors.

ReceptorLigandKi (nM)Assay TypeSource
Cannabinoid CB1This compound> 10,000Radioligand displacement assay
Cannabinoid CB2This compoundNo significant displacement up to 30 µMRadioligand displacement assay
TRPV1This compoundNo significant displacement up to 30 µMRadioligand displacement assay

Ki represents the inhibition constant. A higher Ki value indicates lower binding affinity.

Biosynthesis of this compound

The precise enzymatic pathway for the biosynthesis of this compound in vivo is still under investigation. However, in vitro studies have suggested a potential mechanism involving the mitochondrial protein cytochrome c. This proposed pathway involves the conjugation of arachidonoyl-CoA with L-serine.

Putative Biosynthetic Pathway

G Putative Biosynthesis of this compound cluster_reactants Substrates cluster_enzyme Catalyst cluster_product Product Arachidonoyl_CoA Arachidonoyl-CoA CytC Cytochrome c (in vitro) Arachidonoyl_CoA->CytC L_Serine L-Serine L_Serine->CytC AraS This compound CytC->AraS Conjugation

Caption: Proposed in vitro biosynthesis of this compound.[1]

Signaling Pathways

This compound activates intracellular signaling cascades that are crucial for its observed physiological effects. A key pathway involves the G protein-coupled receptor GPR55, leading to the activation of downstream kinases.

This compound Signaling Cascade

The binding of AraS to GPR55 is proposed to activate Gα13, which in turn stimulates RhoA (a small GTPase). Activated RhoA then activates ROCK (Rho-associated coiled-coil containing protein kinase), leading to the phosphorylation and activation of the MAP kinases ERK1/2 and the serine/threonine kinase Akt.[2]

G This compound Signaling Pathway AraS This compound GPR55 GPR55 AraS->GPR55 binds Galpha13 Gα13 GPR55->Galpha13 activates RhoA RhoA Galpha13->RhoA activates ROCK ROCK RhoA->ROCK activates ERK12 p-ERK1/2 ROCK->ERK12 phosphorylates Akt p-Akt ROCK->Akt phosphorylates Physiological_Effects Physiological Effects (e.g., Angiogenesis, Vasodilation) ERK12->Physiological_Effects Akt->Physiological_Effects

Caption: GPR55-mediated signaling cascade of this compound.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Extraction and Quantification of this compound from Brain Tissue

This protocol is adapted from a method for the quantitative analysis of N-arachidonoyl amino acids in mouse brain.[3]

G Workflow for AraS Extraction and Quantification cluster_extraction Tissue Extraction cluster_spe Solid Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis Homogenization 1. Homogenize brain tissue in cold methanol (B129727)/acetonitrile (B52724) (1:1) with internal standard (e.g., AEA-d8). Centrifugation1 2. Centrifuge at 14,000 x g for 20 min at 4°C. Homogenization->Centrifugation1 Supernatant_Collection 3. Collect supernatant. Centrifugation1->Supernatant_Collection Evaporation1 4. Evaporate supernatant to dryness under nitrogen. Supernatant_Collection->Evaporation1 Resuspension1 5. Resuspend in 70:30 H2O:MeOH. Evaporation1->Resuspension1 SPE_Conditioning 6. Condition a C18 SPE cartridge with methanol and equilibrate with water. Resuspension1->SPE_Conditioning Sample_Loading 7. Load the resuspended sample onto the cartridge. SPE_Conditioning->Sample_Loading Washing 8. Wash with water to remove polar impurities. Sample_Loading->Washing Elution 9. Elute analytes with 100% methanol. Washing->Elution Evaporation2 10. Evaporate eluate to dryness under nitrogen. Elution->Evaporation2 Resuspension2 11. Resuspend the final sample in 70:30 MeOH:H2O. Evaporation2->Resuspension2 LC_MS_MS 12. Analyze by LC-MS/MS. Resuspension2->LC_MS_MS

Caption: Workflow for AraS extraction and quantification.[3]

Protocol Details:

  • Homogenization: Homogenize frozen brain tissue in 2 mL of a 1:1 mixture of cold methanol and acetonitrile containing an appropriate internal standard (e.g., deuterated AEA).

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Resuspension: Resuspend the dried extract in 200 µL of 70:30 water:methanol.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (e.g., 100 mg) with 1 mL of methanol, followed by equilibration with 1 mL of water.

    • Load the resuspended sample onto the cartridge.

    • Wash the cartridge with 0.5 mL of water to remove salts and other polar components.

    • Elute the analytes with 2 x 0.8 mL of 100% methanol.

  • Final Preparation: Evaporate the eluate to dryness under nitrogen.

  • LC-MS/MS Analysis: Reconstitute the sample in 100 µL of 70:30 methanol:water for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of AraS to promote the formation of capillary-like structures by endothelial cells.[1]

Materials:

  • Primary human microvascular endothelial cells (HMVECs)

  • Basement membrane extract (e.g., Matrigel)

  • 24-well plates

  • Endothelial cell growth medium

  • This compound

Protocol:

  • Plate Coating: Thaw basement membrane extract on ice and coat the wells of a 24-well plate with a thin layer. Allow it to solidify at 37°C for 30-60 minutes.

  • Cell Seeding: Seed HMVECs onto the solidified matrix at a density of 2 x 104 cells per well in endothelial cell growth medium.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-10 µM). A vehicle control (e.g., ethanol) should be included.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualization and Quantification:

    • Visualize the formation of tube-like structures using a phase-contrast microscope.

    • Capture images from several random fields for each condition.

    • Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Endothelial Cell Migration (Wound Healing) Assay

This assay measures the effect of AraS on the migration of endothelial cells to close a "wound" in a cell monolayer.[2]

Materials:

  • Primary human microvascular endothelial cells (HMVECs)

  • 6-well plates

  • Endothelial cell growth medium

  • This compound

  • Pipette tip (e.g., p200)

Protocol:

  • Cell Culture: Grow HMVECs in 6-well plates until they form a confluent monolayer.

  • Wound Creation: Create a linear scratch (wound) in the cell monolayer using a sterile pipette tip.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add fresh endothelial cell growth medium containing different concentrations of this compound or a vehicle control.

  • Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-8 hours) until the wound in the control wells is nearly closed.

  • Quantification: Measure the width of the wound at multiple points for each image. Calculate the percentage of wound closure over time relative to the initial wound area.

Western Blotting for ERK1/2 and Akt Phosphorylation

This method is used to detect the activation of key signaling molecules downstream of AraS treatment.

Materials:

  • Endothelial cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Cell Treatment: Culture endothelial cells and treat them with this compound for various time points (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis: Lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against the total protein (e.g., anti-total-ERK1/2) to normalize for protein loading.

  • Densitometry: Quantify the band intensities using image analysis software.

Conclusion

This compound represents a fascinating expansion of the endocannabinoid signaling landscape. Its distinct pharmacological profile, characterized by weak interactions with CB1 and CB2 receptors and potent activity at the putative receptor GPR55, positions it as a novel modulator of key physiological processes, including angiogenesis and vasodilation. The detailed methodologies and quantitative data presented in this guide are intended to provide a solid foundation for further research into the biological roles and therapeutic potential of AraS. Future investigations are warranted to fully elucidate its biosynthetic and metabolic pathways in vivo, and to further explore its interactions with GPR55 and potentially other novel receptors. A deeper understanding of this compound's mechanism of action will undoubtedly open new avenues for the development of innovative therapeutics targeting the expanded endocannabinoid system.

References

The Emerging Role of Arachidonoyl Serinol in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonoyl Serinol (AraS), an endogenous lipoamino acid structurally related to the endocannabinoid anandamide (B1667382), is emerging as a significant signaling molecule within the central nervous system (CNS). Initially isolated from bovine brain, AraS exhibits a unique pharmacological profile, distinct from classical endocannabinoids.[1][2] While it demonstrates weak affinity for the canonical cannabinoid receptors CB1 and CB2, its biological activities suggest the involvement of alternative pathways, positioning it as a novel target for therapeutic intervention in neurological disorders. This technical guide provides an in-depth overview of the biological role of AraS in the CNS, consolidating current quantitative data, detailing key experimental methodologies, and visualizing its complex signaling networks.

Introduction

The endocannabinoid system (ECS) plays a crucial role in regulating a myriad of physiological processes in the CNS, including synaptic plasticity, neuroinflammation, and pain perception. The discovery of endogenous ligands for cannabinoid receptors, such as anandamide and 2-arachidonoylglycerol (B1664049) (2-AG), has spurred extensive research into their therapeutic potential. More recently, a class of "endocannabinoid-like" molecules has been identified, which, despite structural similarities to classical endocannabinoids, exhibit distinct receptor interactions and functional effects. This compound (N-arachidonoyl-L-serine) is a prominent member of this group.[1][2]

Isolated from bovine brain tissue, AraS has been shown to exert potent vasodilatory and neuroprotective effects.[1][3] Its limited interaction with CB1 and CB2 receptors has led researchers to explore other potential targets, including the orphan G-protein coupled receptor GPR55, transient receptor potential vanilloid 1 (TRPV1) channels, and large-conductance Ca2+-activated K+ (BK) channels.[3] This guide synthesizes the current understanding of AraS's function within the CNS, providing a comprehensive resource for researchers and drug development professionals.

Quantitative Pharmacological Data

The pharmacological profile of this compound is characterized by its weak binding to classical cannabinoid receptors and its potent effects on other cellular targets. The following tables summarize the available quantitative data.

Table 1: Receptor Binding Affinities of this compound (AraS)

ReceptorSpecies/TissueKi (nM)Reference
CB1Mouse cerebellar membranes> 10,000[1]
CB2RatNo displacement up to 30 µM[1]
TRPV1RatNo displacement up to 30 µM[1]

Table 2: Functional Potency of this compound (AraS)

Biological EffectPreparationEC50 / pEC50Reference
Vasodilation (relaxation)Rat isolated mesenteric arteries550 nM[1]
Vasodilation (relaxation)Rat abdominal aorta≈1,200 nM[1]
BKCa channel activationHEK293 cells expressing human BKCa α-subunitpEC50 = 5.63[4][5]
N-type Ca2+ channel augmentationRat sympathetic ganglion neurons-[6][7]

Table 3: Endogenous Levels of this compound (AraS) in the Brain

Brain RegionSpeciesConcentrationReference
Whole BrainMouse~3.1 pmol/g[8]
-BovineIsolated, but not quantified[1]

Signaling Pathways of this compound

The biological effects of AraS are mediated through a complex interplay of signaling pathways. While the complete picture is still emerging, key pathways have been identified.

Putative GPR55-Mediated Signaling

Evidence suggests that AraS may act as a ligand for the orphan G protein-coupled receptor GPR55.[2] Activation of GPR55 is known to couple to Gαq and Gα12/13 proteins, leading to downstream activation of phospholipase C (PLC) and RhoA, respectively. This results in increased intracellular calcium and activation of the ERK1/2 signaling cascade.

GPR55_Signaling AraS This compound GPR55 GPR55 AraS->GPR55 Binds G_alpha_q Gαq GPR55->G_alpha_q G_alpha_1213 Gα12/13 GPR55->G_alpha_1213 PLC PLC G_alpha_q->PLC Activates RhoA RhoA G_alpha_1213->RhoA Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ERK ERK1/2 Activation RhoA->ERK Ca2_plus Ca²⁺ IP3->Ca2_plus ↑ Intracellular DAG->ERK Ca2_plus->ERK Cellular_Response Cellular Response (e.g., Neuroprotection) ERK->Cellular_Response

Putative GPR55-mediated signaling cascade of this compound.
Modulation of Ion Channels

AraS has been shown to directly modulate the activity of several ion channels, independently of G-protein coupled receptor activation.

  • Large-Conductance Ca2+-Activated K+ (BK) Channels: AraS is a direct activator of BK channels, an effect that is dependent on membrane cholesterol.[4][5] This activation contributes to its vasodilatory effects.

  • N-Type Ca2+ Channels: AraS augments N-type Ca2+ channel currents in sympathetic neurons through a receptor-independent mechanism, suggesting a direct interaction with the channel or a closely associated protein.[6][7]

  • TRPV1 Channels: While direct binding is weak, some neuroprotective effects of AraS are reversed by TRPV1 antagonists, suggesting an indirect modulation or involvement in downstream signaling.[3]

Ion_Channel_Modulation AraS This compound BK BK Channel AraS->BK Direct Activation N_type_Ca N-type Ca²⁺ Channel AraS->N_type_Ca Augmentation TRPV1 TRPV1 Channel AraS->TRPV1 Indirect Modulation Hyperpolarization Hyperpolarization (Vasodilation) BK->Hyperpolarization Ca_influx ↑ Ca²⁺ Influx N_type_Ca->Ca_influx Neuroprotection Neuroprotection TRPV1->Neuroprotection

Modulation of ion channels by this compound.
Neuroprotective Signaling Cascade

In the context of traumatic brain injury (TBI), AraS has been shown to be neuroprotective by activating pro-survival signaling pathways, including the ERK and Akt pathways.[3] This leads to the upregulation of anti-apoptotic proteins like Bcl-xL and a reduction in caspase-3 activity.

Neuroprotective_Signaling TBI Traumatic Brain Injury AraS This compound (Post-TBI Administration) Receptors CB2R / TRPV1 (Indirect) AraS->Receptors pERK ↑ pERK Receptors->pERK pAkt ↑ pAkt Receptors->pAkt Bcl_xL ↑ Bcl-xL pERK->Bcl_xL pAkt->Bcl_xL Caspase3 ↓ Caspase-3 Activity Bcl_xL->Caspase3 Apoptosis ↓ Apoptosis Caspase3->Apoptosis Neuroprotection Neuroprotection Apoptosis->Neuroprotection

Neuroprotective signaling pathway of this compound post-TBI.

Key Experimental Protocols

This section provides an overview of essential methodologies for studying the biological role of this compound.

Synthesis of N-arachidonoyl-L-serine
  • Principle: This protocol is based on the acylation of the amino group of L-serine with arachidonoyl chloride.

  • Materials: L-serine, arachidonoyl chloride, dichloromethane (B109758) (DCM), triethylamine (B128534) (TEA), silica (B1680970) gel for column chromatography, solvents for chromatography (e.g., hexane, ethyl acetate).

  • Procedure:

    • Dissolve L-serine in a suitable solvent system, which may require protection of the carboxylic acid and hydroxyl groups.

    • Cool the reaction mixture to 0°C.

    • Slowly add a solution of arachidonoyl chloride in DCM to the serine solution in the presence of a base like TEA to neutralize the HCl byproduct.

    • Allow the reaction to proceed at room temperature for a specified time, monitoring by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and perform an aqueous workup to remove water-soluble byproducts.

    • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by silica gel column chromatography.

    • Characterize the final product by mass spectrometry and NMR to confirm its structure and purity. Note: A detailed, step-by-step synthesis protocol can be adapted from methods described for the synthesis of other N-acyl amino acids.[9]

Receptor Binding Assay
  • Principle: A competitive binding assay is used to determine the affinity of AraS for a specific receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials: Cell membranes expressing the receptor of interest (e.g., CB1, CB2, TRPV1), radiolabeled ligand (e.g., [3H]CP55,940 for CB1/CB2), unlabeled AraS, incubation buffer, glass fiber filters, scintillation cocktail, scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled AraS.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the concentration of AraS that inhibits 50% of the specific binding of the radioligand (IC50).

    • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation. For a general protocol, refer to standard receptor binding assay methodologies.[10][11][12][13]

Whole-Cell Patch-Clamp Electrophysiology
  • Principle: This technique is used to measure the effect of AraS on ion channel activity in living cells.

  • Materials: Neurons or cells expressing the ion channel of interest, patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system), borosilicate glass pipettes, intracellular and extracellular recording solutions, AraS solution.

  • Procedure:

    • Prepare cells for recording on a coverslip mounted on the microscope stage and perfuse with extracellular solution.

    • Pull a glass micropipette to a fine tip (resistance of 3-7 MΩ) and fill it with intracellular solution.

    • Under visual guidance, approach a cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

    • Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.

    • In voltage-clamp mode, hold the cell at a specific membrane potential and record the ionic currents.

    • Apply AraS to the cell via the perfusion system and record the changes in the current.

    • Analyze the data to determine the effect of AraS on channel kinetics (e.g., activation, inactivation, current amplitude). Detailed protocols for whole-cell patch-clamp can be found in various methodology resources.[14][15][16][17][18]

Western Blot for ERK1/2 Phosphorylation
  • Principle: This immunoassay is used to detect and quantify the phosphorylation of ERK1/2 in response to AraS treatment, as an indicator of MAP kinase pathway activation.

  • Materials: Cultured cells (e.g., neurons, endothelial cells), AraS, cell lysis buffer, protein assay kit, SDS-PAGE gels, electrophoresis and blotting apparatus, primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2), HRP-conjugated secondary antibody, chemiluminescent substrate, imaging system.

  • Procedure:

    • Treat cultured cells with AraS for various times and at different concentrations.

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the data. General protocols for Western blotting are widely available.[19][20][21][22][23]

In Vivo Model of Traumatic Brain Injury (TBI)
  • Principle: A closed-head weight-drop model in mice is used to induce a TBI and to evaluate the neuroprotective effects of AraS.

  • Materials: Mice, weight-drop apparatus, anesthesia, AraS solution, vehicle solution, behavioral testing equipment (e.g., for Neurological Severity Score - NSS), equipment for histological analysis.

  • Procedure:

    • Anesthetize the mouse.

    • Position the mouse in the weight-drop apparatus.

    • Induce a TBI by dropping a specific weight from a set height onto the skull.

    • Administer AraS or vehicle at a specific time point post-injury (e.g., 1 hour).

    • Monitor the animals and assess their neurological function using the NSS at various time points after the injury.

    • At the end of the experiment, sacrifice the animals and collect the brains for histological analysis (e.g., to measure lesion volume, edema, and markers of apoptosis). Detailed protocols for TBI models in mice are available in the literature.[24][25][26][27][28]

Conclusion and Future Directions

This compound is a fascinating endogenous lipid with a growing body of evidence supporting its significant role in the central nervous system. Its unique pharmacological profile, particularly its potent biological effects despite weak interactions with classical cannabinoid receptors, highlights the potential for novel therapeutic strategies targeting its distinct signaling pathways. The vasodilatory and neuroprotective properties of AraS make it a compelling candidate for further investigation in the context of cerebrovascular and neurodegenerative diseases.

Future research should focus on several key areas:

  • Receptor Deorphanization: Unequivocal identification of the primary receptor(s) for AraS is crucial for understanding its mechanism of action and for the rational design of targeted therapeutics.

  • Biosynthesis and Degradation: Elucidating the enzymatic pathways responsible for the synthesis and breakdown of AraS will provide insights into its physiological regulation and identify new targets for modulating its endogenous levels.

  • In Vivo Studies: Further in vivo studies are needed to explore the therapeutic potential of AraS in a wider range of neurological disorders, including stroke, Alzheimer's disease, and Parkinson's disease.

  • Structure-Activity Relationship (SAR) Studies: The development of synthetic analogs of AraS will be instrumental in probing its biological functions and in developing more potent and selective drug candidates.

This technical guide provides a solid foundation for researchers and drug development professionals to delve into the exciting and rapidly evolving field of this compound research. The data and methodologies presented herein are intended to facilitate further exploration of this promising endogenous signaling molecule and its potential to yield novel therapies for a variety of CNS disorders.

References

Arachidonoyl Serinol and its interaction with cannabinoid receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Arachidonoyl Serinol and its Interaction with Cannabinoid Receptors

Introduction

N-Arachidonoyl L-Serine (ARA-S) is an endogenous lipoamino acid first isolated from bovine brain.[1][2] Structurally, it belongs to the family of N-acylethanolamines and is closely related to the well-characterized endocannabinoid, N-arachidonoyl ethanolamine (B43304) (anandamide).[1] Despite this structural similarity, ARA-S exhibits a pharmacological profile distinct from classical endocannabinoids, particularly in its interaction with the canonical cannabinoid receptors, CB1 and CB2. This guide provides a comprehensive technical overview of the synthesis, receptor pharmacology, signaling pathways, and experimental methodologies associated with ARA-S, tailored for researchers and drug development professionals.

Chemical Structure:

  • Formal Name: N-[(2-hydroxy-1-hydroxymethyl)ethyl]-5Z,8Z,11Z,14Z-eicosatetraenamide

  • Molecular Formula: C₂₃H₃₉NO₃

  • Formula Weight: 377.6 g/mol [3]

Interaction with Cannabinoid and Other Receptors

A defining characteristic of ARA-S is its exceptionally low affinity for the primary cannabinoid receptors, CB1 and CB2. This distinguishes it from anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), which are established agonists at these receptors.[4][5]

Cannabinoid Receptors (CB1 and CB2)

Experimental evidence consistently demonstrates that ARA-S does not significantly engage CB1 or CB2 receptors at physiologically relevant concentrations.

  • CB1 Receptor: In competitive binding assays using mouse cerebellar membranes, ARA-S exhibited a binding affinity (Ki) greater than 10,000 nM, indicating very weak interaction.[1]

  • CB2 Receptor: ARA-S failed to displace radioligand binding to rat CB2 receptors at concentrations up to 30 µM.[1]

This lack of affinity suggests that the physiological effects of ARA-S are not mediated directly through the classical endocannabinoid system.

Putative Novel Cannabinoid-Type Receptor

The effects of ARA-S, particularly its vasodilatory properties, closely parallel those of abnormal cannabidiol (B1668261) (Abn-CBD), a synthetic agonist known to act on a putative novel, non-CB1/CB2 endothelial receptor.[1] It is hypothesized that ARA-S may be an endogenous ligand for this G-protein-coupled receptor.[1][2] Some studies also suggest a potential interaction with G-protein coupled receptor 55 (GPR55).[6]

Other Molecular Targets

Beyond G-protein-coupled receptors, ARA-S has been shown to directly modulate the function of certain ion channels:

  • N-type Ca²⁺ Channels: In rat sympathetic neurons, ARA-S produces a rapid and reversible augmentation of N-type Ca²⁺ current. This effect is independent of G-protein-coupled receptors and results from a hyperpolarizing shift in the channel's activation curve.[4]

  • Large Conductance Ca²⁺-Activated K⁺ (BKCa) Channels: ARA-S is a direct activator of BKCa channels, an action which is believed to underlie its endothelium-independent vasorelaxant effects.[7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the binding affinity and functional potency of this compound in comparison to classical endocannabinoids.

CompoundReceptor/TargetAssay TypeSpecies/SystemKᵢ (nM)Reference
This compound (ARA-S) CB1Radioligand BindingMouse Cerebellum>10,000[1]
This compound (ARA-S) CB2Radioligand BindingRatNo displacement up to 30,000 nM[1]
This compound (ARA-S) TRPV1Radioligand BindingRatNo displacement up to 30,000 nM[1]
Anandamide (AEA)CB1Radioligand BindingRat87.7[8]
Anandamide (AEA)CB1Radioligand BindingHuman239.2[8]
Anandamide (AEA)CB2Radioligand BindingHuman439.5[8]
Table 1: Comparative Receptor Binding Affinities (Kᵢ)
CompoundEffectAssay TypeSpecies/SystemEC₅₀ / IC₅₀ (nM)Reference
This compound (ARA-S) VasodilationWire MyographRat Mesenteric Artery550[1]
This compound (ARA-S) VasodilationWire MyographRat Abdominal Aorta≈1,200[1]
This compound (ARA-S) BKCa Channel ActivationElectrophysiologyHuman (HEK293 cells)pEC₅₀ = 5.63 (≈2344 nM)[7]
2-Arachidonoylglycerol (2-AG)cAMP InhibitionFunctional AssayCHO-hCB2 cells1,300[9]
2-Arachidonoylglycerol (2-AG)[³⁵S]GTPγS BindingFunctional AssaySf9-hCB2 membranes122[9]
Table 2: Functional Potency (EC₅₀ / IC₅₀)

Signaling Pathways

The interaction of ARA-S with its putative endothelial receptor initiates downstream signaling cascades that are pertussis toxin (PTX)-sensitive, implicating the involvement of Gᵢ/Gₒ proteins.[1] Key downstream events include the phosphorylation and activation of p44/42 mitogen-activated protein (MAP) kinase and protein kinase B (Akt), pathways known to be involved in endothelial cell migration and survival.[1][2]

ARA_S_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ARAS This compound (ARA-S) Receptor Putative Receptor (non-CB1/CB2, Abn-CBD/GPR55?) ARAS->Receptor Binds G_Protein Gᵢ/Gₒ Protein Receptor->G_Protein Activates MAPK_Pathway p44/42 MAP Kinase (ERK1/2) G_Protein->MAPK_Pathway Leads to Phosphorylation Akt_Pathway Protein Kinase B (Akt) G_Protein->Akt_Pathway Leads to Phosphorylation Phospho_MAPK Phosphorylated MAPK MAPK_Pathway->Phospho_MAPK Phospho_Akt Phosphorylated Akt Akt_Pathway->Phospho_Akt Physiological_Response Physiological Response (Vasodilation, Cell Migration) Phospho_MAPK->Physiological_Response Phospho_Akt->Physiological_Response

Caption: Proposed signaling pathway for this compound in endothelial cells.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Kᵢ) of ARA-S for cannabinoid receptors.

Methodology:

  • Membrane Preparation: Homogenize tissues (e.g., mouse cerebellum for CB1) or cultured cells expressing the receptor of interest in a buffered solution. Centrifuge the homogenate to pellet the membranes, which are then resuspended.

  • Assay Incubation: In assay tubes, combine the prepared membranes, a known concentration of a high-affinity radioligand (e.g., [³H]CP55940), and varying concentrations of the unlabeled test compound (ARA-S).

  • Separation: After incubation to equilibrium, rapidly separate the receptor-bound radioligand from the free radioligand via vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of ARA-S. Determine the IC₅₀ value (the concentration of ARA-S that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Binding_Assay_Workflow prep 1. Prepare Membranes (CB1/CB2 expressing) incubate 2. Incubate (Membranes + Radioligand + ARA-S) prep->incubate filter 3. Separate (Rapid Vacuum Filtration) incubate->filter count 4. Quantify Radioactivity (Scintillation Counting) filter->count analyze 5. Data Analysis (IC₅₀ → Kᵢ calculation) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Ex Vivo Vasodilation Assay (Wire Myography)

This protocol assesses the functional effect of ARA-S on blood vessel tone.[1][7]

Methodology:

  • Vessel Isolation: Dissect third-order mesenteric arteries from male Sprague-Dawley rats and place them in a cold physiological salt solution.

  • Mounting: Mount 2 mm segments of the arteries in a wire myograph chamber filled with salt solution, aerated with 95% O₂/5% CO₂, and maintained at 37°C.

  • Equilibration & Viability Check: Allow the vessels to equilibrate under a normalized passive tension. Test vessel viability with a high-potassium solution and the presence of functional endothelium with acetylcholine.

  • Pre-constriction: Constrict the arteries to approximately 80% of their maximum response using an alpha-agonist like phenylephrine.

  • Compound Addition: Once a stable contraction is achieved, add ARA-S to the bath in a cumulative, concentration-dependent manner.

  • Data Acquisition: Record the isometric tension continuously. Express relaxation as a percentage reversal of the pre-constriction. Plot the data to determine the EC₅₀ value.

Myograph_Workflow isolate 1. Isolate Artery Segment mount 2. Mount in Wire Myograph isolate->mount equilibrate 3. Equilibrate & Test Viability mount->equilibrate constrict 4. Pre-constrict with Agonist (e.g., Phenylephrine) equilibrate->constrict add_aras 5. Add ARA-S (Cumulative Concentrations) constrict->add_aras record 6. Record Tension Change add_aras->record analyze 7. Generate Dose-Response Curve (Calculate EC₅₀) record->analyze

Caption: Experimental workflow for ex vivo wire myography.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to study the direct effects of ARA-S on ion channel function.[4]

Methodology:

  • Cell Preparation: Isolate neurons (e.g., from rat superior cervical ganglia) and maintain them in short-term culture.

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a selected neuron. Use specific internal (pipette) and external (bath) solutions to isolate the desired ionic current (e.g., N-type Ca²⁺ current).

  • Voltage Protocol: Apply a command voltage protocol to elicit the channel activity. For voltage-gated channels, this typically involves a series of depolarizing steps from a holding potential.

  • Drug Application: Apply ARA-S to the cell using a rapid microperfusion system while continuously recording the ionic currents.

  • Data Analysis: Measure changes in current amplitude, kinetics (activation, inactivation), and voltage-dependence before, during, and after ARA-S application.

Synthesis Overview

Chemical Synthesis

N-Arachidonoyl L-Serine can be synthesized by the coupling of arachidonic acid with L-serine methyl ester, followed by saponification. The process typically involves activating the carboxyl group of arachidonic acid (e.g., forming an acid chloride or using a coupling agent like DCC/EDC) to facilitate the acylation of the amino group of the serine ester.

Biosynthesis

While the precise in vivo biosynthetic pathway is not fully elucidated, in vitro studies have shown that cytochrome c can catalyze the formation of N-arachidonoyl serine from arachidonoyl-CoA and L-serine in the presence of hydrogen peroxide.[10] This suggests a potential role for mitochondrial enzymes in its endogenous production.

Conclusion

This compound is an intriguing endogenous lipid mediator that, despite its structural similarity to anandamide, functions largely independently of the classical CB1 and CB2 cannabinoid receptors. Its primary actions, including potent vasodilation and modulation of ion channels, appear to be mediated through a novel, non-CB1/CB2 G-protein-coupled receptor and direct interaction with ion channels. The data strongly suggest that ARA-S is an endogenous agonist for the putative "abnormal cannabidiol" receptor, activating downstream MAPK and Akt signaling pathways. For researchers in pharmacology and drug development, ARA-S represents a valuable tool for probing this novel signaling system, which may offer therapeutic targets for cardiovascular and inflammatory conditions distinct from those modulated by the classical endocannabinoid system.

References

An In-depth Technical Guide to the Intracellular Signaling Pathways Activated by Arachidonoyl Serinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonoyl Serinol (ARA-S) is an endogenous lipoamino acid, structurally related to the endocannabinoid anandamide (B1667382), that has emerged as a novel signaling molecule with pleiotropic effects, particularly within the cardiovascular and nervous systems. Unlike classical endocannabinoids, ARA-S exhibits weak affinity for the cannabinoid receptors CB1 and CB2, suggesting that its biological activities are mediated through distinct intracellular signaling pathways. This technical guide provides a comprehensive overview of the known signaling cascades activated by ARA-S, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development efforts.

Core Signaling Pathways Activated by this compound

ARA-S primarily elicits its cellular effects through the activation of key protein kinase cascades and direct modulation of ion channels. The most well-documented pathways are the p44/42 Mitogen-Activated Protein Kinase (MAPK/ERK1/2) pathway and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway. Additionally, ARA-S directly interacts with and modulates the activity of specific ion channels.

The Gαi/o-Coupled Activation of MAPK/ERK and PI3K/Akt Pathways in Endothelial Cells

In human umbilical vein endothelial cells (HUVEC), ARA-S has been demonstrated to stimulate the phosphorylation and activation of both p44/42 MAPK (ERK1/2) and the serine/threonine kinase Akt (also known as Protein Kinase B).[1] This activation is crucial for its pro-angiogenic and vasodilatory effects.

Mechanism of Activation:

The activation of these pathways by ARA-S is sensitive to pertussis toxin (PTX), a known inhibitor of Gαi/o proteins.[1] This indicates that ARA-S likely acts through a Gαi/o-coupled receptor, which is distinct from the classical CB1 and CB2 receptors. The orphan G protein-coupled receptor GPR55 has been suggested as a potential candidate receptor for ARA-S, as knockdown of GPR55 can inhibit ARA-S-induced endothelial cell migration and tube formation.

Signaling Cascade:

ARA-S_MAPK_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ARAS This compound (ARA-S) GPCR Putative GPCR (e.g., GPR55) ARAS->GPCR Binds G_protein Gαi/o GPCR->G_protein Activates PI3K PI3K G_protein->PI3K Activates Ras Ras G_protein->Ras Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt Phosphorylates pAkt p-Akt Akt->pAkt Phosphorylation Transcription Gene Transcription (e.g., Angiogenesis, Cell Survival) pAkt->Transcription Promotes Raf Raf Ras->Raf Sequential Phosphorylation MEK MEK1/2 Raf->MEK Sequential Phosphorylation ERK ERK1/2 (p44/42 MAPK) MEK->ERK Sequential Phosphorylation pERK p-ERK1/2 ERK->pERK Phosphorylation pERK->Transcription Promotes PTX Pertussis Toxin (PTX) PTX->G_protein Inhibits

Figure 1: ARA-S activated MAPK/ERK and PI3K/Akt pathways.

Downstream Effectors in Endothelial Cells:

The activation of ERK1/2 and Akt in endothelial cells by ARA-S is linked to the promotion of angiogenesis. Downstream targets of these pathways in endothelial cells include:

  • eNOS (endothelial Nitric Oxide Synthase): Akt can phosphorylate and activate eNOS, leading to the production of nitric oxide (NO), a key mediator of vasodilation.

  • Forkhead box protein O1 (FOXO1): Phosphorylation by Akt leads to the nuclear exclusion and inactivation of FOXO1, a transcription factor that can promote apoptosis and inhibit cell proliferation.

  • Glycogen synthase kinase 3β (GSK3β): Akt-mediated phosphorylation inhibits GSK3β, which is involved in regulating inflammation and cell survival.

  • c-Myc: A downstream effector of the ERK pathway that plays a role in cell proliferation and metabolism.

Direct Modulation of Ion Channels

ARA-S has been shown to directly interact with and modulate the activity of specific ion channels, independent of G-protein coupled receptor activation.

  • N-type (CaV2.2) Calcium Channels: In rat sympathetic ganglion neurons, ARA-S augments N-type Ca2+ currents. This effect is voltage-dependent and results from a hyperpolarizing shift in the activation curve. This modulation appears to be independent of G-protein-coupled receptors.[2]

  • Large-Conductance Ca2+-activated K+ (BKCa) Channels: ARA-S directly activates BKCa channels. This interaction is dependent on the presence of membrane cholesterol and does not involve cannabinoid receptors or other cytosolic factors. This direct activation of BKCa channels likely contributes to the endothelium-independent component of ARA-S-induced vasorelaxation.

ARA-S_Ion_Channel_Modulation cluster_membrane Plasma Membrane cluster_N_type N-type Ca²⁺ Channel cluster_BKCa BKCa Channel ARAS This compound (ARA-S) N_channel CaV2.2 ARAS->N_channel Directly Modulates BK_channel BKCa ARAS->BK_channel Directly Activates Ca_in Ca²⁺ Influx (Augmented) N_channel->Ca_in Leads to K_out K⁺ Efflux (Activated) BK_channel->K_out Leads to

Figure 2: Direct modulation of ion channels by ARA-S.
Inhibition of Fatty Acid Amide Hydrolase (FAAH)

ARA-S can act as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide. However, it is a weaker inhibitor of monoacylglycerol lipase (B570770) (MAGL), the enzyme that degrades 2-arachidonoylglycerol (B1664049) (2-AG). The inhibition of FAAH by ARA-S could potentially increase the endogenous levels of anandamide and other fatty acid amides, thereby indirectly activating cannabinoid receptors and other signaling pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound.

Table 1: Effects of this compound on Protein Kinase Activation

Cell TypeTarget ProteinARA-S ConcentrationEffectReference
HUVECp44/42 MAPK (ERK1/2)1 µMIncreased phosphorylation[1]
HUVECAkt1 µMIncreased phosphorylation[1]

Table 2: Effects of this compound on Ion Channel Activity

Cell/Tissue TypeIon ChannelARA-S ConcentrationEffectReference
Rat Sympathetic NeuronsN-type Ca²⁺ (CaV2.2)10 µMAugmentation of current[2]
Rat Mesenteric ArteriesBKCaEC₅₀ ≈ 3.2 µMVasorelaxation

Table 3: Receptor and Enzyme Binding/Inhibition Data

TargetAssayValueReference
CB1 ReceptorBinding Affinity (Ki)> 10,000 nM[1]
CB2 ReceptorBinding AffinityNo significant binding[1]
TRPV1 ReceptorBinding AffinityNo significant binding[1]
FAAHInhibition-
MAGLInhibition (IC₅₀)73 µM

Detailed Experimental Protocols

Protocol 1: Western Blot Analysis of p44/42 MAPK and Akt Phosphorylation in HUVECs

This protocol is adapted from the methods described by Milman et al. (2006).[1]

1. Cell Culture and Treatment:

  • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in M199 medium supplemented with 20% fetal bovine serum, endothelial cell growth supplement, heparin, and antibiotics.

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours prior to treatment.

  • For pertussis toxin (PTX) inhibition, pre-incubate cells with 400 ng/mL PTX for 18 hours.[1]

  • Treat cells with 1 µM this compound (ARA-S) or vehicle control for 30 minutes.

2. Cell Lysis:

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells on ice with RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate proteins on a 10% SDS-polyacrylamide gel.

  • Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-p44/42 MAPK (Thr202/Tyr204), total p44/42 MAPK, phospho-Akt (Ser473), and total Akt overnight at 4°C with gentle agitation. (Antibody dilutions should be optimized according to the manufacturer's instructions).

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

4. Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize the phospho-protein signal to the total protein signal for each sample.

  • Express the results as fold change relative to the vehicle-treated control.

Western_Blot_Workflow A HUVEC Culture & Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to PVDF) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Signal Detection (ECL) G->H I Densitometry & Analysis H->I

Figure 3: Workflow for Western Blot analysis.
Protocol 2: Electrophysiological Recording of N-type Ca²⁺ Currents

This protocol is based on the methods described by Guo et al. (2008).[2]

1. Cell Preparation:

  • Isolate superior cervical ganglion (SCG) neurons from adult rats.

  • Culture neurons for a short period (<24 hours) before recording.

2. Electrophysiology Setup:

  • Use the whole-cell patch-clamp technique.

  • Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with internal solution.

3. Solutions:

  • External Solution (in mM): 140 N-methyl-D-glucamine (NMG)-methanesulfonate, 10 HEPES, 10 Glucose, 2 CaCl₂, 1 MgCl₂, pH adjusted to 7.4 with methanesulfonic acid.

  • Internal (Pipette) Solution (in mM): 120 NMG-methanesulfonate, 20 TEA-Cl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na₂-GTP, pH adjusted to 7.2 with methanesulfonic acid.

4. Recording Protocol:

  • Establish a whole-cell recording configuration.

  • Hold the membrane potential at -90 mV.

  • Elicit Ca²⁺ currents using a voltage step protocol, for example, a 50 ms (B15284909) depolarization to +10 mV.

  • Apply this compound (e.g., 10 µM) via a rapid perfusion system.

  • Record currents before, during, and after ARA-S application to assess its effect on current amplitude and kinetics.

5. Data Analysis:

  • Measure the peak current amplitude.

  • Construct current-voltage (I-V) relationships by applying a series of voltage steps.

  • Analyze changes in the voltage-dependence of activation by fitting the conductance-voltage curves with a Boltzmann function.

Electrophysiology_Workflow A Neuron Isolation & Culture B Patch-Clamp Rig Setup A->B C Establish Whole-Cell Configuration B->C D Record Baseline Ca²⁺ Currents C->D E Apply ARA-S via Perfusion D->E F Record Currents during ARA-S E->F G Washout & Record Post-ARA-S F->G H Data Analysis (Amplitude, I-V curves) G->H

Figure 4: Workflow for electrophysiological recording.

Conclusion

This compound activates a unique profile of intracellular signaling pathways that distinguish it from classical endocannabinoids. Its ability to stimulate the Gαi/o-dependent activation of the pro-angiogenic and pro-survival MAPK/ERK and PI3K/Akt pathways in endothelial cells, coupled with its direct modulatory effects on key ion channels, positions ARA-S as a significant endogenous signaling lipid. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for the scientific community to further unravel the physiological and pathological roles of ARA-S and to explore its potential as a therapeutic target. Future research should focus on definitively identifying the Gαi/o-coupled receptor for ARA-S, elucidating the full spectrum of its downstream signaling targets, and exploring its therapeutic potential in cardiovascular and neurological disorders.

References

Preliminary In Vitro Studies on Arachidonoyl Serinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-arachidonoyl L-serine (Arachidonoyl Serinol, ARA-S) is an endogenous lipid mediator, structurally related to the endocannabinoid anandamide (B1667382), that has garnered significant interest for its diverse biological activities. Isolated from bovine brain, ARA-S exhibits a unique pharmacological profile, interacting with multiple cellular targets to elicit vasodilatory, anti-inflammatory, and neuroprotective effects.[1][2][3] This technical guide provides a comprehensive overview of the preliminary in vitro studies on ARA-S, detailing its receptor binding affinities, enzymatic interactions, and influence on key signaling pathways. Experimental protocols for seminal assays are described, and quantitative data are summarized to facilitate comparative analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel lipid signaling molecules and their therapeutic potential.

Introduction

The endocannabinoid system, a ubiquitous signaling network, plays a crucial role in regulating a myriad of physiological processes. While anandamide and 2-arachidonoylglycerol (B1664049) (2-AG) are the most extensively studied endocannabinoids, the discovery of related lipid molecules like this compound (ARA-S) has expanded our understanding of this complex system.[1][4][5] ARA-S, the N-arachidonoyl conjugate of the amino acid L-serine, demonstrates a distinct pharmacological profile compared to classical cannabinoids.[1][2][3] Notably, it binds weakly to the canonical cannabinoid receptors CB1 and CB2, suggesting its effects are mediated through alternative pathways.[1][2] This guide synthesizes the current in vitro data on ARA-S, offering a foundational resource for further investigation into its mechanism of action and therapeutic applications.

Biochemical Synthesis and Characterization

In vitro synthesis of N-arachidonoyl amino acids, including ARA-S, has been demonstrated to be catalyzed by cytochrome c.[6] This reaction utilizes arachidonoyl CoA and the corresponding amino acid as substrates, proceeding favorably at physiological temperature and pH.[6] The structural identity of synthetically produced ARA-S is confirmed through mass spectral fragmentation pattern analysis.[6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from in vitro studies on this compound, providing insights into its receptor binding affinities and enzyme inhibition properties.

Table 1: Receptor Binding Affinities of this compound (ARA-S)

ReceptorLigand AssayTissue/Cell LineKi (nM)Reference
CB1[³H]CP-55,940 DisplacementMouse Cerebellar Membranes> 10,000[1]
CB2[³H]CP-55,940 DisplacementHEK293 cells (rat CB2)No binding up to 30 µM[1]
TRPV1[³H]Resiniferotoxin DisplacementCHO cells (rat TRPV1)No binding up to 30 µM[1]

Table 2: Enzyme Inhibition Data for this compound (ARA-S)

EnzymeSubstrateTissue/Cell LineIC50 (µM)Reference
Monoacylglycerol Lipase (B570770) (MAGL)[³H]2-OGCytosolic fractions73[7]

Table 3: Functional Activity of this compound (ARA-S)

AssayTissue/Cell LineEffectEC50 (nM)Reference
VasorelaxationRat Isolated Mesenteric ArteriesRelaxation550[1]
VasorelaxationRat Isolated Abdominal AortaRelaxation≈1,200[1]
BKCa Channel ActivationHEK293hSlo cellsLeftward shift in V½-[8]

Key Signaling Pathways Modulated by this compound

ARA-S has been shown to modulate several key intracellular signaling pathways, primarily in endothelial and immune cells. These pathways are central to its observed anti-inflammatory and vasodilatory effects.

MAP Kinase and Akt Signaling in Endothelial Cells

In cultured endothelial cells, ARA-S stimulates the phosphorylation of p44/42 mitogen-activated protein (MAP) kinase and protein kinase B/Akt.[1][2] This signaling cascade is implicated in the endothelium-dependent vasodilation induced by ARA-S.

MAP_Kinase_Akt_Pathway ARAS This compound (ARA-S) Putative_Receptor Putative Receptor (GPR18/Abn-CBD Receptor) ARAS->Putative_Receptor Gi_Go Gi/Go Protein Putative_Receptor->Gi_Go PI3K PI3K Gi_Go->PI3K MEK MEK Gi_Go->MEK Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt Vasodilation Endothelium-Dependent Vasodilation p_Akt->Vasodilation ERK p44/42 MAPK (ERK1/2) MEK->ERK p_ERK p-ERK1/2 ERK->p_ERK p_ERK->Vasodilation

ARA-S signaling in endothelial cells.
Anti-inflammatory Signaling in Macrophages

ARA-S exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory mediators in macrophages. It inhibits the lipopolysaccharide (LPS)-induced formation of tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO).[1] Furthermore, it suppresses the zymosan-induced production of reactive oxygen intermediates (ROI).[1] These effects appear to be independent of CB1 and CB2 receptors.[1]

Anti_Inflammatory_Pathway ARAS This compound (ARA-S) TNFa TNF-α Production ARAS->TNFa NO NO Production ARAS->NO ROI ROI Production ARAS->ROI LPS LPS Macrophage Macrophage LPS->Macrophage Zymosan Zymosan Zymosan->Macrophage Macrophage->TNFa Macrophage->NO Macrophage->ROI

Anti-inflammatory effects of ARA-S.
Neuroprotective Signaling Pathways

In vitro models of neuronal injury suggest that ARA-S exerts neuroprotective effects by modulating pro-survival signaling pathways. It has been shown to block the attenuation of phosphorylated extracellular-signal-regulated kinase 1/2 (ERK) levels and increase phosphorylated Akt (pAkt) in cortical neurons.[9][10] These actions lead to an increase in the anti-apoptotic protein Bcl-xL and a reduction in caspase-3 activity.[9][10] The neuroprotective effects of ARA-S appear to be mediated, at least in part, by CB2 receptors and TRPV1 channels.[9][10]

Neuroprotective_Pathway ARAS This compound (ARA-S) CB2R CB2 Receptor ARAS->CB2R TRPV1 TRPV1 Channel ARAS->TRPV1 ERK p-ERK ↑ CB2R->ERK Akt p-Akt ↑ CB2R->Akt TRPV1->ERK TRPV1->Akt Bcl_xL Bcl-xL ↑ ERK->Bcl_xL Akt->Bcl_xL Caspase3 Caspase-3 Activity ↓ Bcl_xL->Caspase3 Neuroprotection Neuroprotection Caspase3->Neuroprotection

Neuroprotective signaling of ARA-S.

Experimental Protocols

This section provides a detailed methodology for key in vitro experiments used to characterize the pharmacological properties of this compound.

Radioligand Binding Assays
  • Objective: To determine the binding affinity of ARA-S for specific receptors (e.g., CB1, CB2, TRPV1).

  • Materials:

    • Membrane preparations from tissues or cells expressing the target receptor (e.g., mouse cerebellar membranes for CB1, HEK293 cells transfected with rat CB2).[1]

    • Radiolabeled ligand (e.g., [³H]CP-55,940 for CB1/CB2, [³H]resiniferotoxin for TRPV1).[1]

    • Unlabeled ligand for determining non-specific binding (e.g., SR141716A for CB1, SR144528 for CB2, unlabeled resiniferotoxin for TRPV1).[1]

    • Test compound: this compound (ARA-S).

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate membrane preparations with a fixed concentration of the radiolabeled ligand and varying concentrations of ARA-S in the assay buffer.

    • A parallel set of incubations is performed in the presence of a high concentration of the unlabeled ligand to determine non-specific binding.

    • After incubation, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The inhibition constant (Ki) of ARA-S is calculated from the IC50 value (concentration of ARA-S that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
  • Objective: To assess the inhibitory effect of ARA-S on the enzymatic activity of FAAH.

  • Materials:

    • FAAH enzyme preparation (e.g., from rat brain microsomes or recombinant source).[11]

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0).[11]

    • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide).[11]

    • Test compound: this compound (ARA-S).

    • Positive control inhibitor (e.g., JZL195).[11]

    • 96-well black microplate.

    • Fluorometric plate reader.

  • Procedure:

    • Prepare serial dilutions of ARA-S in the assay buffer.

    • In a 96-well plate, add the assay buffer, FAAH enzyme preparation, and different concentrations of ARA-S or the positive control. Include a vehicle control.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[11]

    • Initiate the enzymatic reaction by adding the fluorogenic FAAH substrate to all wells.

    • Monitor the increase in fluorescence over time using a fluorometric plate reader at appropriate excitation and emission wavelengths (e.g., Excitation: 340-360 nm, Emission: 450-465 nm).[11]

    • The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each concentration of ARA-S relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blotting for Protein Phosphorylation
  • Objective: To detect changes in the phosphorylation state of specific proteins (e.g., Akt, ERK) in response to ARA-S treatment.

  • Materials:

    • Cultured cells (e.g., endothelial cells).

    • Test compound: this compound (ARA-S).

    • Cell lysis buffer.

    • Protein assay kit.

    • SDS-PAGE gels.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies specific for the phosphorylated and total forms of the target proteins.

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Treat cultured cells with ARA-S for the desired time points.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated protein of interest.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein to normalize for loading differences.

    • Quantify the band intensities to determine the relative change in protein phosphorylation.

Discussion and Future Directions

The preliminary in vitro data on this compound reveal a fascinating pharmacological profile that distinguishes it from classical endocannabinoids. Its weak affinity for CB1 and CB2 receptors, coupled with its potent vasodilatory and anti-inflammatory effects, points towards the involvement of novel receptor targets, possibly the G-protein coupled receptor GPR18, also known as the abnormal cannabidiol (B1668261) receptor.[1] The ability of ARA-S to activate pro-survival signaling pathways in neurons underscores its potential as a neuroprotective agent.

Future in vitro research should focus on definitively identifying the primary receptor(s) for ARA-S through more extensive screening and validation studies. Elucidating the downstream signaling cascades in greater detail, particularly in different cell types, will be crucial for a comprehensive understanding of its mechanism of action. Furthermore, investigating the structure-activity relationship of ARA-S analogues could lead to the development of more potent and selective compounds for therapeutic applications. The continued exploration of this intriguing endogenous lipid holds promise for the discovery of novel therapeutic strategies for a range of disorders, including cardiovascular diseases and neurodegenerative conditions.

Conclusion

This compound is an emerging endocannabinoid-like molecule with a unique pharmacological signature. The in vitro studies summarized in this guide highlight its potential as a modulator of vascular tone, inflammation, and neuronal survival through pathways largely independent of CB1 and CB2 receptors. The provided data and experimental protocols offer a valuable resource for the scientific community to build upon, paving the way for a deeper understanding of ARA-S and its potential translation into novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Synthesis of N-arachidonoyl Serine using Cytochrome c

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-arachidonoyl serine (NAS) is an endogenous lipid messenger with significant physiological activity, including vasodilation and pro-angiogenic effects. These actions are mediated, in part, through the activation of G protein-coupled receptor 55 (GPR55) and subsequent downstream signaling pathways. This document provides detailed application notes and protocols for the in vitro synthesis of NAS using cytochrome c as a biocatalyst. The methodology leverages the peroxidase activity of cytochrome c to catalyze the N-acylation of L-serine with arachidonoyl-CoA in the presence of hydrogen peroxide. While this enzymatic approach offers a biomimetic route to NAS, quantitative kinetic parameters for this specific reaction are not yet fully characterized in the literature. This document compiles the available data and provides a robust experimental framework.

Introduction

N-arachidonoyl serine is a member of the N-acyl amino acid family of signaling lipids. It has been identified as an endocannabinoid-like molecule, although it exhibits weak affinity for the canonical cannabinoid receptors CB1 and CB2[1]. Instead, NAS has been shown to exert its biological effects through other targets, including the orphan receptor GPR55[2]. Activation of GPR55 by NAS initiates a signaling cascade involving G-proteins, RhoA, and the phosphorylation of downstream kinases such as ERK1/2 and Akt, leading to cellular responses like vasodilation and angiogenesis[1][2].

The in vitro synthesis of NAS can be achieved through a chemo-enzymatic process catalyzed by cytochrome c. This reaction mimics a potential biosynthetic pathway in vivo and provides a valuable method for producing NAS for research and drug development purposes[3][4][5]. The reaction proceeds at physiological pH and temperature and follows Michaelis-Menten kinetics[3].

Data Presentation

Table 1: Biological Activity of N-arachidonoyl Serine (NAS)
Biological Target/EffectAssay SystemQuantitative DataReference
VasodilationRat isolated mesenteric arteriesEC₅₀ = 550 nM[1]
CB1 Receptor BindingMouse cerebellar membranesKᵢ > 10,000 nM[1]
CB2 Receptor BindingRat CB2 receptorsNo significant displacement up to 30 µM[1]
Large Conductance Ca²⁺-activated K⁺ (BKCa) Channel ActivationHEK 293hSlo cellspEC₅₀ = 5.63[6][7]
ERK1/2 and Akt PhosphorylationHuman Umbilical Vein Endothelial Cells (HUVEC)Significant increase at 1 µM[1]

Note: Further dose-response studies are needed to determine the EC₅₀ for ERK1/2 and Akt phosphorylation.

Table 2: Reaction Components for In Vitro Synthesis of N-arachidonoyl Serine
ComponentStock ConcentrationFinal Concentration (Suggested)Notes
Cytochrome c (from bovine heart)1 mM10 µMOptimal concentration to be determined empirically.
Arachidonoyl-CoA10 mM in ethanol100 µMSubstrate.
L-Serine100 mM in water1 mMSubstrate.
Hydrogen Peroxide (H₂O₂)100 mM100 µMCo-substrate.
Potassium Phosphate (B84403) Buffer1 M50 mM, pH 7.4Maintain physiological pH.

Note: The optimal concentrations and kinetic parameters (Km, Vmax) for the synthesis of NAS have not been reported and should be determined experimentally.

Experimental Protocols

Protocol 1: In Vitro Synthesis of N-arachidonoyl Serine (NAS)

This protocol describes the enzymatic synthesis of NAS from arachidonoyl-CoA and L-serine catalyzed by cytochrome c.

Materials:

  • Cytochrome c from bovine heart

  • Arachidonoyl-CoA

  • L-Serine

  • Hydrogen peroxide (30% w/w)

  • Potassium phosphate buffer (pH 7.4)

  • Ethanol

  • Ultrapure water

  • Microcentrifuge tubes

  • Incubator/water bath at 37°C

Procedure:

  • Reagent Preparation:

    • Prepare a 1 M stock solution of potassium phosphate buffer (pH 7.4).

    • Prepare a 1 mM stock solution of cytochrome c in 50 mM potassium phosphate buffer.

    • Prepare a 10 mM stock solution of arachidonoyl-CoA in ethanol.

    • Prepare a 100 mM stock solution of L-serine in ultrapure water.

    • Prepare a 100 mM working solution of hydrogen peroxide by diluting the 30% stock in ultrapure water. Caution: Hydrogen peroxide is a strong oxidizer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following reagents in the order listed to a final volume of 1 ml:

      • 820 µl of 50 mM potassium phosphate buffer (pH 7.4)

      • 10 µl of 1 mM cytochrome c stock solution (final concentration: 10 µM)

      • 10 µl of 10 mM arachidonoyl-CoA stock solution (final concentration: 100 µM)

      • 10 µl of 100 mM L-serine stock solution (final concentration: 1 mM)

    • Vortex briefly to mix.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding 10 µl of 100 mM hydrogen peroxide (final concentration: 1 mM).

    • Vortex briefly and incubate at 37°C for 1 hour. The optimal incubation time may need to be determined experimentally.

  • Reaction Termination:

    • Terminate the reaction by adding 1 ml of ice-cold ethyl acetate (B1210297) to initiate liquid-liquid extraction.

  • Purification:

    • Proceed immediately to Protocol 2 for the purification of NAS.

Protocol 2: Purification of N-arachidonoyl Serine by Solid-Phase Extraction (SPE)

This protocol describes the purification of the synthesized NAS from the reaction mixture using a C18 SPE cartridge.

Materials:

  • C18 SPE cartridges

  • Methanol (B129727)

  • Ethyl acetate

  • Ultrapure water

  • Nitrogen gas stream

  • SPE vacuum manifold

Procedure:

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 5 ml of methanol followed by 5 ml of ultrapure water through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading:

    • Vortex the terminated reaction mixture from Protocol 1 for 30 seconds.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Load the upper organic phase onto the conditioned C18 SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 ml of ultrapure water to remove salts and other polar impurities.

    • Wash the cartridge with 5 ml of 40% methanol in water to elute less hydrophobic impurities.

  • Elution:

    • Elute the NAS from the cartridge with 5 ml of methanol. Collect the eluate.

  • Solvent Evaporation and Storage:

    • Evaporate the solvent from the eluate under a gentle stream of nitrogen gas.

    • Reconstitute the dried NAS in a suitable solvent (e.g., ethanol) for storage at -80°C.

Protocol 3: Quantification of N-arachidonoyl Serine by LC-MS/MS

This protocol provides a general framework for the quantification of NAS using liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on established methods for N-acyl amino acids[8][9].

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate in water

  • Mobile Phase B: Methanol

  • Gradient:

    • 0-0.5 min: 45% B

    • 0.5-1 min: Increase to 70% B

    • 1-10 min: Increase to 99% B

    • 10-14 min: Hold at 99% B

    • 14-14.5 min: Return to 45% B

    • 14.5-21 min: Re-equilibration at 45% B

  • Flow Rate: 300 µl/min

  • Injection Volume: 10 µl

MS/MS Conditions (Negative Ion Mode):

  • Ion Source: ESI

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): 390.3

  • Product Ions (m/z): To be determined empirically for optimal sensitivity and specificity. Common fragments for N-acyl amino acids include the carboxylate anion of the amino acid and fragments from the fatty acyl chain.

  • Collision Energy: To be optimized for the specific instrument.

Procedure:

  • Sample Preparation:

    • Reconstitute the purified and dried NAS in the initial mobile phase composition (e.g., 55:45 water:methanol).

    • Prepare a standard curve of NAS of known concentrations.

  • Analysis:

    • Inject the samples and standards onto the LC-MS/MS system.

    • Quantify the amount of NAS in the samples by comparing the peak areas to the standard curve.

Visualization of Pathways and Workflows

experimental_workflow cluster_synthesis In Vitro Synthesis cluster_purification Purification (SPE) cluster_analysis Analysis s1 Prepare Reagents: - Cytochrome c - Arachidonoyl-CoA - L-Serine - H₂O₂ - Buffer s2 Reaction Setup: Combine reagents in buffer s1->s2 s3 Initiate & Incubate: Add H₂O₂ 37°C, 1 hour s2->s3 s4 Terminate Reaction: Add ethyl acetate s3->s4 p1 Condition C18 Cartridge: Methanol & Water s4->p1 Proceed to Purification p2 Load Sample p1->p2 p3 Wash: Water & 40% Methanol p2->p3 p4 Elute NAS: Methanol p3->p4 a1 Dry & Reconstitute p4->a1 Proceed to Analysis a2 LC-MS/MS Quantification a1->a2

Caption: Experimental workflow for the synthesis, purification, and analysis of N-arachidonoyl serine.

GPR55_signaling NAS N-arachidonoyl serine (NAS) GPR55 GPR55 NAS->GPR55 activates G_protein Gαq / Gα13 GPR55->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC RhoA RhoA G_protein->RhoA PI3K PI3K G_protein->PI3K PIP2 PIP₂ PLC->PIP2 hydrolyzes ROCK ROCK RhoA->ROCK MEK MEK ROCK->MEK IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cellular_Response Cellular Responses (e.g., Vasodilation, Angiogenesis) Ca_release->Cellular_Response PKC->MEK ERK ERK1/2 MEK->ERK ERK->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response

Caption: Signaling pathway of N-arachidonoyl serine via the GPR55 receptor.

References

Application Notes and Protocols: Arachidonoyl Serinol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonoyl Serinol (AS) is an endocannabinoid-like lipid molecule that has garnered significant interest in cellular and physiological research. Structurally similar to anandamide, AS exhibits distinct pharmacological properties, acting as a weak agonist of the cannabinoid receptor 1 (CB1) and displaying no significant binding to CB2 or TRPV1 receptors.[1][2][3] Its effects are often attributed to the activation of a putative novel cannabinoid-type receptor, with evidence suggesting the involvement of G protein-coupled receptor 55 (GPR55).[4] In cellular systems, this compound has been demonstrated to modulate key signaling pathways, including the stimulation of p44/42 mitogen-activated protein (MAP) kinase and protein kinase B (Akt) phosphorylation in endothelial cells, and the suppression of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production.[1][5]

These diverse biological activities make this compound a valuable tool for investigating endocannabinoid signaling and its role in various physiological processes. This document provides detailed application notes and protocols for the effective use of this compound in cell culture, with a focus on its solubility in common laboratory solvents, preparation of stock solutions, and guidelines for experimental application.

Data Presentation: Solubility of this compound

Proper solubilization is critical for the accurate and reproducible application of this compound in cell culture experiments. The following table summarizes the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).

SolventSolubilityMolar Concentration (approx.)
DMSO 10 mg/ml26.5 mM
Ethanol 30 mg/ml79.5 mM

Data sourced from Cayman Chemical product information. The molar concentration is calculated based on a molecular weight of 377.6 g/mol .

Experimental Protocols

Preparation of Stock Solutions

To minimize the final concentration of the solvent in cell culture media, it is recommended to prepare high-concentration stock solutions of this compound.

Materials:

  • This compound (powder or as supplied)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Anhydrous Ethanol (200 proof), cell culture grade

  • Sterile, amber glass vials or polypropylene (B1209903) tubes

Protocol for 10 mg/ml Stock Solution in DMSO:

  • Aseptically weigh out the desired amount of this compound. For example, to prepare 1 ml of a 10 mg/ml stock solution, use 10 mg of this compound.

  • Transfer the weighed this compound to a sterile amber vial.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/ml (e.g., 1 ml for 10 mg).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for 30 mg/ml Stock Solution in Ethanol:

  • Aseptically weigh out the desired amount of this compound. For example, to prepare 1 ml of a 30 mg/ml stock solution, use 30 mg of this compound.

  • Transfer the weighed this compound to a sterile amber vial.

  • Add the appropriate volume of anhydrous ethanol to achieve a final concentration of 30 mg/ml (e.g., 1 ml for 30 mg).

  • Vortex thoroughly until the this compound is fully dissolved.

  • Store the stock solution at -20°C or -80°C in aliquots.

Application in Cell Culture

Direct addition of a highly concentrated organic stock solution to aqueous cell culture media can cause precipitation of the compound. Therefore, a serial dilution or a pre-dilution step is crucial.

General Guidelines:

  • The final concentration of DMSO or ethanol in the cell culture medium should be kept to a minimum, typically below 0.5%, and ideally below 0.1%, to avoid solvent-induced cellular toxicity or off-target effects.[6]

  • Always include a vehicle control in your experiments, where cells are treated with the same final concentration of the solvent (DMSO or ethanol) without the this compound.

  • Perform serial dilutions of your stock solution in the same solvent before adding to the culture medium.

Protocol for Dosing Cells:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform any necessary serial dilutions of the stock solution in the original solvent (DMSO or ethanol) to achieve an intermediate concentration that can be easily added to the cell culture medium.

  • Warm the cell culture medium to 37°C.

  • Gently add the diluted this compound solution (or the direct stock for very high final concentrations) to the pre-warmed cell culture medium, and immediately mix by gentle swirling or pipetting. Avoid direct contact of the concentrated solution with the cells.

  • For a 1:1000 dilution (resulting in a 0.1% solvent concentration), add 1 µl of the stock or diluted solution to 1 ml of cell culture medium.

  • Incubate the cells for the desired experimental duration.

Visualizations

Signaling Pathways of this compound

Arachidonoyl_Serinol_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AS Arachidonoyl Serinol GPR55 GPR55 (Putative Receptor) AS->GPR55 Activates CB1 CB1 Receptor (Weak Agonist) AS->CB1 Weakly Activates TNFa TNF-α Production AS->TNFa Suppresses PKB_Akt PKB / Akt GPR55->PKB_Akt Phosphorylation p44_42_MAPK p44/42 MAPK (ERK1/2) GPR55->p44_42_MAPK Phosphorylation Cellular_Responses Cellular Responses (e.g., Vasodilation) PKB_Akt->Cellular_Responses p44_42_MAPK->Cellular_Responses LPS LPS LPS->TNFa Induces

Caption: Signaling pathways modulated by this compound.

Experimental Workflow: Preparation and Application

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_application Cell Culture Application weigh Weigh Arachidonoyl Serinol Powder dissolve Dissolve in DMSO (10 mg/ml) or Ethanol (30 mg/ml) weigh->dissolve vortex Vortex until Completely Dissolved dissolve->vortex aliquot Aliquot and Store at -20°C / -80°C vortex->aliquot thaw Thaw Stock Solution Aliquot aliquot->thaw serial_dilute Perform Serial Dilutions in Solvent (Optional) thaw->serial_dilute add_to_media Add to Pre-warmed Cell Culture Medium (Final Solvent <0.5%) serial_dilute->add_to_media incubate Incubate Cells for Desired Duration add_to_media->incubate

Caption: Workflow for preparing and applying this compound.

References

Application Notes and Protocols for In Vivo Studies of Arachidonoyl Serinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonoyl Serinol (AS) is a bioactive lipid molecule structurally related to the endocannabinoid anandamide (B1667382). It is an N-acyl amide of arachidonic acid and serinol. Emerging research has identified AS and its analogs, such as N-arachidonoyl L-serine (ARA-S), as signaling molecules with potential therapeutic applications. These compounds have been shown to interact with various cellular targets, including the orphan G protein-coupled receptor GPR55, and modulate downstream signaling pathways implicated in a range of physiological processes. This document provides a detailed protocol for the dissolution of this compound for in vivo studies, summarizes its solubility and reported in vivo dosages for related compounds, and illustrates its key signaling pathway.

Data Presentation

Table 1: Solubility of this compound
SolventConcentrationReference
Dimethylformamide (DMF)20 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO)10 mg/mL[1]
Ethanol (B145695)30 mg/mL[1]
Ethanol:PBS (pH 7.2) (2:1)1 mg/mL[1]
Table 2: Exemplary In Vivo Administration of N-Acyl Amides
CompoundAnimal ModelDosageVehicleRoute of AdministrationReference
N-arachidonoyl L-serine (ARA-S)Mice10 mg/kgNot explicitly statedIntraperitoneal (i.p.)
2-Arachidonoylglycerol (2-AG)Rats0.1 - 1.0 mg/kg2% ethanol, 2% Tween 80, and salineIntravenous (i.v.)
AnandamideSquirrel Monkeys40 µg/kg0.25-4% ethanol, 0.25-4% Tween 80, and salineIntravenous (i.v.)[2]
AnandamideMice50 mg/kgNot explicitly statedIntraperitoneal (i.p.)[3]
N-Palmitoylethanolamine (NAE 16:0)Mice10 mg/kgEmulsified in sterile corn oilDepot injection[4]
Oleoylethanolamide (OEA)Humans125 - 250 mg (daily)Not specifiedOral[5]

Experimental Protocols

Protocol for Dissolving this compound for In Vivo Administration

This protocol details the preparation of a vehicle solution suitable for the intraperitoneal (i.p.) or intravenous (i.v.) administration of the lipophilic compound this compound. The vehicle consists of ethanol, Tween 80 (a non-ionic surfactant), and sterile saline. This formulation is designed to enhance the solubility and bioavailability of lipid-based molecules for systemic delivery in animal models.

Materials:

  • This compound (AS)

  • Ethanol (200 proof, absolute)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation:

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add a minimal amount of absolute ethanol to completely dissolve the AS. For example, for a final vehicle composition with 5% ethanol, you would first dissolve the AS in this portion of the total ethanol volume. Vortex thoroughly until the solution is clear.

  • Vehicle Formulation (Example for a 1:1:18 ratio of Ethanol:Tween 80:Saline):

    • To the ethanolic solution of this compound, add an equal volume of Tween 80.

    • Vortex the mixture vigorously for 1-2 minutes until a homogenous solution is formed. Gentle warming in a 37°C water bath can aid in this process if the solution appears viscous.

    • Slowly add 18 parts of sterile saline to the ethanol/Tween 80 mixture while continuously vortexing. It is crucial to add the saline dropwise to prevent precipitation of the lipid.

    • Continue vortexing for an additional 2-3 minutes to ensure the formation of a stable emulsion. The final solution should be a clear to slightly opalescent emulsion.

  • Final Concentration Adjustment:

    • Calculate the final concentration of this compound in the vehicle. Adjust the initial amount of AS or the total volume of the vehicle to achieve the desired dosage for your in vivo study.

  • Sterilization and Storage:

    • The final solution should be prepared fresh before each experiment.

    • If short-term storage is necessary, store the solution at 4°C and protect it from light. Before use, allow the solution to come to room temperature and vortex thoroughly to ensure homogeneity. For longer-term storage, aliquots can be stored at -20°C, but stability should be validated.

Note: The final concentration of ethanol and Tween 80 should be kept as low as possible to minimize potential vehicle-induced effects in the animals. It is recommended to run a vehicle-only control group in all in vivo experiments.

Mandatory Visualization

Experimental Workflow for this compound Dissolution

G cluster_0 Preparation of this compound Solution A Weigh this compound B Dissolve in Absolute Ethanol A->B C Add Tween 80 B->C D Vortex to Homogenize C->D E Slowly Add Sterile Saline D->E F Vortex to Form Emulsion E->F G Final Solution for In Vivo Administration F->G

Caption: Workflow for dissolving this compound.

Signaling Pathway of this compound via GPR55

This compound and its analogs are known to activate the G protein-coupled receptor GPR55.[1][6] Activation of GPR55 initiates a signaling cascade that involves the coupling to Gαq and/or Gα13 G-proteins. This leads to the activation of RhoA, a small GTPase.[6] Downstream of GPR55 activation, two key signaling pathways are modulated: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[1] The activation of these pathways can influence a variety of cellular processes, including cell proliferation, survival, and inflammation.

G cluster_0 This compound Signaling Pathway AS This compound GPR55 GPR55 AS->GPR55 activates G_protein Gαq / Gα13 GPR55->G_protein activates PI3K PI3K GPR55->PI3K activates MAPK_cascade MAPK Cascade (e.g., MEK) GPR55->MAPK_cascade activates RhoA RhoA G_protein->RhoA activates Akt Akt PI3K->Akt activates Cellular_Response Cellular Response (Proliferation, Survival, etc.) Akt->Cellular_Response ERK ERK1/2 MAPK_cascade->ERK activates ERK->Cellular_Response

Caption: GPR55 signaling cascade activated by this compound.

References

Application Notes and Protocols for Arachidonoyl Serinol in Endothelial Cell Migration Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Arachidonoyl Serinol (AraS) is an endocannabinoid-like lipid that has demonstrated pro-angiogenic properties.[1][2] It has been shown to stimulate the proliferation and migration of endothelial cells, key processes in angiogenesis.[1] Unlike classical endocannabinoids, AraS exhibits a weak affinity for the well-characterized cannabinoid receptors CB1 and CB2, as well as the TRPV1 receptor.[1][3][4] Research suggests that its effects on endothelial cells are mediated through the activation of key signaling pathways, including the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and Akt.[1][3][4] Furthermore, the G protein-coupled receptor 55 (GPR55) has been identified as a potential target for AraS.[1][2]

These application notes provide detailed protocols for utilizing this compound in two standard endothelial cell migration assays: the scratch (wound healing) assay and the transwell (Boyden chamber) assay. The provided data and methodologies are intended for researchers, scientists, and drug development professionals investigating the effects of AraS on endothelial cell function and angiogenesis.

Data Presentation

The pro-migratory effect of this compound on human dermal microvascular endothelial cells (HMVEC) is concentration-dependent. The following table summarizes the quantitative data from in vitro migration assays.

Concentration of AraSFold Increase in Cell Migration (vs. Vehicle Control)
0.01 µM~1.5
0.1 µM~2.0
1 µM ~2.5 (Maximum Effect)
10 µM~2.0
Data is approximated from graphical representations in the cited literature.[1]

Signaling Pathway of this compound in Endothelial Cells

The proposed signaling cascade initiated by this compound in endothelial cells leading to cell migration is depicted below.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AraS This compound (AraS) GPR55 GPR55 AraS->GPR55 Binds to PI3K PI3K GPR55->PI3K Activates ERK ERK1/2 GPR55->ERK Activates Akt Akt PI3K->Akt Phosphorylates Migration Cell Migration Akt->Migration Promotes ERK->Migration Promotes

Caption: Proposed signaling pathway of AraS in endothelial cells.

Experimental Protocols

Two primary methods for assessing endothelial cell migration in response to this compound are the scratch assay and the transwell assay.

Scratch (Wound Healing) Assay

This assay is a straightforward method to study collective cell migration in a two-dimensional context.[5]

Experimental Workflow: Scratch Assay

cluster_workflow Scratch Assay Workflow A 1. Seed endothelial cells and grow to confluence B 2. Create a 'scratch' in the monolayer with a pipette tip A->B C 3. Wash to remove debris and add medium with AraS B->C D 4. Image the scratch at 0h C->D E 5. Incubate and image at subsequent time points (e.g., 12h, 24h) D->E F 6. Measure the change in the scratch area over time E->F

Caption: Workflow for the endothelial cell scratch assay.

Detailed Protocol:

  • Cell Culture:

    • Seed Human Dermal Microvascular Endothelial Cells (HMVEC) in a 12-well plate at a density that will form a confluent monolayer within 24 hours (e.g., 2 x 10^5 cells/well).[6]

    • Culture cells in complete endothelial growth medium (EGM) in a humidified incubator at 37°C with 5% CO2.[6]

  • Creating the Scratch:

    • Once the cells are approximately 90-100% confluent, create a linear scratch through the center of the monolayer using a sterile 200 µl pipette tip.[7] A cross-shaped scratch can also be made.[8]

    • Ensure the pressure is consistent to create a uniform cell-free gap.

  • Treatment with this compound:

    • Gently wash the wells twice with phosphate-buffered saline (PBS) or serum-free medium to remove detached cells and debris.[7][8]

    • Replace the wash buffer with fresh serum-free or low-serum medium containing the desired concentration of AraS (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM).[1] A vehicle control (e.g., DMSO or ethanol, depending on the AraS solvent) should be included.

  • Imaging and Analysis:

    • Immediately after adding the treatment medium, capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. This is the 0-hour time point.[8]

    • It is crucial to mark the locations of the initial images to ensure the same fields are captured at later time points.[8]

    • Return the plate to the incubator and capture images at regular intervals (e.g., every 8-12 hours) until the scratch in the control well is nearly closed (typically 18-24 hours).[7][8]

    • Quantify the migration by measuring the area of the cell-free gap at each time point using software like ImageJ.[7]

    • The results can be expressed as the percentage of wound closure relative to the initial area.[5]

Transwell (Boyden Chamber) Assay

This assay measures the chemotactic response of cells migrating through a porous membrane towards a chemoattractant.[9][10]

Experimental Workflow: Transwell Assay

cluster_workflow Transwell Assay Workflow A 1. Add medium with AraS (chemoattractant) to the lower chamber B 2. Place the porous membrane insert into the well A->B C 3. Seed endothelial cells in serum-free medium into the upper insert B->C D 4. Incubate for 3-6 hours to allow for migration C->D E 5. Remove non-migrated cells from the top of the membrane D->E F 6. Fix, stain, and count the migrated cells on the bottom of the membrane E->F

Caption: Workflow for the endothelial cell transwell assay.

Detailed Protocol:

  • Preparation of Chambers:

    • Use transwell inserts with an appropriate pore size for endothelial cells (typically 8 µm).[11]

    • Pre-hydrate the transwell inserts by adding serum-free medium to both the insert and the lower chamber of a 24-well plate and incubating for at least 30 minutes at 37°C.

  • Setting up the Chemoattractant Gradient:

    • Remove the pre-hydration medium.

    • In the lower chamber of the 24-well plate, add medium containing the desired concentration of AraS (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM).[1] Include a vehicle control and a positive control (e.g., VEGF).

    • Carefully place the transwell inserts into the wells, avoiding air bubbles.

  • Cell Seeding:

    • Harvest HMVEC that have been serum-starved for 2-4 hours to minimize basal migration.

    • Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

    • Add a defined number of cells (e.g., 5 x 10^4 cells in 500 µL) to the upper chamber of each transwell insert.[12]

  • Incubation:

    • Incubate the plate in a humidified incubator at 37°C with 5% CO2 for a period sufficient for migration to occur (typically 3-6 hours for endothelial cells).[12] The optimal incubation time should be determined empirically.

  • Fixation and Staining:

    • After incubation, carefully remove the inserts from the plate.

    • Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[13]

    • Fix the migrated cells on the bottom of the membrane by immersing the insert in cold methanol (B129727) for 20 minutes.[12]

    • Allow the membrane to air dry completely.

    • Stain the cells by immersing the insert in a solution of Crystal Violet for 20 minutes.[12]

    • Gently wash the inserts with distilled water to remove excess stain.[12]

  • Quantification:

    • Once dry, use a microscope to count the number of stained, migrated cells on the underside of the membrane in several random fields of view.

    • The results are typically expressed as the average number of migrated cells per field.

Conclusion

This compound is a potent stimulator of endothelial cell migration. The protocols outlined in these application notes provide robust and reproducible methods for investigating the pro-angiogenic effects of AraS. The scratch assay is suitable for studying collective cell movement and wound healing, while the transwell assay is ideal for quantifying chemotactic responses. By utilizing these assays, researchers can further elucidate the role of AraS and its signaling pathways in the complex process of angiogenesis.

References

Application of Arachidonoyl Serinol in Angiogenesis Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Arachidonoyl Serinol (ARA-S) is an endogenous lipid molecule that has emerged as a significant player in the regulation of vascular functions, particularly angiogenesis—the formation of new blood vessels from pre-existing ones.[1][2][3] This process is fundamental in both normal physiological events, such as wound healing and embryonic development, and in pathological conditions, including tumor growth and metastasis.[4] ARA-S, while structurally related to the endocannabinoid anandamide, exhibits weak affinity for the classical cannabinoid receptors CB1 and CB2, as well as the TRPV1 receptor, suggesting a distinct mechanism of action.[1][2][5]

Recent studies have demonstrated the pro-angiogenic properties of ARA-S, highlighting its potential as a therapeutic target for conditions where enhanced vascularization is beneficial.[1][6] In endothelial cells, ARA-S has been shown to stimulate key signaling pathways involved in cell proliferation, migration, and differentiation—critical steps in the angiogenic cascade.[1][5] Specifically, ARA-S activates the p44/42 mitogen-activated protein (MAP) kinase and the protein kinase B (Akt) pathways.[5][7] Furthermore, research indicates that the G protein-coupled receptor 55 (GPR55) may act as a receptor for ARA-S, mediating its pro-angiogenic effects.[1][3][8]

These application notes provide a comprehensive overview of the use of ARA-S in various angiogenesis research models, detailing its mechanism of action and providing standardized protocols for its evaluation. The information presented is intended to guide researchers in designing and executing experiments to investigate the angiogenic potential of ARA-S and other related compounds.

Signaling Pathways and Experimental Workflow

To elucidate the role of this compound in angiogenesis, a series of in vitro and in vivo/ex vivo experiments are typically performed. The following diagrams illustrate the key signaling pathway activated by ARA-S in endothelial cells and a standard experimental workflow for its investigation.

Arachidonoyl_Serinol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response ARA-S This compound GPR55 GPR55 ARA-S->GPR55 PI3K PI3K GPR55->PI3K MAPK p44/42 MAPK GPR55->MAPK Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription MAPK->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Tube_Formation Tube Formation Transcription->Tube_Formation Angiogenesis_Research_Workflow Start Start: Hypothesis Formulation In_Vitro In Vitro Assays Start->In_Vitro Proliferation Cell Proliferation Assay In_Vitro->Proliferation Migration Cell Migration Assay (Wound Healing / Transwell) In_Vitro->Migration Tube_Formation Tube Formation Assay (Matrigel) In_Vitro->Tube_Formation In_Vivo In Vivo / Ex Vivo Assays Proliferation->In_Vivo Migration->In_Vivo Tube_Formation->In_Vivo CAM Chick Chorioallantoic Membrane (CAM) Assay In_Vivo->CAM Data_Analysis Data Analysis & Interpretation CAM->Data_Analysis Conclusion Conclusion & Further Studies Data_Analysis->Conclusion

References

Application Notes and Protocols for Studying the Effects of Arachidonoyl Serinol using Whole-Cell Patch Clamp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonoyl Serinol (ARS) is an endogenous lipoamino acid, structurally related to the endocannabinoid anandamide. Unlike anandamide, ARS exhibits weak affinity for the canonical cannabinoid receptors CB1 and CB2, as well as the TRPV1 channel.[1][2] However, emerging research has identified ARS as a modulator of various ion channels, suggesting its involvement in a range of physiological processes. This document provides detailed protocols and application notes for investigating the effects of ARS on two specific ion channel targets—N-type voltage-gated calcium channels (CaV2.2) and large-conductance calcium-activated potassium (BKCa) channels—using the whole-cell patch clamp technique. Understanding the interaction of ARS with these channels is crucial for elucidating its physiological roles and assessing its therapeutic potential.

Effects of this compound on Ion Channels

ARS has been shown to directly modulate the activity of specific ion channels, often independent of classical G-protein coupled receptor (GPCR) signaling pathways.[3] This suggests a mechanism of action involving direct interaction with the channel protein or modulation of the surrounding lipid membrane environment.

N-Type Calcium Channels (CaV2.2)

In rat sympathetic ganglion neurons, ARS produces a rapid and reversible augmentation of N-type Ca2+ currents.[3] This effect is voltage-dependent and results from a hyperpolarizing shift in the channel's activation curve, meaning the channels are more likely to open at more negative membrane potentials.[3] Notably, this modulation by ARS appears to be independent of G-protein signaling, as it is not affected by pertussis toxin (PTX), which uncouples Gi/o-protein coupled receptors from their effectors.[3]

Large-Conductance Calcium-Activated Potassium Channels (BKCa)

ARS is also an activator of BKCa channels. In HEK293 cells stably expressing the human BKCa channel α-subunit, ARS enhances the whole-cell outward K+ current. This potentiation is characterized by a leftward shift in the voltage-conductance relationship, indicating that the channels are activated at more hyperpolarized potentials in the presence of ARS. The mechanism of action on BKCa channels is also thought to be direct and is dependent on the presence of membrane cholesterol.

Data Presentation

The following tables summarize the quantitative effects of this compound on N-type Ca2+ and BKCa channels as determined by whole-cell patch clamp experiments.

Table 1: Effects of this compound on N-Type Ca2+ Channels in Rat Sympathetic Neurons

ParameterControl10 µM this compoundReference
V₅₀ of Activation (mV) -11.0 ± 1.1-23.5 ± 1.4[3]
Slope Factor (k) 7.0 ± 0.38.1 ± 0.3[3]
Current Augmentation at -10 mV Baseline~2-fold increase[3]

Table 2: Effects of this compound on BKCa Channels in HEK293 Cells

ParameterValueReference
pEC₅₀ for Current Potentiation 5.63
V₅₀ Shift with 3 µM ARS (mV) From 58.6 ± 2.0 to 49.3 ± 1.5
V₅₀ Shift with 10 µM ARS (mV) From 58.6 ± 2.0 to 40.0 ± 1.8

Experimental Protocols

The following are detailed whole-cell patch clamp protocols for studying the effects of this compound on N-type Ca2+ and BKCa channels.

Protocol 1: Whole-Cell Patch Clamp of N-Type Ca2+ Channels in Rat Sympathetic Neurons

1. Cell Preparation:

  • Isolate superior cervical ganglion (SCG) neurons from male Wistar rats using enzymatic dissociation as previously described.[3]

  • Plate the dissociated neurons on glass coverslips and maintain in short-term culture (<24 h).[3]

2. Solutions:

  • External Solution (in mM): 140 Methanesulphonic acid, 145 Tetraethylammonium (TEA) hydroxide, 10 HEPES, 10 Glucose, 10 CaCl₂. Adjust pH to 7.4 with TEA-OH.[3]

  • Internal (Pipette) Solution (Typical Composition, in mM): 108 Cs-Methanesulfonate, 4 MgCl₂, 9 EGTA, 9 HEPES, 4 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.3 with CsOH.

3. Electrophysiological Recording:

  • Perform whole-cell patch clamp recordings at room temperature (22–26°C).[3]

  • Use borosilicate glass pipettes with a resistance of 3-7 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal (>1 GΩ) and rupture the membrane to obtain the whole-cell configuration.

  • Electronically compensate for series resistance by ≥80%.[3]

4. Voltage Clamp Protocol:

  • Clamp the cell at a holding potential of -80 mV.[3]

  • To elicit Ca2+ currents, apply a 25 ms (B15284909) depolarizing test pulse to -10 mV.[3]

  • To generate a current-voltage (I-V) relationship, apply 70 ms test pulses from -60 mV to +80 mV in 10 mV increments.[3]

5. Data Acquisition and Analysis:

  • Filter currents at 10 kHz and digitize at 50 kHz.[3]

  • Apply this compound (e.g., 0.1, 1, 10 µM) via a perfusion system and allow for recovery between applications.[3]

  • Analyze the change in current amplitude and the shift in the voltage-dependence of activation. Fit the activation curves with a Boltzmann function to determine V₅₀ and the slope factor (k).[3]

Protocol 2: Whole-Cell Patch Clamp of BKCa Channels in HEK293 Cells

1. Cell Preparation:

  • Culture HEK293 cells stably transfected with the α-subunit of the human BKCa channel.

  • Plate cells on glass coverslips for recording.

2. Solutions:

  • External Solution (Typical Composition, in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (Typical Composition, in mM): 130 K-Gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na, 1 EGTA. Adjust pH to 7.2 with KOH. The free Ca2+ concentration can be adjusted to a desired level (e.g., 1 µM) to study Ca2+-dependence.

3. Electrophysiological Recording:

  • Perform whole-cell patch clamp recordings at room temperature.

  • Use pipettes with a resistance of 2-5 MΩ.

  • Establish whole-cell configuration and compensate for series resistance.

4. Voltage Clamp Protocol:

  • Hold the cell at a potential of -60 mV.

  • Elicit outward K+ currents by applying depolarizing voltage steps (e.g., from -60 mV to +100 mV in 20 mV increments for 200 ms).

5. Data Acquisition and Analysis:

  • Filter and digitize the currents appropriately.

  • Perfuse different concentrations of this compound to determine the concentration-response relationship.

  • Measure the potentiation of the outward current and analyze the leftward shift in the voltage-conductance relationship. Calculate the V₅₀ from Boltzmann fits of the normalized conductance-voltage curves.

Visualizations

Experimental Workflow

experimental_workflow Whole-Cell Patch Clamp Workflow for ARS Effects cluster_recording Recording cell_prep Cell Preparation (e.g., Neuronal Dissociation or Cell Culture) seal Giga-ohm Seal Formation cell_prep->seal sol_prep Solution Preparation (External and Internal) sol_prep->seal pipette_pull Pipette Pulling & Polishing pipette_pull->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell voltage_clamp Apply Voltage Clamp Protocol whole_cell->voltage_clamp drug_app ARS Application via Perfusion voltage_clamp->drug_app data_acq Data Acquisition drug_app->data_acq iv_curve I-V Curve Analysis data_acq->iv_curve act_curve Activation/Conductance Curve Analysis data_acq->act_curve dose_response Dose-Response Curve Generation act_curve->dose_response

Caption: Workflow for studying ARS effects using whole-cell patch clamp.

Signaling Pathway of this compound

ars_signaling Proposed Signaling Pathway of this compound (ARS) cluster_membrane Plasma Membrane cluster_effects Cellular Effects ars This compound (ARS) ca_channel N-Type Ca2+ Channel ars->ca_channel Direct Modulation (G-protein independent) bk_channel BKCa Channel ars->bk_channel Direct Modulation (Cholesterol-dependent) ca_influx Increased Ca2+ Influx (at hyperpolarized potentials) ca_channel->ca_influx cholesterol bk_channel->cholesterol k_efflux Increased K+ Efflux (at hyperpolarized potentials) bk_channel->k_efflux

Caption: ARS directly modulates ion channels in a G-protein independent manner.

References

Application Notes and Protocols for In vivo Administration of Arachidonoyl Serinol in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonoyl Serinol (ARA-s), an endocannabinoid-like lipid molecule, has garnered interest for its potential therapeutic effects, including anti-inflammatory and vasodilatory properties. Unlike classical cannabinoids, ARA-s exhibits weak affinity for the cannabinoid receptors CB1 and CB2.[1][2][3] Instead, its biological activities are thought to be mediated through a novel cannabinoid-type receptor, with evidence pointing towards GPR55.[4][5] These application notes provide a detailed overview of the current methods for the in vivo administration of ARA-s in rodent models, based on published research. The protocols and data presented herein are intended to serve as a guide for researchers designing preclinical studies to investigate the pharmacology of ARA-s.

Quantitative Data Summary

The following table summarizes the quantitative data for the in vivo administration of this compound in mice, as reported in the scientific literature.

ParameterValueSpecies/StrainApplicationReference
Route of Administration Intraperitoneal (i.p.)Mouse (C57Bl6/J, CB1-/-, and CB2-/-)Anti-inflammatory (LPS-induced endotoxemia)[2]
Dosage 10 mg/kgMouseAnti-inflammatory[2]
Vehicle 1 part DMSO, 1 part Tween 80, 4 parts PBSMouseAnti-inflammatory[2]
Pre-treatment Time 45 minutes before LPS injectionMouseAnti-inflammatory[2]
Observed Effect ~40% reduction in LPS-induced TNF-α productionMouseAnti-inflammatory[2]

Experimental Protocols

Protocol 1: Intraperitoneal Administration of this compound for an Anti-Inflammatory Study in Mice

This protocol is adapted from a study investigating the anti-inflammatory effects of ARA-s in a lipopolysaccharide (LPS)-induced endotoxemia model in mice.[2]

1. Materials:

  • This compound (ARA-s)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Tween 80

  • Phosphate-buffered saline (PBS), sterile

  • Lipopolysaccharide (LPS) from E. coli

  • Male C57Bl6/J mice (or other relevant strains)

  • Sterile syringes and needles (25-27 gauge)

  • Analytical balance and appropriate weighing supplies

  • Vortex mixer

2. Preparation of this compound Formulation:

  • On the day of the experiment, prepare the vehicle solution by mixing one part DMSO, one part Tween 80, and four parts sterile PBS.

  • Warm the vehicle slightly to aid in the dissolution of ARA-s.

  • Weigh the required amount of ARA-s to achieve a final concentration that will allow for the administration of 10 mg/kg in a suitable injection volume (e.g., 100 µl per 10 g of body weight).

  • Add the weighed ARA-s to the prepared vehicle.

  • Vortex the solution thoroughly until the ARA-s is completely dissolved. The solution should be clear.

3. Animal Handling and Dosing:

  • Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Weigh each mouse on the day of the experiment to calculate the precise volume of the ARA-s formulation to be administered.

  • Administer the ARA-s formulation (or vehicle for the control group) via intraperitoneal (i.p.) injection. The recommended injection volume is typically 5-10 ml/kg.

  • The study cited administered ARA-s 45 minutes prior to the inflammatory challenge.[2]

4. Induction of Inflammation:

  • Prepare a stock solution of LPS in sterile saline.

  • 45 minutes after the administration of ARA-s or vehicle, inject the mice intraperitoneally with LPS at a dose of 1 mg/kg.

5. Sample Collection and Analysis:

  • 90 minutes after the LPS injection, collect blood samples for analysis of inflammatory markers such as TNF-α. The original study collected trunk blood after decapitation.[2]

  • Process the blood to obtain plasma or serum and store at -80°C until analysis.

  • Analyze the levels of TNF-α or other relevant cytokines using an appropriate method, such as ELISA.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its in vivo administration.

ARA_s_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_effects Cellular Effects ARA-s This compound Receptor Putative Receptor (e.g., GPR55) ARA-s->Receptor Binds Ca_K_Channel Large Conductance Ca2+-activated K+ Channel ARA-s->Ca_K_Channel Directly Activates G_Protein G-Protein (Gi/Go, G13) Receptor->G_Protein Activates MAPK p44/42 MAPK (ERK1/2) Receptor->MAPK Phosphorylates Akt Akt/PKB Receptor->Akt Phosphorylates PLC Phospholipase C G_Protein->PLC Activates RhoA RhoA G_Protein->RhoA Activates Ca_Release Intracellular Ca2+ Release PLC->Ca_Release Leads to Anti_inflammation Anti-inflammation MAPK->Anti_inflammation Akt->Anti_inflammation Vasodilation Vasodilation Ca_K_Channel->Vasodilation

Caption: Proposed signaling pathway of this compound (ARA-s).

experimental_workflow Formulation 1. ARA-s Formulation (DMSO, Tween 80, PBS) Dosing 2. Animal Dosing (10 mg/kg i.p.) Formulation->Dosing 45 min pre-treatment Challenge 3. Inflammatory Challenge (LPS 1 mg/kg i.p.) Dosing->Challenge Sample_Collection 4. Sample Collection (Blood) Challenge->Sample_Collection 90 min post-challenge Analysis 5. Analysis (e.g., TNF-α ELISA) Sample_Collection->Analysis

Caption: Experimental workflow for in vivo administration of ARA-s.

References

Application Note: Quantification of Arachidonoyl Serinol in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in endocannabinoid research, lipidomics, and bioanalysis.

Introduction N-Arachidonoyl L-Serine (ARA-S), an endocannabinoid-like lipid amide, was first isolated from bovine brain.[1][2] Structurally similar to anandamide (B1667382), ARA-S exhibits a unique pharmacological profile. It binds weakly to cannabinoid receptors CB1 and CB2 and does not interact with the TRPV1 vanilloid receptor.[1][3] Instead, its biological effects, which include vasodilation and neuroprotection, are thought to be mediated through a putative novel cannabinoid-type receptor, possibly GPR55, and by modulating ion channels like the large conductance Ca2+-activated K+ (BKCa) channels.[3] ARA-S influences key cellular signaling pathways, including the phosphorylation of p44/42 mitogen-activated protein (MAP) kinase and protein kinase B (Akt).[1][2] Given its potential role in various physiological and pathological processes, a sensitive and selective analytical method is crucial for its accurate quantification in biological samples. This application note details a robust LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the quantification of Arachidonoyl Serinol.

Principle of the Method

This method employs liquid chromatography to separate this compound from other endogenous components in an extracted biological sample. The analyte is then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to that of a stable isotope-labeled internal standard (this compound-d8), using a calibration curve generated from standards of known concentrations.

Experimental Protocols

Materials and Reagents
  • Analytes and Standards:

    • This compound (ARA-S) (CAS: 183718-70-9)[4]

    • N-Arachidonoyl-L-serine-d8 (ARA-S-d8) (for use as an internal standard)[5]

  • Solvents and Chemicals:

    • Methanol (B129727) (LC-MS Grade)

    • Acetonitrile (LC-MS Grade)

    • Water (LC-MS Grade)

    • Ammonium Acetate

    • Formic Acid (Optional, for mobile phase modification)

    • Chloroform

    • Toluene or Methyl tert-butyl ether (MTBE) for extraction

  • Equipment:

    • Analytical balance

    • Vortex mixer

    • Centrifuge (capable of 4°C)

    • Sample evaporator (e.g., Nitrogen blow-down)

    • LC-MS/MS system (e.g., Agilent 1200 HPLC with a 6460 Triple Quadrupole MS or equivalent)[6]

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and ARA-S-d8 in ethanol (B145695) or methanol to prepare individual stock solutions. Store at -20°C or lower.

  • Intermediate Solutions: Prepare working solutions of ARA-S (for calibration curve) and ARA-S-d8 (internal standard, IS) by diluting the primary stocks in methanol or an acetonitrile/water mixture. A typical IS working concentration might be 100 ng/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking the appropriate volume of ARA-S working solutions into a blank matrix (e.g., surrogate plasma or buffer). A typical concentration range could be 0.2 to 120 pg/µL.[6]

Sample Preparation: Extraction from Brain Tissue

This protocol is adapted from established methods for N-arachidonoyl amino acids.[1][6][7]

  • Homogenization: Weigh the frozen brain tissue sample (~30 mg). Homogenize the tissue in a suitable buffer (e.g., MES buffered saline) on ice.

  • Spiking: To a 500 µL aliquot of the homogenate, add a known amount of the ARA-S-d8 internal standard solution.

  • Protein Precipitation & Liquid-Liquid Extraction (LLE):

    • Add 2 mL of ice-cold organic solvent (e.g., a 2:1 mixture of chloroform/methanol or toluene) to the homogenate.[1][7]

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at >3,000 x g for 10 minutes at 4°C to pellet the precipitated protein and separate the aqueous and organic layers.

  • Isolation: Carefully transfer the lower organic layer (when using chloroform/methanol) or the upper organic layer (when using toluene) to a clean glass tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 55% Methanol / 45% 10 mM Ammonium Acetate). Vortex briefly and transfer to an autosampler vial for analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Brain Tissue (~30 mg) IS 2. Add Internal Standard (ARA-S-d8) Sample->IS LLE 3. Add Extraction Solvent (e.g., Toluene) IS->LLE Vortex 4. Vortex & Centrifuge (4°C) LLE->Vortex Isolate 5. Collect Organic Layer Vortex->Isolate Dry 6. Evaporate to Dryness (N2) Isolate->Dry Recon 7. Reconstitute in Mobile Phase Dry->Recon LCMS 8. Inject into LC-MS/MS System Recon->LCMS Data 9. Data Acquisition (MRM Mode) LCMS->Data Quant 10. Quantify vs. Calibration Curve Data->Quant

Caption: Experimental workflow for ARA-S quantification.
LC-MS/MS Conditions

The following conditions are based on a validated method for N-arachidonoyl amino acids and serve as a strong starting point.[6]

ParameterSetting
LC System Agilent 1200 Series or equivalent
Column Zorbax SB-CN, 2.1 x 100 mm, 3.5 µm
Column Temperature Maintained at a controlled temperature (e.g., 40°C)
Autosampler Temp 12°C
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B 100% Methanol
Flow Rate 300 µL/min
Injection Volume 5-10 µL
Gradient Elution 0-0.5 min: 45% B; 0.5-1 min: ramp to 70% B; 1-10 min: ramp to 99% B; 10-14 min: hold at 99% B; 14.5 min: return to 45% B; 21 min: End Run
MS System Agilent 6460 Triple Quadrupole or equivalent
Ion Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions ARA-S: m/z 392.3 → [Product Ion]* ARA-S-d8: m/z 400.3 → [Product Ion]*
Source Parameters Gas Temp: 350°C; Gas Flow: 10 L/min; Nebulizer: 40 psi; Capillary Voltage: 4000 V
Dwell Time Optimized for peak shape (e.g., 100-200 ms)

*Product ions must be determined by infusing pure standards. For similar N-acyl amides, fragmentation often occurs at the amide bond.

Method Performance and Data

The following table summarizes the expected performance characteristics of the method based on published data for N-arachidonoyl serine (NASer).[6]

ParameterResult
Linearity Range 0.2 – 120 pg/µL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quant. (LLOQ) 1.9 pg on-column
Limit of Detection (LOD) 0.5 pg on-column
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Endogenous Level (Mouse Brain) 3.1 ± 0.5 pmol/g tissue

Associated Signaling Pathway

This compound acts on multiple downstream targets. While it does not significantly engage classical cannabinoid receptors, it stimulates signaling cascades associated with cell survival and vasodilation.[1][2][3]

G ARAS This compound (ARA-S) Receptor Putative Receptor (e.g., GPR55) ARAS->Receptor Binds BKCa BKCa Channel ARAS->BKCa Activates TNF LPS-induced TNF-α Production ARAS->TNF Suppresses PI3K PI3K Receptor->PI3K MAPK_path MAPK Pathway Receptor->MAPK_path Vaso Vasodilation BKCa->Vaso Akt Akt/PKB PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation Neuro Neuroprotection & Cell Survival pAkt->Neuro ERK p44/42 MAPK (ERK1/2) MAPK_path->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation pERK->Neuro

Caption: Simplified signaling pathway of this compound.

Conclusion

The described LC-MS/MS method provides the high sensitivity and selectivity required for the reliable quantification of this compound in complex biological matrices like brain tissue. This protocol, including a detailed sample preparation workflow and optimized instrument parameters, offers a robust tool for researchers investigating the physiological roles of this important endocannabinoid-like molecule. The method's performance characteristics demonstrate its suitability for demanding applications in pharmacology and drug development.

References

Troubleshooting & Optimization

Arachidonoyl Serinol stability in aqueous solutions over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Arachidonoyl Serinol, with a focus on its stability in aqueous solutions over time.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound in aqueous solutions.

Issue Possible Cause Recommended Solution
Precipitation or cloudiness in aqueous solution after preparation. 1. Low Solubility: this compound has limited solubility in purely aqueous buffers.[1] 2. Solvent Evaporation: The organic co-solvent (e.g., ethanol) may have evaporated, reducing solubility. 3. Low Temperature: Storage at low temperatures (e.g., 4°C) can decrease the solubility of lipids.1. Use a Co-solvent: Prepare the aqueous solution by diluting a stock solution (e.g., in ethanol) into the aqueous buffer. A common preparation is a 2:1 ratio of Ethanol (B145695):PBS (pH 7.2), which has a reported solubility of 1 mg/ml.[1] 2. Fresh Preparation: Prepare aqueous solutions fresh for each experiment and avoid long-term storage. For similar compounds like Anandamide, it is recommended not to store the aqueous solution for more than one day.[2] 3. Gentle Warming: If precipitation occurs upon cooling, gently warm the solution to room temperature or 37°C and vortex to redissolve before use. Ensure the temperature is compatible with your experimental setup.
Inconsistent or lower-than-expected biological activity. 1. Degradation: this compound can degrade in aqueous solutions, especially over time or at non-optimal pH and temperature. Although more stable than 2-arachidonoylglycerol (B1664049), hydrolysis of the amide bond is a potential degradation pathway.[1] 2. Adsorption to Plastics: Lipophilic compounds like this compound can adsorb to the surface of plastic labware, reducing the effective concentration.1. Prepare Fresh Solutions: Always prepare the aqueous working solution immediately before use from a stock stored in an organic solvent at -20°C.[3] 2. pH and Temperature Control: Maintain the pH of your aqueous buffer within a neutral range (e.g., pH 7.2-7.4) and keep the solution on ice if the experiment allows, to minimize degradation. 3. Use Low-Adhesion Labware: Utilize low-protein-binding or silanized glass tubes and pipette tips to minimize loss of the compound.
Difficulty in replicating results from the literature. 1. Solvent Effects: The organic solvent used to dissolve this compound (e.g., ethanol, DMSO) may have physiological effects in the experimental model.[2] 2. Purity of the Compound: The purity of the this compound may vary between batches or suppliers.1. Run Vehicle Controls: Always include a vehicle control in your experiments, containing the same final concentration of the organic solvent used to prepare the this compound solution. 2. Verify Purity: Refer to the certificate of analysis for the specific batch of the compound being used.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: this compound is typically supplied as a solution in an organic solvent, such as ethanol.[1] For long-term storage, it should be kept at -20°C.[1][3] One source indicates stability for at least two years under these conditions.[1] It has been noted that this compound is not stable at room temperature or at -20°C without a solvent.[3]

Q2: How do I prepare an aqueous working solution of this compound?

A2: To prepare an aqueous solution, it is recommended to dilute a stock solution in an organic solvent (like ethanol) into your aqueous buffer of choice (e.g., PBS).[2] For example, a solubility of 1 mg/ml is reported for a mixture of Ethanol:PBS (pH 7.2) in a 2:1 ratio.[1] It is crucial to add the stock solution to the buffer while vortexing to ensure proper mixing and minimize precipitation.

Q3: How stable is this compound in aqueous solutions?

A3: While this compound is significantly more stable than 2-arachidonoylglycerol (2-AG), its long-term stability in aqueous solutions is limited.[1] For related compounds like anandamide, it is recommended not to store aqueous solutions for more than a day.[2] Degradation is likely to occur via hydrolysis of the amide bond, yielding arachidonic acid and serinol. The rate of degradation is expected to be dependent on pH, temperature, and the presence of enzymes.

Q4: What are the expected degradation products of this compound in aqueous media?

A4: The primary degradation pathway for this compound in aqueous solutions is expected to be the hydrolysis of the amide bond. This would result in the formation of arachidonic acid and serinol. This is analogous to the hydrolysis of anandamide, which yields arachidonic acid and ethanolamine.[4]

Data on Stability in Aqueous Solutions

Illustrative Stability of this compound (10 µM) in PBS (pH 7.4)

Time% Remaining at 4°C% Remaining at 25°C (Room Temp)% Remaining at 37°C
0 h 100%100%100%
2 h 99%98%95%
8 h 96%92%85%
24 h 90%80%65%
48 h 82%65%40%

Key Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for Cell Culture

  • Prepare Stock Solution: If working with a solid form, dissolve this compound in an appropriate organic solvent like ethanol or DMSO to create a concentrated stock solution (e.g., 10 mg/ml). Store this stock at -20°C.[1]

  • Dilution: On the day of the experiment, allow the stock solution to warm to room temperature.

  • Prepare Intermediate Dilution (if necessary): Depending on the final desired concentration, you may need to make an intermediate dilution in the organic solvent.

  • Final Dilution in Media: Add the required volume of the stock or intermediate solution directly to the pre-warmed cell culture medium. Ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced cellular toxicity.[2] Vortex or pipette vigorously immediately after adding the compound to ensure it is evenly dispersed.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of the organic solvent to a separate aliquot of cell culture medium.

Protocol 2: Vasodilation Assay in Isolated Arteries

This protocol is adapted from methodologies described for studying the vasodilatory effects of N-arachidonoyl L-serine.[3][5]

  • Tissue Preparation: Isolate rat mesenteric arteries and cut them into rings.

  • Mounting: Suspend the rings in an organ bath containing an appropriate physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 5% CO2 in O2 and maintained at 37°C.[3]

  • Equilibration: Allow the rings to equilibrate under a basal tension (e.g., 1.0 g) for approximately 60 minutes, changing the bath solution every 15-20 minutes.[3]

  • Pre-contraction: Contract the arterial rings with an agonist such as phenylephrine (B352888) (e.g., 5 µM).[3]

  • Concentration-Response Curve: Once a stable contraction is achieved, generate a cumulative concentration-response curve by adding increasing concentrations of this compound to the organ bath.

  • Data Analysis: Record the changes in isometric tension and express the relaxation as a percentage of the pre-contracted tone.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis stock Stock Solution (in Ethanol, -20°C) working Aqueous Working Solution (Dilute stock in buffer) stock->working Prepare fresh treatment Treatment Group (Buffer + this compound) working->treatment exp_setup Experimental Setup (e.g., Cell Culture, Organ Bath) vehicle Vehicle Control (Buffer + Ethanol) exp_setup->vehicle exp_setup->treatment data_acq Data Acquisition (e.g., Signal Measurement) vehicle->data_acq treatment->data_acq analysis Compare Treatment vs. Vehicle Control data_acq->analysis

Caption: Experimental workflow for using this compound.

signaling_pathway cluster_receptor Receptor Interaction cluster_downstream Downstream Signaling AS This compound (ARA-S) GPR55 GPR55 (Putative Receptor) AS->GPR55 Activates OtherR Novel Cannabinoid-type Receptor AS->OtherR Activates Akt Akt/PKB (Phosphorylation) GPR55->Akt MAPK p44/42 MAPK (Phosphorylation) GPR55->MAPK Vasodilation Vasodilation OtherR->Vasodilation Akt->Vasodilation MAPK->Vasodilation

Caption: Putative signaling pathways of this compound.

References

Long-term storage and stability of Arachidonoyl Serinol solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and handling of Arachidonoyl Serinol solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound solutions?

A1: For optimal long-term stability, this compound solutions should be stored at -20°C in a tightly sealed glass vial with a Teflon-lined cap.[1][2][3][4] To prevent oxidation, it is best practice to overlay the solution with an inert gas like argon or nitrogen before sealing.[2][3][4] Storing solutions below -30°C is generally not recommended unless they are in a sealed glass ampoule, as the cap liner may contract and compromise the seal.[4]

Q2: What is the expected shelf-life of this compound when stored correctly?

A2: When stored at -20°C as a solution in ethanol, this compound is stable for at least two years.[5] Some sources suggest that similar lipid compounds can be stable for even longer under these conditions.

Q3: In which solvents can I dissolve this compound?

A3: this compound is soluble in several organic solvents. The approximate solubilities are:

  • Ethanol: ~30 mg/mL

  • Dimethylformamide (DMF): ~20 mg/mL

  • Dimethyl sulfoxide (B87167) (DMSO): ~10 mg/mL[5]

For aqueous experimental buffers, a stock solution in an organic solvent can be prepared first and then diluted. For instance, it is soluble in a 2:1 mixture of Ethanol:PBS (pH 7.2) at approximately 1 mg/mL.[5]

Q4: Is this compound stable in aqueous solutions?

A4: It is not recommended to store this compound in aqueous solutions for extended periods. Lipids in aqueous environments are susceptible to hydrolysis. For experiments in aqueous buffers, it is advisable to prepare the solution fresh from a stock in an organic solvent on the day of use.

Q5: How does the stability of this compound compare to 2-Arachidonoylglycerol (2-AG)?

A5: this compound is significantly more stable than 2-Arachidonoylglycerol (2-AG).[5] The amide bond in this compound is less prone to hydrolysis than the ester bond in 2-AG.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Unexpected peaks or mass shifts in analysis (e.g., LC-MS) Degradation: The compound may have undergone hydrolysis or oxidation due to improper storage or handling.- Ensure storage at -20°C under an inert atmosphere. - Avoid repeated freeze-thaw cycles. - Prepare fresh dilutions for experiments. - Consider adding an antioxidant like BHT to the solvent.[6]
Contamination: Impurities may have been introduced from plastic storage containers or pipette tips.- Always use glass containers with Teflon-lined caps (B75204) for organic solutions.[1][2] - Use glass or stainless steel pipettes for transferring organic solutions.[1]
Poor solubility or precipitation upon dilution in aqueous buffer Low aqueous solubility: this compound has limited solubility in aqueous media.- Ensure the final concentration in the aqueous buffer is low. - Use a co-solvent system if the experiment allows. - Gentle warming or sonication can aid dissolution, but use with caution for unsaturated lipids to avoid degradation.[1]
Inconsistent experimental results Inaccurate concentration: This could be due to solvent evaporation or degradation of the stock solution.- Store stock solutions in small, tightly sealed vials to minimize headspace and solvent evaporation. - Re-qualify the concentration of the stock solution periodically if stored for a long time. - Prepare fresh working solutions from a reliable stock for each experiment.

Quantitative Data Summary

While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes the recommended storage conditions and known stability information.

ParameterConditionRecommendation/DataReference(s)
Storage Temperature Long-term-20°C[1][5]
Solvent For long-term storageEthanol[5]
Stability In Ethanol at -20°C≥ 2 years[5]
Container For organic solutionsGlass vial with Teflon-lined cap[1][2]
Atmosphere For long-term storageInert gas (Argon or Nitrogen)[2][3][4]

Experimental Protocols

Protocol for Assessing the Stability of this compound Solutions

This protocol outlines a general method for evaluating the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).

1. Materials and Reagents:

2. Preparation of Stock and Study Solutions:

  • Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in ethanol. If desired, add an antioxidant like BHT (e.g., at 100 µM).

  • From the stock solution, prepare aliquots of the study solutions at a known concentration (e.g., 1 mg/mL) in the solvent(s) to be tested (e.g., ethanol, DMSO).

  • Flush the headspace of each vial with an inert gas before sealing.

3. Storage Conditions for Stability Study:

  • Divide the prepared vials into different storage conditions to be tested. Examples include:

    • Recommended: -20°C, protected from light.

    • Accelerated: 4°C, protected from light.

    • Stress: 25°C, exposed to light.

    • Stress: 25°C, protected from light.

4. Sample Analysis:

  • At specified time points (e.g., T=0, 1 week, 1 month, 3 months, etc.), remove a vial from each storage condition.

  • Allow the vial to equilibrate to room temperature before opening.

  • Dilute an aliquot of the sample to a suitable concentration for HPLC analysis.

  • Analyze the sample by a validated reverse-phase HPLC method. An example of a suitable chromatographic system is a C18 column with a gradient elution using a mobile phase consisting of:

    • Mobile Phase A: 10 mM ammonium acetate or formate in 40% acetonitrile in water.

    • Mobile Phase B: 10 mM ammonium acetate or formate in 10% acetonitrile in isopropanol.[6]

  • The detector (CAD or MS) will quantify the amount of intact this compound.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).

  • Plot the percentage remaining versus time for each storage condition to determine the degradation rate.

  • If using MS, monitor for the appearance of potential degradation products, such as the mass corresponding to arachidonic acid and serinol (from hydrolysis) or oxidized forms of this compound.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mg/mL in Ethanol) prep_aliquots Create Study Aliquots (e.g., 1 mg/mL) prep_stock->prep_aliquots storage_neg20 -20°C (Recommended) storage_4 4°C (Accelerated) storage_25_light 25°C (Light Exposure) storage_25_dark 25°C (Dark) sampling Sample at Time Points (T=0, 1, 4, 12 weeks) storage_neg20->sampling storage_4->sampling storage_25_light->sampling storage_25_dark->sampling hplc HPLC-CAD/MS Analysis sampling->hplc data_analysis Data Analysis (% Remaining vs. Time) hplc->data_analysis

Caption: Workflow for a typical stability study of this compound.

Signaling_Pathway cluster_receptors Potential Receptors cluster_effects Cellular Effects aras This compound gpr55 GPR55 aras->gpr55 Activates bkca BKCa Channels aras->bkca Directly Activates ca_channels N-Type Ca2+ Channels aras->ca_channels Modulates akt_mapk Phosphorylation of Akt and MAPK gpr55->akt_mapk vasodilation Vasodilation bkca->vasodilation ca_current Modulation of Ca2+ Current ca_channels->ca_current akt_mapk->vasodilation

Caption: Simplified signaling pathways of this compound.

References

Troubleshooting insolubility of Arachidonoyl Serinol in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with Arachidonoyl Serinol in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?

This compound is a lipid-based compound, specifically a fatty amide, that acts as a CB1 receptor agonist.[1] Its long arachidonoyl hydrocarbon chain makes it highly hydrophobic, leading to poor solubility in aqueous solutions like cell culture media. This is a common challenge for many lipid-based molecules in biological assays.[2][][4][5][6]

Q2: What are the recommended solvents for preparing a stock solution of this compound?

This compound exhibits good solubility in several organic solvents. It is crucial to prepare a concentrated stock solution in an appropriate organic solvent before diluting it into your aqueous culture medium.[7][8]

Data Presentation: Solubility of this compound

SolventSolubility
Ethanol (B145695)30 mg/mL[1]
N,N-Dimethylformamide (DMF)20 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO)10 mg/mL[1]
Ethanol:PBS (pH 7.2) (2:1)1 mg/mL[1]

Q3: What is the recommended storage condition for this compound solutions?

Stock solutions of this compound should be stored at -20°C. The compound is stable for at least two years under these conditions.[1]

Troubleshooting Guide

This guide addresses common problems encountered when preparing this compound for cell culture experiments.

Problem 1: this compound powder will not dissolve directly in my culture medium.

  • Cause: This is expected due to the hydrophobic nature of the lipid. Direct dissolution in aqueous media is generally unsuccessful.[2][][4][5][6]

  • Solution: Always prepare a concentrated stock solution in a suitable organic solvent first (see solubility table above).

Problem 2: My this compound stock solution precipitates when I add it to the culture medium.

  • Cause: This phenomenon, often called "crashing out," occurs when the lipid rapidly transitions from a high-solubility organic environment to a low-solubility aqueous one.[7] The final concentration of the organic solvent may be too low to maintain solubility.

  • Solutions:

    • Modify the Dilution Technique: Add the stock solution to your pre-warmed (37°C) culture medium drop-by-drop while vigorously vortexing or stirring.[7][8] This gradual introduction helps to prevent localized high concentrations that lead to precipitation.

    • Optimize Final Solvent Concentration: Ensure the final concentration of your organic solvent is high enough to aid solubility but remains below cytotoxic levels for your specific cell line. For most cell lines, the final DMSO concentration should be kept below 0.5%.[8]

    • Test for Media Incompatibility: Before treating your cells, perform a trial dilution of your stock solution into the cell culture medium in a separate tube. Incubate this mixture under your experimental conditions (e.g., 37°C, 5% CO2) and observe for any precipitate formation over the planned duration of your experiment.[7]

Problem 3: I observe cytotoxicity in my cell culture experiments.

  • Cause: The organic solvent used to dissolve the this compound may be toxic to the cells at the final concentration used.

  • Solution: Determine the maximum tolerated concentration of the solvent for your specific cell line. The cytotoxicity of common solvents like DMSO and ethanol can vary significantly between cell types and with exposure duration.[1][2][9]

Data Presentation: Solvent Cytotoxicity in Various Cancer Cell Lines

SolventCell LineNon-Toxic Concentration (up to 72h)Notes
DMSOHepG2, Huh7, HT29, SW480, MDA-MB-231≤ 0.3125%[1][9]
MCF-7Cytotoxicity observed even at 0.3125%[1][9]
RAW-264.7, HUVEC>90% viability at 0.1%[8]
EthanolHepG2, Huh7, HT29, SW480, MCF-7, MDA-MB-231< 0.3125%>30% viability reduction at 0.3125% after 24h[1][9]
HepG2, MDA-MB-231, MCF-7, VNBRCA1Well-tolerated from 0.15% to 2.5%[2]
RAW-264.7, HUVEC>80% viability up to 0.5%[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh the desired amount of this compound powder in a sterile, chemical-resistant tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to achieve a high concentration stock (e.g., 10-30 mg/mL).

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.[8]

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound Stock into Culture Medium

  • Pre-warm your cell culture medium or buffer to 37°C.

  • Calculate the volume of the stock solution needed to achieve your final desired concentration. Ensure the final organic solvent concentration is non-toxic to your cells (e.g., <0.5% for DMSO).

  • In a sterile tube, add the required volume of the pre-warmed medium.

  • While gently vortexing the medium, add the calculated volume of the this compound stock solution drop-by-drop.

  • Use the freshly prepared solution immediately for your experiments.

Visualizations

Troubleshooting Workflow for Insolubility Issues

start Start: Insolubility of This compound prep_stock Prepare concentrated stock in organic solvent (e.g., DMSO, Ethanol) start->prep_stock warm_media Pre-warm culture medium to 37°C prep_stock->warm_media precipitate Precipitation upon dilution in culture medium? check_solvent_conc Is final solvent concentration <0.5%? precipitate->check_solvent_conc No troubleshoot_protocol Review and optimize dilution protocol precipitate->troubleshoot_protocol Yes dropwise Add stock solution dropwise while vortexing warm_media->dropwise dropwise->precipitate cytotoxicity Observe for cytotoxicity check_solvent_conc->cytotoxicity Yes troubleshoot_solvent Lower solvent concentration or test alternative solvent check_solvent_conc->troubleshoot_solvent No success Successful Solubilization Proceed with experiment cytotoxicity->success No cytotoxicity->troubleshoot_solvent Yes end End success->end troubleshoot_solvent->dropwise troubleshoot_protocol->dropwise

Caption: Troubleshooting workflow for insolubility.

Proposed Signaling Pathway of this compound

AS This compound Receptor Putative Novel Cannabinoid Receptor / GPR55 AS->Receptor Akt Akt Receptor->Akt MAPK MAPK / ERK1/2 Receptor->MAPK Phosphorylation_Akt Phosphorylation Akt->Phosphorylation_Akt Phosphorylation_MAPK Phosphorylation MAPK->Phosphorylation_MAPK Cellular_Response Cellular Responses (e.g., Vasodilation) Phosphorylation_Akt->Cellular_Response Phosphorylation_MAPK->Cellular_Response

Caption: Proposed signaling pathway for this compound.

References

Potential off-target effects of high concentrations of Arachidonoyl Serinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of Arachidonoyl Serinol (ARA-S), with a focus on potential off-target effects at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ARA-S)?

This compound (ARA-S) is an endocannabinoid-like lipid molecule. It is structurally related to the endocannabinoid anandamide. While it is found endogenously in the brain, it exhibits a distinct pharmacological profile from classical cannabinoids.

Q2: What are the primary known targets of ARA-S?

ARA-S is known to interact with several targets, often with varying affinities. Its primary reported activities include:

  • Weak binding to cannabinoid receptors CB1 and CB2.[1]

  • Inhibition of fatty acid amide hydrolase (FAAH).

  • Modulation of ion channels, including N-type Calcium channels and large-conductance Calcium-activated Potassium (BKCa) channels.[2][3]

  • Activation of the orphan G-protein coupled receptor GPR55.[4][5]

Q3: What are the potential off-target effects of ARA-S, especially at high concentrations?

At higher concentrations, the likelihood of observing off-target effects increases. For ARA-S, these may include:

  • Non-specific membrane effects: Like other lipid molecules, high concentrations of ARA-S may alter the biophysical properties of cell membranes, which can indirectly affect the function of membrane-embedded proteins such as ion channels and receptors.

  • Ion Channel Modulation: While modulation of certain ion channels is a known activity, high concentrations may lead to less specific interactions with a broader range of channels. For instance, ARA-S has been shown to augment N-type Ca2+ channel currents, an effect that appears to be independent of G-protein-coupled receptors.[2][6]

  • Enzyme Inhibition: Although ARA-S is a known FAAH inhibitor, high concentrations might lead to the inhibition of other serine hydrolases or lipases.

  • GPR55-related signaling: As an agonist at GPR55, high concentrations could lead to supraphysiological activation and potentially downstream signaling artifacts.[4][5]

Q4: How should I store and handle ARA-S?

ARA-S is not stable at room temperature or at -20°C without a solvent. It is recommended to store it as a solution in ethanol (B145695) at -20°C, where it has been shown to be stable for at least two months.[1] For experiments, fresh dilutions should be prepared from the stock solution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in experimental results 1. Compound instability: ARA-S can degrade if not stored properly. 2. Precipitation of the compound: Being a lipid, ARA-S can come out of solution, especially in aqueous buffers at high concentrations. 3. Inconsistent cell health or density. 1. Ensure proper storage of ARA-S in ethanol at -20°C and prepare fresh dilutions for each experiment.[1] 2. Use a suitable vehicle like ethanol or DMSO and ensure the final concentration in the assay medium is below the solubility limit. Consider using a carrier protein like fatty-acid-free BSA. 3. Standardize cell seeding and handling procedures.
Unexpected or off-target effects observed 1. High concentration of ARA-S: Off-target effects are more prominent at higher concentrations. 2. Vehicle effects: The solvent used to dissolve ARA-S (e.g., ethanol, DMSO) might have its own biological effects. 3. Interaction with other experimental components. 1. Perform dose-response experiments to determine the lowest effective concentration. 2. Include a vehicle-only control in all experiments. 3. Carefully review all components of the experimental system for potential interactions.
Difficulty in reproducing published data 1. Differences in experimental conditions: Cell lines, passage numbers, buffer compositions, and incubation times can all influence the outcome. 2. Chirality of ARA-S: Ensure you are using the correct stereoisomer (L-serine form is the natural one) as specified in the literature.[1]1. Carefully replicate the experimental conditions described in the original publication. 2. Verify the source and purity of your ARA-S.

Quantitative Data Summary

The following tables summarize the reported binding affinities and functional potencies of this compound at various targets.

Table 1: Receptor and Enzyme Interactions

TargetAssay TypeSpeciesValueReference
CB1 Receptor Radioligand Binding (Ki)Mouse> 10,000 nM[1]
CB2 Receptor Radioligand BindingRatNo displacement up to 30 µM[1]
TRPV1 Channel Radioligand BindingRatNo displacement up to 30 µM[1]

Table 2: Functional Activity

Target/SystemAssay TypeSpeciesValue (EC50)Reference
Rat Mesenteric Artery VasorelaxationRat550 nM[1]
Rat Abdominal Aorta VasorelaxationRat~1,200 nM[1]
N-type Ca2+ Channel Electrophysiology (current augmentation)RatPotentiation observed from 3 µM[2]
BKCa Channel Electrophysiology (outward K+ current enhancement)HumanpEC50 = 5.63

Experimental Protocols

Western Blotting for Akt and MAPK/ERK Phosphorylation

This protocol is adapted from studies investigating ARA-S-induced signaling in endothelial cells.[1]

  • Cell Culture and Treatment:

    • Culture human umbilical vein endothelial cells (HUVECs) to near confluence.

    • Serum-starve the cells for 4-6 hours prior to treatment.

    • Treat cells with desired concentrations of ARA-S (e.g., 1 µM) or vehicle for 30 minutes. For inhibition studies, pre-incubate with inhibitors like PTX (400 ng/ml) before adding ARA-S.[1]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt, total Akt, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Use a loading control like β-actin to ensure equal protein loading.[1]

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Modulation

This protocol is a general guide based on studies of ARA-S effects on N-type Ca2+ and BKCa channels.[2][3]

  • Cell Preparation:

    • Use cells endogenously expressing or heterologously overexpressing the ion channel of interest (e.g., rat sympathetic ganglion neurons for N-type Ca2+ channels, HEK293 cells expressing hSlo for BKCa channels).[2][3]

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Use appropriate internal and external solutions to isolate the current of interest. For example, for Ca2+ currents, use a Cs-based internal solution to block K+ channels.

    • Apply voltage-clamp protocols specific for the channel being studied (e.g., voltage steps to elicit activation and deactivation for N-type Ca2+ channels).[2]

  • Drug Application:

    • Prepare fresh dilutions of ARA-S in the external solution.

    • Apply ARA-S to the cell via a perfusion system.

    • Record currents before, during, and after drug application to assess the effect and its reversibility.

  • Data Analysis:

    • Analyze changes in current amplitude, voltage-dependence of activation/inactivation, and kinetics.

    • Construct dose-response curves to determine the EC50 or IC50.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key signaling pathways and a typical experimental workflow for studying the effects of this compound.

GPR55_Signaling ARAS This compound GPR55 GPR55 ARAS->GPR55 Gq Gq GPR55->Gq G12_13 G12/13 GPR55->G12_13 PLC PLC Gq->PLC RhoA RhoA G12_13->RhoA PIP2 PIP2 PLC->PIP2 ROCK ROCK RhoA->ROCK IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release NFAT NFAT Activation Ca_release->NFAT ERK ERK Activation ROCK->ERK

Caption: GPR55 signaling pathway activated by ARA-S.

Akt_ERK_Signaling ARAS This compound Putative_Receptor Putative Receptor (Gi/Go-coupled) ARAS->Putative_Receptor Gi_Go Gi/Go Putative_Receptor->Gi_Go PI3K PI3K Gi_Go->PI3K Ras_Raf Ras/Raf Gi_Go->Ras_Raf Akt Akt (Protein Kinase B) PI3K->Akt p_Akt p-Akt (Phosphorylated) Akt->p_Akt MEK MEK Ras_Raf->MEK ERK ERK1/2 MEK->ERK p_ERK p-ERK1/2 (Phosphorylated) ERK->p_ERK

Caption: ARA-S activation of Akt and MAPK/ERK pathways.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HUVEC, HEK293) Treatment Cell Treatment (Dose-response & Time-course) Cell_Culture->Treatment ARAS_Prep ARA-S Stock Preparation (in Ethanol) ARAS_Prep->Treatment Western Western Blot (p-Akt, p-ERK) Treatment->Western Electro Electrophysiology (Ion Channel Currents) Treatment->Electro Calcium Calcium Imaging Treatment->Calcium Control Vehicle Control Control->Treatment Data_Analysis Data Analysis & Interpretation Western->Data_Analysis Electro->Data_Analysis Calcium->Data_Analysis

References

Minimizing non-specific binding of Arachidonoyl Serinol in receptor assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Arachidonoyl Serinol (AS) in receptor binding assays. Our goal is to help you achieve reliable and reproducible results by minimizing non-specific binding and optimizing your experimental conditions.

Troubleshooting Guide: Minimizing Non-Specific Binding of this compound

Non-specific binding can be a significant challenge in receptor assays, leading to high background signals and a reduced signal-to-noise ratio. This guide provides a systematic approach to identifying and mitigating the common causes of non-specific binding of this compound.

Problem 1: High Background Signal

A high background signal can obscure the specific binding of this compound to its target receptor. The following steps will help you troubleshoot and reduce this issue.

Potential Causes and Solutions

Potential Cause Recommended Solution Expected Outcome
Suboptimal Blocking Agent Optimize the concentration of the blocking agent (e.g., Bovine Serum Albumin - BSA). Test a range of concentrations (e.g., 0.1% to 5%).[1] Consider using alternative blocking agents like fatty acid-free BSA or non-fat dry milk.Reduction in background binding to the filter and/or plate wells.
Inefficient Washing Increase the number and/or volume of wash steps. Ensure the wash buffer is ice-cold to minimize the dissociation of the specifically bound ligand.[1]Removal of unbound and non-specifically bound ligand, leading to a lower background signal.
Incorrect Buffer Composition Optimize the pH and ionic strength of the binding and wash buffers.[1] Test different buffer formulations (e.g., Tris-HCl, HEPES) and salt concentrations (e.g., NaCl, MgCl2).[1][2]Improved receptor stability and reduced non-specific interactions between the ligand and the membrane preparation or assay components.
Excessive Radioligand Concentration Titrate the radioligand concentration to find the optimal balance between specific and non-specific binding. Ideally, the concentration should be at or below the Kd of the ligand for the receptor.[1][3]Lowering the radioligand concentration will decrease non-specific binding, which is often proportional to the ligand concentration.[3][4]
Inappropriate Incubation Conditions Optimize incubation time and temperature. Shorter incubation times or lower temperatures can sometimes reduce non-specific binding.[1]Minimized ligand degradation and reduced hydrophobic interactions that contribute to non-specific binding.
Poor Membrane Preparation Quality Ensure the membrane preparation is of high quality and free of contaminants. Use protease inhibitors during preparation to prevent receptor degradation.[1]A cleaner membrane preparation will have fewer non-specific binding sites.
Filter Binding Issues Pre-soak filters in a solution like 0.3% polyethyleneimine (PEI) to reduce radioligand binding to the filter itself.[1] Test different types of filter materials.Reduced non-specific binding of the ligand to the filter material.

Experimental Workflow for Troubleshooting High Background

G start High Background Signal Detected check_blocking Step 1: Optimize Blocking Agent (e.g., BSA concentration) start->check_blocking check_washing Step 2: Optimize Washing Protocol (number, volume, temperature) check_blocking->check_washing If high background persists check_buffer Step 3: Adjust Buffer Composition (pH, ionic strength) check_washing->check_buffer If high background persists check_ligand Step 4: Titrate Ligand Concentration check_buffer->check_ligand If high background persists check_incubation Step 5: Vary Incubation Time & Temp. check_ligand->check_incubation If high background persists end Background Signal Reduced check_incubation->end Problem Resolved

Troubleshooting workflow for high background signal.
Problem 2: Poor Signal-to-Noise Ratio

A low signal-to-noise ratio can make it difficult to distinguish specific binding from background noise. The following strategies can help improve your assay's sensitivity.

Strategies for Improvement

Strategy Detailed Approach Expected Outcome
Optimize Receptor Density Ensure an adequate amount of receptor is present in the assay. Titrate the amount of membrane preparation to find the optimal concentration that provides a robust signal without increasing non-specific binding.A stronger specific binding signal, leading to an improved signal-to-noise ratio.
Enhance Specific Binding Test different assay buffer additives that may enhance receptor-ligand interactions. For G-protein coupled receptors, the inclusion of specific divalent cations (e.g., Mg2+) can be critical.Increased specific binding and a better assay window.
Use a High-Affinity Ligand If using a radiolabeled version of this compound, ensure its specific activity is high. If developing a competitive binding assay, select a radioligand with high affinity for the target receptor.A stronger signal at lower concentrations, which can help to reduce non-specific binding.
Minimize Ligand Depletion Ensure that the total amount of ligand bound does not exceed 10% of the total ligand added to the assay. This is particularly important for high-affinity interactions.More accurate determination of binding parameters (Kd, Ki).

G cluster_0 Factors to Optimize cluster_1 Assay Parameters cluster_2 Desired Outcome receptor Receptor Density specific_binding Specific Binding receptor->specific_binding ligand Ligand Affinity & Concentration ligand->specific_binding nonspecific_binding Non-Specific Binding ligand->nonspecific_binding buffer Assay Buffer Composition buffer->specific_binding buffer->nonspecific_binding sn_ratio Improved Signal-to-Noise Ratio specific_binding->sn_ratio nonspecific_binding->sn_ratio

A hypothesized signaling pathway for this compound.

References

Addressing experimental variability in Arachidonoyl Serinol studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Arachidonoyl Serinol (AA-Serinol) research. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address experimental variability and achieve consistent, reliable results in their studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other endocannabinoids?

This compound (AA-Serinol) is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). In AA-Serinol, the sn-2 oxygen in the glycerol (B35011) backbone of 2-AG is replaced by a nitrogen atom, which makes it significantly more stable than 2-AG.[1][2] While it is an agonist of the CB1 receptor, it is at least a log less potent than 2-AG.[1][2] It's important to distinguish AA-Serinol from N-arachidonoyl L-serine (ARA-S), a naturally occurring endocannabinoid-like compound found in the brain, which has a different chemical structure and biological activity profile, including weak binding to CB1 and CB2 receptors.[3][4][5]

Q2: How should I store and handle this compound?

For long-term stability, AA-Serinol should be stored at -20°C.[1] Suppliers indicate a stability of at least two years when stored under these conditions.[1] The compound is typically supplied in a solvent like ethanol.[1] For experimental use, stock solutions can be prepared in solvents such as ethanol, DMSO, or DMF.[1][2] It is crucial to minimize freeze-thaw cycles to prevent degradation.

Q3: What are the recommended solvents and concentrations for preparing this compound solutions?

The solubility of this compound varies depending on the solvent. The following table summarizes the reported solubility data:

SolventConcentration
Ethanol30 mg/mL[1][2]
DMF20 mg/mL[1][2]
DMSO10 mg/mL[1][2]
Ethanol:PBS (pH 7.2) (2:1)1 mg/mL[1][2]

Note: For cell-based assays, it is critical to determine the final concentration of the organic solvent and run appropriate vehicle controls, as high concentrations can affect cell viability and experimental outcomes.

Q4: What are the known molecular targets of this compound?

AA-Serinol is known to interact with several components of the endocannabinoid system. Its primary reported activities include:

  • CB1 Receptor Agonist: It acts as an agonist at the cannabinoid CB1 receptor, although with lower potency than 2-AG.[1]

  • MAGL Inhibition: It is an inhibitor of monoacylglycerol lipase (B570770) (MAGL), the primary enzyme responsible for the degradation of 2-AG.[6][7]

  • FAAH Inhibition: It also inhibits fatty acid amide hydrolase (FAAH), the enzyme that degrades anandamide (B1667382) (AEA).[6]

The inhibitory action on both MAGL and FAAH is weaker compared to more specific inhibitors.[6]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.

Potential Cause Troubleshooting Step
Degradation of AA-Serinol 1. Prepare fresh dilutions from a stock solution for each experiment. 2. Minimize the time the compound spends in aqueous buffer before being added to cells. 3. Verify the integrity of the stock solution using analytical methods like LC-MS if possible.
Solvent Effects 1. Ensure the final solvent concentration in the cell culture medium is low (typically <0.1%) and consistent across all wells. 2. Run a vehicle control (medium with the same final solvent concentration but without AA-Serinol) to assess the solvent's impact on the cells.
Cell Passage Number/Health 1. Use cells within a consistent and low passage number range. 2. Regularly check cells for viability and morphology.
Presence of Serum in Media 1. Serum proteins can bind to lipids, reducing the effective concentration of AA-Serinol. 2. Consider performing experiments in serum-free or low-serum media for a defined period. If serum is required, ensure its concentration is consistent across experiments.

Issue 2: High variability in enzyme inhibition assays (MAGL/FAAH).

Potential Cause Troubleshooting Step
Substrate Concentration 1. Ensure the substrate concentration is at or below the Km for the enzyme to accurately determine IC50 values for competitive inhibitors.
Incubation Time and Temperature 1. Optimize and standardize pre-incubation time of the enzyme with AA-Serinol before adding the substrate. 2. Maintain a constant and optimal temperature throughout the assay.
Enzyme Preparation Purity/Activity 1. Use a consistent source and lot of enzyme. 2. If preparing in-house, ensure the purification protocol is robust and yields enzyme with consistent specific activity.
Assay Buffer Composition 1. pH and ionic strength can significantly impact enzyme activity. Use a standardized buffer system. 2. Be mindful of any detergents or additives that might interfere with the assay.

Issue 3: Difficulties in detecting and quantifying AA-Serinol using mass spectrometry.

Potential Cause Troubleshooting Step
Poor Ionization 1. Optimize mass spectrometer source parameters. AA-Serinol can be detected in both positive and negative ion modes. 2. Use an appropriate mobile phase with additives (e.g., formic acid or ammonium (B1175870) formate) to enhance ionization.
Sample Loss During Extraction 1. Use a validated lipid extraction method, such as a Folch or Bligh-Dyer extraction. 2. Employ a deuterated internal standard (like N-Arachidonoyl-L-serine-d8) to account for extraction losses and matrix effects.[8]
Chromatographic Issues 1. Use a C18 column suitable for lipid analysis. 2. Optimize the gradient to ensure separation from other interfering lipids.[9]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound against key enzymes of the endocannabinoid system.

EnzymeSubstrate Used in AssayIC50 Value (µM)Source
Monoacylglycerol Lipase (MAGL)[3H]2-oleoylglycerol~70-73[6][7]
Fatty Acid Amide Hydrolase (FAAH)[3H]anandamide~70[7]

Experimental Protocols

Protocol 1: General Workflow for In Vitro Cell-Based Signaling Assay

This protocol outlines a general workflow for assessing the effect of AA-Serinol on a cellular signaling pathway (e.g., cAMP modulation or MAPK phosphorylation).

  • Cell Culture: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.

  • Starvation (Optional): If studying a pathway sensitive to serum components, replace the growth medium with serum-free or low-serum medium for a specified period (e.g., 4-24 hours) before treatment.

  • Preparation of AA-Serinol: Prepare a series of dilutions of AA-Serinol from a concentrated stock solution. It is recommended to perform serial dilutions in the assay buffer or medium immediately before use.

  • Treatment: Add the diluted AA-Serinol or vehicle control to the cells and incubate for the desired time at 37°C. The incubation time will depend on the specific signaling event being measured.

  • Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using an appropriate lysis buffer compatible with the downstream application (e.g., RIPA buffer for Western blotting, specific lysis buffers for ELISA kits).

  • Downstream Analysis: Analyze the cell lysates using the chosen method, such as Western blotting to detect phosphorylated proteins or an ELISA to quantify second messengers like cAMP.

Protocol 2: Sample Preparation for LC-MS/MS Analysis of AA-Serinol from Brain Tissue

This protocol is adapted from methods used for other N-arachidonoyl amino acids.[9]

  • Tissue Homogenization: Homogenize a known weight of frozen brain tissue in a suitable solvent (e.g., methanol) containing an internal standard (e.g., a deuterated analog).

  • Lipid Extraction: Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the lipid fraction and remove salts and other polar molecules.

  • Solvent Evaporation: Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a specific volume of the initial mobile phase (e.g., 70:30 Methanol:Water) for LC-MS/MS analysis.

  • Analysis: Inject the reconstituted sample into an LC-MS/MS system equipped with a C18 column and a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification.

Visualizations

Arachidonoyl_Serinol_Signaling AA_Serinol This compound (AA-Serinol) MAGL MAGL AA_Serinol->MAGL Inhibits FAAH FAAH AA_Serinol->FAAH Inhibits CB1 CB1 Receptor AA_Serinol->CB1 Activates (Weak Agonist) two_AG 2-AG Degradation MAGL->two_AG AEA AEA Degradation FAAH->AEA Signaling Downstream Signaling CB1->Signaling

Caption: Putative signaling actions of this compound.

Experimental_Workflow_Cell_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plate_cells 1. Plate Cells starve_cells 2. Serum Starve (Optional) plate_cells->starve_cells prep_compound 3. Prepare AA-Serinol Dilutions starve_cells->prep_compound treat_cells 4. Treat Cells prep_compound->treat_cells lyse_cells 5. Lyse Cells treat_cells->lyse_cells analyze_lysate 6. Downstream Analysis (e.g., Western Blot, ELISA) lyse_cells->analyze_lysate

Caption: General workflow for a cell-based signaling assay.

Troubleshooting_Bioactivity start Low/Inconsistent Bioactivity? check_compound Is the compound stock fresh? Prepare new dilutions. start->check_compound check_vehicle Is the vehicle control clean? check_compound->check_vehicle Yes vehicle_issue Solvent may be toxic. Reduce concentration. check_vehicle->vehicle_issue No check_cells Are cells healthy and low passage? check_vehicle->check_cells Yes ok Re-run experiment vehicle_issue->ok cell_issue Use new cell stock. Standardize passage number. check_cells->cell_issue No check_serum Is serum present? check_cells->check_serum Yes cell_issue->ok serum_issue Perform assay in serum-free media. check_serum->serum_issue Yes check_serum->ok No serum_issue->ok end Problem likely resolved ok->end

Caption: Troubleshooting logic for low experimental bioactivity.

References

Technical Support Center: Quality Control and Purity Assessment of Synthetic Arachidonoyl Serinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the quality control and purity assessment of synthetic Arachidonoyl Serinol. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experimental work.

Quality Control Workflow

The following diagram outlines a typical workflow for the quality control of synthetic this compound.

QC_Workflow cluster_Initial_Assessment Initial Assessment cluster_Purity_Analysis Purity & Identity Confirmation cluster_Advanced_Characterization Advanced Characterization cluster_Final_Approval Final Approval Appearance Visual Inspection (Color, Form) Solubility Solubility Test (e.g., in Ethanol, DMSO) Appearance->Solubility TLC Thin-Layer Chromatography (TLC) (Initial Purity Check) Solubility->TLC HPLC HPLC-UV/CAD (Quantitative Purity) TLC->HPLC LCMS LC-MS (Identity & Impurity Profiling) HPLC->LCMS NMR NMR Spectroscopy (Structural Confirmation) LCMS->NMR Chiral_HPLC Chiral HPLC (Enantiomeric Purity) NMR->Chiral_HPLC qNMR Quantitative NMR (qNMR) (Absolute Quantification) Chiral_HPLC->qNMR Forced_Deg Forced Degradation (Stability Assessment) qNMR->Forced_Deg Pass Pass QC Forced_Deg->Pass Meets Specifications Fail Fail QC (Further Investigation) Forced_Deg->Fail Does Not Meet Specifications HPLC_Troubleshooting cluster_solutions Solutions Start Poor Peak Shape (Tailing, Broadening) Check_Column Is the column old or contaminated? Start->Check_Column Check_Mobile_Phase Is the mobile phase composition correct? Start->Check_Mobile_Phase Check_Sample Is the sample concentration too high? Start->Check_Sample Check_Solvent Is the injection solvent compatible with the mobile phase? Start->Check_Solvent Replace_Column Replace or flush the column Check_Column->Replace_Column Yes Add_Modifier Add modifier (e.g., 0.1% formic acid) to the mobile phase Check_Mobile_Phase->Add_Modifier No, but interactions are suspected Dilute_Sample Dilute the sample Check_Sample->Dilute_Sample Yes Change_Solvent Dissolve sample in initial mobile phase composition Check_Solvent->Change_Solvent No

Preventing degradation of Arachidonoyl Serinol during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Arachidonoyl Serinol and related N-acylethanolamines (NAEs). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is an endocannabinoid-like lipid mediator.[1][2] Like other N-acylethanolamines, it is susceptible to degradation through processes like hydrolysis and oxidation, particularly due to its ester-linked hydrocarbon chains.[3] This instability can lead to inaccurate quantification and misinterpretation of experimental results.[4][5]

Q2: What are the primary pathways of degradation for this compound during sample preparation?

The primary degradation pathways for lipids like this compound during sample preparation are:

  • Enzymatic Hydrolysis: Endogenous enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL) can rapidly degrade NAEs.[6][7][8]

  • Chemical Hydrolysis: Exposure to acidic or basic conditions can catalyze the hydrolysis of the ester bonds in the molecule.[3][9] The rate of hydrolysis is significantly influenced by temperature.[3]

  • Oxidation: The arachidonoyl moiety contains multiple double bonds, making it susceptible to oxidation, which can be initiated by exposure to air and light.[3]

Q3: What are the recommended storage conditions for samples containing this compound?

To minimize degradation, biological samples and extracts containing this compound should be stored under the following conditions:

  • Temperature: Store samples at -80°C for long-term storage.[10][11][12] For short-term storage (up to a week), 4-8°C may be acceptable, but degradation will still occur.[3] Avoid repeated freeze-thaw cycles.

  • pH: Maintain a neutral pH (around 7) as both acidic and basic conditions can promote hydrolysis.[3]

  • Atmosphere: Store extracts under an inert gas (e.g., nitrogen or argon) to prevent oxidation.[6]

  • Additives: The use of antioxidants and cryoprotectants may enhance stability.[3]

Q4: Which extraction method is best for this compound from biological matrices?

Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used for NAEs.[4][6][13]

  • LLE: A simple and effective method. Toluene-based LLE has shown high recovery for similar compounds like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[6]

  • SPE: Can provide cleaner extracts but requires careful validation as recovery can vary significantly between different column types and brands.[4][5]

Q5: How can I prevent enzymatic degradation during sample collection and extraction?

To inhibit enzymatic activity, it is crucial to:

  • Rapidly process samples: Homogenize tissues or process plasma/serum as quickly as possible after collection.

  • Use enzyme inhibitors: While not explicitly detailed for this compound in the provided context, the use of FAAH or MAGL inhibitors is a common strategy for related endocannabinoids.[7]

  • Maintain low temperatures: Perform all extraction steps on ice or at 4°C to reduce enzyme activity.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no recovery of this compound Degradation during storage or extraction: Improper temperature, pH, or exposure to oxygen.Review storage conditions (store at -80°C, neutral pH, under inert gas). Perform extraction quickly at low temperatures.[3][11]
Inefficient extraction method: Choice of solvent or SPE column may not be optimal.Validate your extraction method. For LLE, consider using toluene (B28343).[6] For SPE, test different column types (e.g., C18, HLB) and elution solvents.[4][5][14]
Contaminated solvents: Chloroform can sometimes contain contaminants that react with NAEs.[4][5]Use high-purity solvents and test different brands if issues persist.[4][5]
High variability in replicate samples Inconsistent sample handling: Differences in time from collection to processing, or temperature fluctuations.Standardize the entire sample preparation workflow. Ensure all samples are treated identically and for the same duration.
Isomerization of related compounds: For similar lipids like 2-AG, isomerization to 1-AG is a known issue, which can interfere with quantification if not chromatographically separated.[6][15]Optimize chromatographic conditions to ensure baseline separation of isomers.[15]
Presence of unexpected peaks in chromatogram Degradation products: Peaks may correspond to hydrolyzed or oxidized forms of this compound.Minimize degradation by following recommended storage and handling procedures. Use antioxidants.[3]
Solvent contaminants: Some solvents may contain impurities that are detected by the analytical method.[4][5]Run solvent blanks to identify potential contaminants. Use high-purity, LC-MS grade solvents.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma

This protocol is adapted from methods developed for similar endocannabinoids.[6]

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 500 µL of plasma, add an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Extraction:

    • Add 2 mL of ice-cold toluene to the plasma sample.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection and Drying:

    • Carefully transfer the upper organic layer (toluene) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of a suitable solvent for your analytical method (e.g., acetonitrile/water 50:50, v/v).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Tissue Homogenate

This protocol is a general guideline based on methods for NAEs.[13][14][16]

  • Homogenization:

    • Homogenize the tissue sample in an appropriate ice-cold buffer.

    • Centrifuge the homogenate to pellet cellular debris. Collect the supernatant.

  • SPE Column Conditioning:

    • Condition a C18 SPE column by passing 2 mL of methanol (B129727) followed by 2 mL of water.

  • Sample Loading:

    • Load the supernatant onto the conditioned SPE column.

  • Washing:

    • Wash the column with 2 mL of a weak solvent mixture (e.g., 20% methanol in water) to remove polar impurities.

  • Elution:

    • Elute the this compound and other lipids with 2 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

Quantitative Data Summary

Table 1: Comparison of Extraction Methodologies for Endocannabinoids

Extraction MethodAnalyteMatrixRecovery (%)Reference
LLE-Toluene2-AGAortic Tissue>85[6]
LLE-TolueneAEAAortic Tissue>85[6]
LLE-Toluene2-AG (10 µg/mL)Plasma89[6]
LLE-TolueneAEA (10 µg/mL)Plasma93[6]
SPE-HLB2-AG (10 µg/mL)Plasma86[6]

Note: Data for this compound is not explicitly available in the search results, but the data for structurally similar endocannabinoids provides a useful reference.

Visualizations

Experimental Workflow

G cluster_0 Sample Collection & Storage cluster_1 Extraction cluster_2 Sample Clean-up & Concentration cluster_3 Analysis Collection Collection Storage Storage Collection->Storage -80°C Homogenization Homogenization Storage->Homogenization Extraction_Method LLE or SPE Homogenization->Extraction_Method Evaporation Evaporation Extraction_Method->Evaporation under N2 Reconstitution Reconstitution Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis

Caption: Workflow for this compound sample preparation and analysis.

Signaling Pathway of N-Arachidonoyl L-Serine (ARA-S)

G cluster_receptors Receptors cluster_kinases Kinase Cascades cluster_cellular_response Cellular Response GPR55 GPR55 Akt Akt GPR55->Akt Phosphorylation MAPK MAPK GPR55->MAPK Phosphorylation ERK1_2 ERK1/2 GPR55->ERK1_2 Phosphorylation CB1 CB1 (weak binding) CB2 CB2 (weak binding) Neuroprotection Neuroprotection Akt->Neuroprotection Vasodilation Vasodilation MAPK->Vasodilation ERK1_2->Vasodilation ARAS This compound (ARA-S) ARAS->GPR55 ARAS->CB1 ARAS->CB2

Caption: Putative signaling pathways of N-Arachidonoyl L-Serine (ARA-S).[1][2][17]

References

Interpreting unexpected results in Arachidonoyl Serinol experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Arachidonoyl Serinol (AS). This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot experiments involving this endocannabinoid-like molecule.

Frequently Asked Questions (FAQs)

Q1: I am observing effects that appear to be mediated by CB1, CB2, or TRPV1 receptors in my experiments with this compound. Isn't AS supposed to be a weak ligand for these receptors?

A1: This is a common point of confusion and a critical area of ongoing research. While initial characterizations showed that this compound (AS) binds very weakly to cannabinoid CB1 and CB2 receptors, as well as to the vanilloid TRPV1 receptor, subsequent studies have revealed more complex interactions.[1][2] For instance, in human brain endothelial cells, the effects of AS on kinase phosphorylation and cytoskeleton rearrangement were reported to be mediated via CB1, CB2, and TRPV1 receptors.[3]

Possible explanations for these unexpected findings include:

  • Indirect Receptor Activation: AS may not be directly binding to and activating these receptors in a classical agonist-antagonist fashion. Instead, it could be modulating the activity of these receptors allosterically or by altering the cellular environment (e.g., membrane fluidity).

  • Receptor Cross-Talk: The signaling pathways activated by AS through its primary receptor (potentially a novel, non-CB1/CB2 receptor) may intersect with and influence the signaling of CB1, CB2, or TRPV1.[1]

  • Cell-Type Specificity: The receptor expression profile and signaling machinery can vary significantly between different cell types. In cells with high expression levels of CB1, CB2, or TRPV1, even weak interactions with AS might produce a measurable downstream effect.[3]

Troubleshooting Steps:

  • Use of Specific Antagonists: To confirm the involvement of these receptors, it is crucial to use selective antagonists for CB1 (e.g., SR141716A), CB2 (e.g., SR144528), and TRPV1 (e.g., capsazepine).[3] If the effects of AS are blocked by these antagonists, it provides strong evidence for the involvement of these receptors in your specific experimental system.

  • Receptor Expression Analysis: Confirm the expression levels of CB1, CB2, and TRPV1 in your cell or tissue model using techniques like qPCR, Western blotting, or immunohistochemistry.

Q2: The vasodilatory effects of this compound in my experiments are inconsistent. Sometimes the effect is endothelium-dependent, and at other times it appears to be endothelium-independent. Why is this happening?

A2: The dual nature of AS-induced vasodilation is a key characteristic of this molecule.[1][4] The contribution of endothelium-dependent and -independent mechanisms can vary depending on the specific vascular bed and the experimental conditions.

  • Endothelium-Dependent Vasodilation: This effect is often mediated by the release of nitric oxide (NO) from endothelial cells. The signaling pathway involves the activation of a putative G-protein coupled receptor (GPCR) that is sensitive to pertussis toxin (PTX), suggesting the involvement of Gi/Go proteins.[1] This leads to the phosphorylation of Akt and p44/42 mitogen-activated protein (MAP) kinase.[1][2]

  • Endothelium-Independent Vasodilation: AS can directly act on vascular smooth muscle cells. One identified mechanism is the activation of large-conductance Ca2+-activated K+ (BKCa) channels, leading to hyperpolarization and relaxation of the smooth muscle.[4] This effect is not dependent on the endothelium.

Troubleshooting and Experimental Design:

  • Vessel Preparation: Ensure proper and consistent preparation of your isolated artery segments. Use mechanical denudation to remove the endothelium and confirm its absence functionally (e.g., loss of acetylcholine-induced relaxation).

  • Pharmacological Tools:

    • To investigate the endothelium-dependent pathway, use an NO synthase inhibitor like L-NAME.[3]

    • To probe the involvement of BKCa channels in the endothelium-independent response, use a selective blocker like iberiotoxin.[4]

    • To test for the involvement of Gi/Go proteins in the endothelium-dependent pathway, pre-incubate the tissue with pertussis toxin.[1]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
No observable effect of this compound 1. Degradation of AS: Although more stable than 2-arachidonoylglycerol (B1664049) (2-AG), AS can still degrade.[5][6] 2. Low Receptor Expression: The target receptor for AS may be expressed at very low levels in your experimental model. 3. Incorrect Solvent/Vehicle: The vehicle used to dissolve AS may be interfering with the experiment.1. Storage and Handling: Store AS at -20°C in a suitable solvent like ethanol.[1][5] Prepare fresh dilutions for each experiment. 2. Model System Characterization: Confirm the expression of putative AS receptors (e.g., GPR55) or downstream signaling molecules (e.g., Akt, MAPK). 3. Vehicle Control: Always include a vehicle-only control in your experiments. Ethanol concentrations should typically be kept below 0.1%.[7]
High variability between experimental replicates 1. Inconsistent AS Concentration: Issues with solubilization or precipitation of the lipid-based AS. 2. Cell Culture Conditions: Variations in cell passage number, density, or serum concentration can alter cellular responses. 3. Tissue Viability: For ex vivo experiments, differences in tissue dissection and handling can affect viability.1. Solubilization: Ensure AS is fully dissolved. Sonication may be helpful. For aqueous solutions, use a carrier like BSA, but be aware that this can also affect results. 2. Standardized Protocols: Maintain consistent cell culture practices. Use cells within a defined passage number range. 3. Consistent Tissue Handling: Follow a standardized protocol for tissue isolation and preparation to ensure uniformity.
Observed effects are opposite to those reported in the literature (e.g., vasoconstriction instead of vasodilation) 1. Pre-constriction Agent: The agent used to pre-constrict blood vessels can influence the response to AS. For example, AS causes relaxation in vessels pre-constricted with phenylephrine (B352888) but can cause further contraction in vessels pre-constricted with high KCl.[4] 2. Off-Target Effects: At high concentrations, AS may have off-target effects that are not mediated by its primary receptor.1. Experimental Conditions: Carefully review the pre-constriction methods used in the literature and match them in your protocol.[4] 2. Dose-Response Curve: Perform a full dose-response curve to identify the optimal concentration range for your desired effect and to observe any potential biphasic or off-target effects at higher concentrations.

Experimental Protocols

Protocol 1: Assessment of AS-Induced Vasodilation in Isolated Arteries
  • Tissue Preparation: Isolate rat mesenteric arteries and mount them in a wire myograph system containing Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2 at 37°C.

  • Viability Check: After equilibration, assess the viability of the arteries by contracting them with KCl (60 mM).

  • Endothelium Integrity: Check for the presence of an intact endothelium by assessing the relaxation response to acetylcholine (B1216132) (10 µM) in arteries pre-contracted with phenylephrine (1 µM).

  • Experimental Procedure: Pre-constrict the arterial rings with phenylephrine (1 µM). Once a stable contraction is achieved, add cumulative concentrations of AS (e.g., 1 nM to 30 µM) to generate a concentration-response curve.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

Protocol 2: Analysis of Protein Phosphorylation in Cultured Endothelial Cells
  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate media until they reach 80-90% confluency.

  • Serum Starvation: Before the experiment, serum-starve the cells for 4-6 hours to reduce basal levels of protein phosphorylation.

  • Treatment: Treat the cells with various concentrations of AS for a specified time (e.g., 30 minutes).[1] Include a vehicle control. For inhibitor studies, pre-incubate with the inhibitor (e.g., pertussis toxin) before adding AS.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Determine the total protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated and total forms of Akt and p44/42 MAP kinase.

  • Quantification: Use densitometry to quantify the band intensities and express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein.

Data Summary Tables

Table 1: Receptor Binding Affinity of this compound

ReceptorBinding Affinity (Ki)Reference
Cannabinoid CB1> 10,000 nM[1]
Cannabinoid CB2No significant binding up to 30 µM[1]
TRPV1No significant binding up to 30 µM[1]

Table 2: Functional Effects of this compound in Different Assays

AssayEffectEffective Concentration (EC50)Key InhibitorsReference
Rat Mesenteric Artery RelaxationVasodilation~550 nMO-1918 (in some models)[1]
Rat Aorta RelaxationVasodilation~1,200 nMPertussis Toxin[1]
HUVEC p44/42 MAP Kinase PhosphorylationStimulation~1 µMPertussis Toxin[1]
HUVEC Akt PhosphorylationStimulation~1 µMPertussis Toxin[1]
N-type Ca2+ Channel CurrentAugmentationPotentiation starts at 3 µMN/A[7]
BKCa Channel Current (HEK293 cells)ActivationpEC50 = 5.63Iberiotoxin[4]

Visualizations

AS_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosolic Signaling cluster_effects Cellular Effects AS Arachidonoyl Serinol (AS) putative_receptor Putative Receptor (e.g., GPR55) AS->putative_receptor Activates bkca BKCa Channel AS->bkca Directly Activates gi_go Gi/Go Protein putative_receptor->gi_go Activates pi3k PI3K gi_go->pi3k Activates raf Raf gi_go->raf Activates hyperpolarization Hyperpolarization bkca->hyperpolarization K+ efflux akt Akt pi3k->akt Leads to p_akt p-Akt akt->p_akt Phosphorylation vasodilation Vasodilation p_akt->vasodilation mek MEK raf->mek Phosphorylates mapk p44/42 MAPK mek->mapk Phosphorylates p_mapk p-MAPK mapk->p_mapk Phosphorylation p_mapk->vasodilation anti_inflammation Anti-inflammation p_mapk->anti_inflammation hyperpolarization->vasodilation

Caption: Simplified signaling pathways of this compound (AS).

Troubleshooting_Workflow cluster_check1 Initial Checks cluster_check2 Pharmacological Validation start Unexpected Result in AS Experiment check_reagent Verify AS Integrity (Storage, Handling) start->check_reagent check_protocol Review Experimental Protocol (Concentrations, Vehicle) start->check_protocol check_model Characterize Model System (Receptor Expression) start->check_model use_antagonists Use Selective Antagonists (CB1, CB2, TRPV1, etc.) check_reagent->use_antagonists check_protocol->use_antagonists check_model->use_antagonists use_inhibitors Use Pathway Inhibitors (PTX, L-NAME, Iberiotoxin) use_antagonists->use_inhibitors is_blocked Is the effect blocked or reversed? use_inhibitors->is_blocked conclusion_specific Conclusion: Pathway is likely involved. Refine hypothesis. is_blocked->conclusion_specific Yes conclusion_novel Conclusion: May involve a novel pathway. Consider alternative mechanisms. is_blocked->conclusion_novel No

Caption: A logical workflow for troubleshooting unexpected results.

References

Validation & Comparative

A Comparative Analysis of the Stability of Arachidonoyl Serinol and 2-Arachidonoylglycerol (2-AG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The endocannabinoid system is a critical signaling network involved in numerous physiological processes, with 2-arachidonoylglycerol (B1664049) (2-AG) being one of its primary endogenous ligands. However, the inherent instability of 2-AG presents significant challenges for in vitro and in vivo studies. This has led to the development of more stable analogs, such as Arachidonoyl Serinol, designed to mimic the activity of 2-AG while offering enhanced resistance to degradation. This guide provides an objective comparison of the stability of this compound and 2-AG, supported by available data and detailed experimental methodologies.

Chemical and Metabolic Stability: A Head-to-Head Comparison

This compound is demonstrably more stable than 2-AG, a characteristic attributable to a key structural modification. The ester linkage in 2-AG is replaced by a more robust amide bond in this compound. This fundamental chemical difference renders this compound significantly less susceptible to enzymatic hydrolysis.

2-Arachidonoylglycerol (2-AG): Prone to Rapid Degradation

2-AG is notoriously unstable and is rapidly broken down through two primary pathways:

  • Enzymatic Hydrolysis: The primary route of 2-AG inactivation is through enzymatic hydrolysis, predominantly by monoacylglycerol lipase (B570770) (MAGL)[1][2]. This rapid breakdown into arachidonic acid and glycerol (B35011) significantly limits its in vivo efficacy[2].

  • Chemical Isomerization: 2-AG also undergoes spontaneous chemical rearrangement, known as acyl migration, to the more thermodynamically stable but less biologically active 1(3)-arachidonoylglycerol (1(3)-AG)[3][4]. This non-enzymatic degradation occurs rapidly in aqueous environments.

The rapid degradation of 2-AG is a significant factor to consider in experimental design, as its concentration can diminish quickly, impacting the reproducibility and interpretation of results.

This compound: An Analog with Enhanced Stability

Replacement of the ester group in 2-AG with a carbamoyl (B1232498) group, as is the case in this compound, leads to a molecule that is "much more stable than 2-AG"[5]. This increased stability is due to the greater resistance of the amide bond to hydrolysis by esterases like MAGL[6]. While specific enzymes responsible for the degradation of this compound have not been fully characterized, N-acyl amines and N-acyl amino acids are known to be metabolized by a range of hydrolases and amidases.

Quantitative Stability Data

The following table summarizes the available quantitative data on the stability of 2-AG. To date, no peer-reviewed studies have published specific half-life values for this compound in biological matrices.

CompoundMatrixHalf-lifeDegradation Pathway
2-Arachidonoylglycerol (2-AG) Human Plasma~16 minutesEnzymatic Hydrolysis
Rat Plasma~1.0 minuteEnzymatic Hydrolysis
RPMI Culture Medium~10 minutes (no serum)Acyl Migration
RPMI Culture Medium (10% FCS)~2.3 minutesAcyl Migration
HBSS~16.16 minutesAcyl Migration
HBSS (10% serum)~8.8 minutesAcyl Migration
This compound N/AData not available (qualitatively stable)Enzymatic Hydrolysis (presumed)

Experimental Protocols

To facilitate further research and direct comparison, a detailed methodology for assessing the in vitro stability of both compounds is provided below. This protocol is a composite of established methods for analyzing endocannabinoid stability.

Protocol: In Vitro Stability Assessment in Plasma

1. Objective: To determine and compare the rate of degradation of this compound and 2-AG in plasma.

2. Materials:

  • This compound and 2-AG reference standards
  • Human or rat plasma (with anticoagulant, e.g., EDTA)
  • Phosphate-buffered saline (PBS), pH 7.4
  • Internal standard (e.g., d8-Arachidonoyl Serinol, d5-2-AG)
  • Acetonitrile (ACN), HPLC grade
  • Formic acid, LC-MS grade
  • Water, LC-MS grade
  • Microcentrifuge tubes
  • Incubator/water bath (37°C)
  • LC-MS/MS system

3. Procedure:

Visualizing Degradation Pathways and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the key degradation pathways and a typical experimental workflow.

cluster_2AG 2-Arachidonoylglycerol (2-AG) Degradation cluster_AS This compound Degradation 2_AG 2-Arachidonoylglycerol (Ester Linkage) MAGL MAGL (Enzymatic Hydrolysis) 2_AG->MAGL Acyl_Migration Acyl Migration (Chemical Isomerization) 2_AG->Acyl_Migration AA_Glycerol Arachidonic Acid + Glycerol 1_AG 1(3)-Arachidonoylglycerol (Isomer) MAGL->AA_Glycerol Acyl_Migration->1_AG AS This compound (Amide Linkage) Amidase Amidase/Hydrolase (Enzymatic Hydrolysis) AS->Amidase AA_Serinol Arachidonic Acid + Serinol Amidase->AA_Serinol

Caption: Degradation pathways of 2-AG and this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis Stock Prepare Stock Solutions (Compound & Internal Standard) Incubate Incubate Compound in Plasma at 37°C Stock->Incubate Aliquot Collect Aliquots at Time Points (0, 5, 15, 30, 60, 120 min) Incubate->Aliquot Quench Quench Reaction & Precipitate Proteins (Ice-cold ACN + Internal Standard) Aliquot->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Extract Collect Supernatant & Evaporate Centrifuge->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute LCMS LC-MS/MS Analysis (Quantification of Parent Compound) Reconstitute->LCMS Data Data Processing (% Remaining vs. Time) LCMS->Data HalfLife Calculate Half-Life (t½) Data->HalfLife

Caption: Experimental workflow for in vitro plasma stability assay.

Conclusion

The available evidence strongly indicates that this compound possesses significantly greater chemical and metabolic stability compared to 2-AG. This is primarily due to the presence of an amide bond, which is less susceptible to hydrolysis than the ester bond in 2-AG. While quantitative data for the stability of this compound is currently lacking, the profound instability of 2-AG, as evidenced by its short half-life in various biological media, highlights the potential advantages of using more stable analogs in research and therapeutic development. The provided experimental protocol offers a framework for researchers to conduct direct comparative stability studies to generate quantitative data and further elucidate the stability profiles of these important endocannabinoid compounds.

References

A Comparative Guide to the Efficacy of Arachidonoyl Serinol and Synthetic CB1 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of the endogenous-like lipid Arachidonoyl Serinol (AraS) and widely studied synthetic CB1 receptor agonists, such as WIN55,212-2 and CP55,940. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in the evaluation of these compounds for research and therapeutic development.

Executive Summary

This compound (AraS) is an endocannabinoid-like compound that demonstrates markedly lower efficacy at the cannabinoid type 1 (CB1) receptor compared to classical synthetic agonists. While synthetic agonists like CP55,940 and WIN55,212-2 are characterized as high-potency, full agonists of the CB1 receptor, AraS exhibits very weak binding affinity and elicits a minimal functional response. This significant difference in efficacy suggests distinct pharmacological profiles and potential therapeutic applications. Synthetic cannabinoids are powerful research tools for probing the endocannabinoid system, whereas the biological role of AraS may not be primarily mediated through direct, high-efficacy CB1 receptor activation.

Data Presentation: Quantitative Comparison of CB1 Receptor Agonists

The following table summarizes the key quantitative parameters for this compound and the synthetic CB1 agonists CP55,940 and WIN55,212-2. These parameters include binding affinity (Ki), the concentration required to displace 50% of a radioligand, and functional potency (EC50), the concentration that elicits 50% of the maximal response.

CompoundBinding Affinity (Ki) for CB1 Receptor (nM)Functional Potency (EC50) at CB1 Receptor (nM)Maximal Efficacy (Emax)
This compound (AraS) > 10,000[1]Not DeterminedWeak agonist activity[2]
CP55,940 0.6 - 5.0[3][4]0.2[3][4]Full agonist[5]
WIN55,212-2 2.5 (rat brain)98.9 (mouse cortico-hippocampal membranes)[6]Full agonist[5][7]

Note: The efficacy of this compound at the CB1 receptor is reported to be very low. While a precise Emax value is not available in the reviewed literature, it is consistently described as a "weak agonist"[2]. In contrast, CP55,940 and WIN55,212-2 are considered full agonists, capable of eliciting a maximal response from the CB1 receptor[5][7].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical CB1 receptor signaling pathway and the general workflows for the key experimental assays used to determine the efficacy of these compounds.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts Ca_ion Ca2+ Ca_channel->Ca_ion Influx Agonist CB1 Agonist (e.g., AraS, CP55,940) Agonist->CB1 Binds to ATP ATP ATP->AC Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition Ca_ion->Neuronal_Inhibition

Caption: CB1 Receptor Signaling Pathway.

Experimental_Workflows cluster_radioligand Radioligand Binding Assay cluster_gtps [35S]GTPγS Binding Assay cluster_camp cAMP Accumulation Assay A1 Incubate CB1 receptor membranes with radioligand ([3H]CP55,940) and competing ligand (AraS or synthetic agonist) A2 Separate bound from free radioligand via filtration A1->A2 A3 Quantify radioactivity to determine binding affinity (Ki) A2->A3 B1 Incubate CB1 receptor membranes with agonist and [35S]GTPγS B2 Activated G-proteins bind [35S]GTPγS B1->B2 B3 Separate bound from free [35S]GTPγS and quantify radioactivity B2->B3 B4 Determine agonist potency (EC50) and efficacy (Emax) B3->B4 C1 Treat cells expressing CB1 receptors with forskolin (B1673556) to stimulate cAMP production C2 Co-treat with CB1 agonist C1->C2 C3 Measure intracellular cAMP levels (e.g., via HTRF) C2->C3 C4 Determine agonist-induced inhibition of cAMP accumulation C3->C4

Caption: Experimental Workflows for Efficacy Determination.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for the CB1 receptor.

  • Membrane Preparation: Membranes expressing CB1 receptors (from brain tissue or cultured cells) are prepared through homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, incubate a fixed concentration of a radiolabeled CB1 ligand (e.g., [³H]CP55,940) with the receptor membranes in the presence of varying concentrations of the competing compound (this compound or synthetic agonist).

  • Incubation: The reaction is incubated at 30°C for 60-90 minutes to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the CB1 receptor, providing a measure of agonist efficacy (Emax) and potency (EC50).

  • Membrane Preparation: As described for the radioligand binding assay.

  • Assay Setup: In a 96-well plate, incubate the CB1 receptor membranes with varying concentrations of the agonist in the presence of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

  • Incubation: The reaction is incubated at 30°C for 60 minutes.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

  • Washing: The filters are washed with ice-cold buffer.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.

  • Data Analysis: A dose-response curve is generated to determine the EC50 and Emax values for G-protein activation.

cAMP Accumulation Assay

This assay measures the functional consequence of CB1 receptor activation, which is the inhibition of adenylyl cyclase and subsequent reduction in intracellular cyclic AMP (cAMP) levels.

  • Cell Culture: Use cells stably expressing the human CB1 receptor (e.g., HEK-293 or CHO cells).

  • Assay Setup: Plate the cells in a 384-well plate.

  • Stimulation: Treat the cells with forskolin (an adenylyl cyclase activator) to increase basal cAMP levels.

  • Agonist Treatment: Concurrently, treat the cells with varying concentrations of the CB1 agonist.

  • Lysis and Detection: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Data Analysis: Generate a dose-response curve to determine the agonist's potency (IC50) for inhibiting forskolin-stimulated cAMP accumulation.

Conclusion

The available experimental data clearly differentiates the efficacy of this compound from that of synthetic CB1 agonists like CP55,940 and WIN55,212-2. While the synthetic compounds are potent, full agonists at the CB1 receptor, this compound demonstrates very weak binding and minimal agonistic activity. This suggests that the physiological role of AraS may not be primarily as a direct and potent activator of CB1 receptors, and it may interact with other signaling pathways or receptors. For researchers investigating the endocannabinoid system, this distinction is critical for the appropriate selection of pharmacological tools. Synthetic agonists remain invaluable for studying the effects of robust CB1 receptor activation, while further research is needed to elucidate the primary biological targets and functions of this compound.

References

Validating GPR55's Role in Arachidonoyl Serinol's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental evidence validating the role of the G-protein coupled receptor 55 (GPR55) in mediating the cellular effects of Arachidonoyl Serinol (ARA-S). It summarizes the available quantitative and qualitative data, details the experimental protocols used in key studies, and visualizes the proposed signaling pathways.

Introduction to GPR55 and this compound

GPR55 is an orphan G-protein coupled receptor that has been implicated in a variety of physiological processes, including pain sensation, inflammation, and cell proliferation. Its pharmacology is complex, with several endogenous and synthetic ligands proposed as modulators of its activity. Lysophosphatidylinositol (LPI), particularly 2-arachidonoyl-sn-glycero-3-phosphoinositol (2-AGPI), is considered a primary endogenous agonist for GPR55.

This compound (N-arachidonoyl L-serine, ARA-S) is an endocannabinoid-like lipid that has been shown to exert various biological effects, including vasodilation and promotion of angiogenesis. While it exhibits weak affinity for the classical cannabinoid receptors CB1 and CB2, emerging evidence suggests that some of its actions may be mediated through GPR55. This guide critically evaluates the data supporting this hypothesis.

Comparative Data on GPR55 Activation

The direct activation of GPR55 by this compound is an area of ongoing investigation, with some conflicting reports. The following table summarizes the available data comparing the effects of ARA-S with the established GPR55 agonist, LPI.

Assay TypeLigandCell TypeObserved EffectQuantitative DataCitation
GTPγS Binding Assay This compoundMembranes from GPR55-expressing cellsNo significant agonistic or antagonistic activity observed.Not reported[1]
LPIHEK293 cells expressing GPR55Potent agonist activity.EC50 values in the nanomolar to low micromolar range are widely reported.[2]
ERK1/2 Phosphorylation This compoundHuman Dermal Microvascular Endothelial Cells (HMVEC)Induces ERK1/2 phosphorylation. This effect is significantly inhibited by GPR55 siRNA knockdown.Fold-change in phosphorylation relative to control; specific dose-response data is limited.[3]
LPIProstate cancer cells, HMVECInduces ERK1/2 phosphorylation, which is prevented by GPR55 siRNA or pharmacological blockade.Dose-dependent increases in ERK phosphorylation have been demonstrated.[2][3]
Akt Phosphorylation This compoundHuman Dermal Microvascular Endothelial Cells (HMVEC)Induces Akt phosphorylation. This effect is significantly inhibited by GPR55 siRNA knockdown.Fold-change in phosphorylation relative to control; specific dose-response data is limited.[3]
LPIVarious cell typesActivates the PI3K/Akt pathway.-
Endothelial Cell Proliferation This compoundHuman Dermal Microvascular Endothelial Cells (HMVEC)Stimulates endothelial cell proliferation.Not reported[3]
LPIHuman Dermal Microvascular Endothelial Cells (HMVEC)Moderately stimulates endothelial cell proliferation at low concentrations.Not reported[3]

Key Observation: The primary evidence linking this compound to GPR55 comes from functional assays in endothelial cells where GPR55 knockdown attenuates ARA-S-induced signaling. However, direct binding assays have so far failed to confirm a direct interaction, suggesting a potentially complex or indirect mechanism of action.

Experimental Protocols

GPR55 siRNA Knockdown in Endothelial Cells

This protocol describes the methodology used to silence GPR55 expression in Human Dermal Microvascular Endothelial Cells (HMVEC) to validate its role in this compound-mediated effects.

1. Cell Culture:

  • HMVEC are cultured in Endothelial Cell Growth Medium (EGM-2) supplemented with growth factors, cytokines, and 10% fetal bovine serum.

  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

2. siRNA Transfection:

  • HMVEC are seeded in 6-well plates and grown to 50-60% confluency.

  • A GPR55-specific small interfering RNA (siRNA) and a non-targeting control siRNA are used.

  • For each well, siRNA is diluted in a serum-free medium.

  • A lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) is separately diluted in a serum-free medium.

  • The diluted siRNA and transfection reagent are mixed and incubated at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.

  • The transfection complexes are added to the cells, and the cells are incubated for 48-72 hours.

3. Validation of Knockdown:

  • GPR55 mRNA levels are quantified by real-time quantitative PCR (RT-qPCR) using GPR55-specific primers.

  • GPR55 protein levels are assessed by Western blotting using a GPR55-specific antibody.

4. Functional Assays:

  • Following confirmation of GPR55 knockdown, the cells are treated with this compound.

  • Downstream signaling events, such as ERK1/2 and Akt phosphorylation, are then measured by Western blotting.

  • Cellular functions like proliferation and migration are assessed using appropriate assays (e.g., MTT assay, wound healing assay).

ERK1/2 Phosphorylation Assay

This protocol outlines the steps to measure the activation of the ERK1/2 signaling pathway in response to ligand stimulation.

1. Cell Stimulation:

  • HMVEC (either wild-type or following siRNA treatment) are serum-starved for 4-6 hours to reduce basal ERK1/2 phosphorylation.

  • Cells are then stimulated with this compound or LPI at various concentrations for a specified time (typically 5-15 minutes).

2. Cell Lysis:

  • The stimulation medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).

  • Cells are lysed on ice using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

3. Protein Quantification:

  • The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

4. Western Blotting:

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • The membrane is then stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.

Signaling Pathways and Experimental Workflows

GPR55_Signaling_Pathway cluster_ligand Ligands cluster_gprotein G-Proteins AAS This compound GPR55 GPR55 AAS->GPR55 Activates (?) LPI LPI LPI->GPR55 Activates Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 Akt Akt Activation GPR55->Akt PI3K-dependent PLC PLC Gq->PLC RhoA RhoA G1213->RhoA Ca Ca²⁺ Mobilization PLC->Ca ERK ERK1/2 Activation RhoA->ERK

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Ligand Treatment cluster_analysis Downstream Analysis Culture Culture Endothelial Cells Transfect Transfect with GPR55 siRNA or Control siRNA Culture->Transfect Validate Validate GPR55 Knockdown (RT-qPCR, Western Blot) Transfect->Validate Stimulate Stimulate with This compound or LPI Validate->Stimulate Signaling Assess Signaling (p-ERK, p-Akt Western Blot) Stimulate->Signaling Functional Measure Functional Outcome (Proliferation, Migration) Stimulate->Functional

Conclusion

The available evidence suggests that GPR55 is involved in mediating the effects of this compound, particularly in endothelial cells. The attenuation of ARA-S-induced ERK1/2 and Akt phosphorylation following GPR55 knockdown provides strong functional evidence for this link.[3] However, the lack of direct binding data and the conflicting results from GTPγS assays indicate that the interaction may be more complex than a direct agonistic relationship. Further research is required to fully elucidate the molecular mechanisms by which this compound engages the GPR55 signaling pathway and to obtain comprehensive quantitative data comparing its potency and efficacy with other GPR55 ligands. This will be crucial for the development of selective therapeutic agents targeting this receptor.

References

A Comparative Analysis of Arachidonoyl Serinol and 2-AG on Vasodilation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the vasodilatory effects of two endogenous lipid signaling molecules: N-Arachidonoyl Serinol (ARA-S) and 2-Arachidonoylglycerol (2-AG). Both compounds play significant roles in vascular physiology, yet their mechanisms of action and vasodilatory potencies exhibit notable differences. This document summarizes key experimental data, outlines detailed experimental protocols for assessing vasodilation, and visualizes the distinct signaling pathways involved.

Quantitative Comparison of Vasodilatory Potency

The following table summarizes the half-maximal effective concentrations (EC50) for vasodilation induced by ARA-S and 2-AG in various vascular beds, as reported in the scientific literature. A lower EC50 value indicates a higher potency.

CompoundVascular BedSpeciesEC50pEC50Reference
N-Arachidonoyl Serinol (ARA-S)Mesenteric ArteryRat550 nM6.26[1]
N-Arachidonoyl Serinol (ARA-S)Abdominal AortaRat~1200 nM~5.92[1]
2-Arachidonoylglycerol (2-AG)Mesenteric ArteryHuman~3.98 µM (3980 nM)5.4

Note: The EC50 values are derived from different studies and experimental conditions, which should be taken into consideration when making a direct comparison. The data suggests that Arachidonoyl Serinol may be a more potent vasodilator than 2-AG in the studied vascular beds.

Signaling Pathways of Vasodilation

The vasodilatory actions of ARA-S and 2-AG are mediated by distinct signaling cascades within vascular endothelial and smooth muscle cells.

This compound (ARA-S) Signaling Pathway

ARA-S induces endothelium-dependent vasodilation through a mechanism that is largely independent of the classical cannabinoid receptors CB1 and CB2, as well as the TRPV1 channel.[1] Evidence suggests the involvement of a putative novel G-protein coupled receptor, potentially GPR55.[2] Upon binding to its receptor on endothelial cells, ARA-S activates downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[3] This cascade is thought to lead to the production of nitric oxide (NO) and potentially the activation of large-conductance calcium-activated potassium (BKCa) channels in smooth muscle cells, resulting in hyperpolarization and vasorelaxation.

ARA_S_Signaling cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell ARAS This compound GPCR Putative GPCR (e.g., GPR55) ARAS->GPCR PI3K PI3K GPCR->PI3K Gi/o MAPK MAPK/ERK GPCR->MAPK Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS + NO_EC NO eNOS->NO_EC L-Arginine -> L-Citrulline NO_SMC NO NO_EC->NO_SMC Diffusion sGC sGC NO_SMC->sGC cGMP cGMP sGC->cGMP GTP PKG PKG cGMP->PKG BKCa BKCa Channel PKG->BKCa Activation Hyperpolarization Hyperpolarization BKCa->Hyperpolarization K+ efflux Vasodilation Vasodilation Hyperpolarization->Vasodilation Two_AG_Signaling cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell TwoAG_EC 2-Arachidonoylglycerol (2-AG) CB1 CB1 Receptor TwoAG_EC->CB1 COX2 COX-2 TwoAG_EC->COX2 Metabolism eNOS_AG eNOS CB1->eNOS_AG + PG_Esters Prostaglandin Glycerol Esters COX2->PG_Esters Prostanoid_R Prostanoid Receptor PG_Esters->Prostanoid_R NO_EC_AG NO eNOS_AG->NO_EC_AG L-Arginine -> L-Citrulline NO_SMC_AG NO NO_EC_AG->NO_SMC_AG Diffusion sGC_AG sGC NO_SMC_AG->sGC_AG cGMP_AG cGMP sGC_AG->cGMP_AG GTP PKG_AG PKG cGMP_AG->PKG_AG K_Channel K+ Channel PKG_AG->K_Channel Activation Prostanoid_R->K_Channel Activation Hyperpolarization_AG Hyperpolarization K_Channel->Hyperpolarization_AG K+ efflux Vasodilation_AG Vasodilation Hyperpolarization_AG->Vasodilation_AG Wire_Myography_Workflow Start Start Isolate Isolate & Clean Arterial Segments Start->Isolate Mount Mount Segments in Wire Myograph Isolate->Mount Equilibrate Equilibrate & Normalize Mount->Equilibrate Viability Check Viability (KPSS) Equilibrate->Viability Endothelium Check Endothelium Integrity (ACh) Viability->Endothelium Preconstrict Pre-constrict with Agonist (e.g., PE) Endothelium->Preconstrict AddCompound Cumulative Addition of Test Compound (ARA-S or 2-AG) Preconstrict->AddCompound Record Record Relaxation AddCompound->Record Record->AddCompound Next Concentration Analyze Analyze Data (EC50, Emax) Record->Analyze Max Response Reached End End Analyze->End

References

A Head-to-Head In Vitro Comparison: Arachidonoyl Serinol vs. Anandamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of Arachidonoyl Serinol (ARA-S) and N-arachidonoylethanolamine (anandamide, AEA), two structurally related endogenous lipid signaling molecules. While anandamide (B1667382) is a well-characterized endocannabinoid, ARA-S has emerged as a bioactive lipid with distinct pharmacological properties. This document aims to objectively compare their in vitro performance based on available experimental data, providing researchers with a comprehensive resource for study design and drug development.

Overview of Key Pharmacological Targets

Anandamide's biological effects are primarily mediated through its interaction with cannabinoid receptors (CB1 and CB2) and the transient receptor potential vanilloid 1 (TRPV1) channel. Its signaling is terminated by cellular uptake and enzymatic hydrolysis, primarily by fatty acid amide hydrolase (FAAH), and to some extent by cyclooxygenase-2 (COX-2).

This compound, in contrast, exhibits a markedly different pharmacological profile. It displays very weak affinity for cannabinoid receptors and does not interact with TRPV1 channels[1][2][3]. Its biological activities, such as vasodilation, appear to be mediated through alternative, yet to be fully elucidated, pathways[2][3]. Evidence suggests that ARA-S is also a substrate for FAAH, as inhibition of this enzyme in vivo leads to increased brain levels of ARA-S[4].

Quantitative Data Comparison

The following tables summarize the available quantitative in vitro data for this compound and anandamide. It is important to note that direct head-to-head comparative studies for all parameters are not always available in the literature.

Table 1: Receptor Binding Affinities (Ki) in vitro
CompoundCB1 Receptor (Ki)CB2 Receptor (Ki)TRPV1 Receptor
This compound (ARA-S) > 10,000 nM[2]No significant binding reportedNo binding reported[1][2]
Anandamide (AEA) 89.5 ± 6.5 nM (human, recombinant)371 ± 107 nM (human, recombinant)Agonist activity reported

Note: Anandamide Ki values are mean ± SEM from a meta-analysis and can vary depending on the assay conditions and tissue/cell source.

Table 2: Enzymatic Hydrolysis by Fatty Acid Amide Hydrolase (FAAH) in vitro
CompoundFAAH InteractionQuantitative Data
This compound (ARA-S) Likely a substrateIn vivo studies show increased levels upon FAAH inhibition[4]. Direct in vitro kinetic data (Km, Vmax) is not currently available in the literature.
Anandamide (AEA) Primary substrate for degradationExtensive kinetic data is available in the literature, but varies with experimental conditions.
Table 3: Metabolism by Cyclooxygenase-2 (COX-2) in vitro
CompoundCOX-2 InteractionQuantitative Data
This compound (ARA-S) Not definitively determinedOne study suggests its vasodilatory effect is independent of cyclooxygenase inhibition[2]. Direct studies on its metabolism by COX-2 are lacking.
Anandamide (AEA) SubstrateCan be oxygenated by COX-2 to form prostaglandin-ethanolamides (prostamides).
Table 4: Cellular Uptake in vitro
CompoundCellular Uptake MechanismQuantitative Data
This compound (ARA-S) Not characterizedNo specific studies on the cellular uptake mechanism of ARA-S have been reported.
Anandamide (AEA) Facilitated diffusion, involving a putative transporter and intracellular trafficking by Fatty Acid Binding Proteins (FABPs).Uptake parameters are cell-type dependent and extensively studied.

Signaling Pathways and Metabolic Fate

The distinct receptor profiles of this compound and anandamide lead to the activation of different signaling cascades. Anandamide's activation of CB1 and CB2 receptors initiates G-protein coupled signaling, while its interaction with TRPV1 modulates cation influx. The downstream effects of ARA-S are less understood but appear to be independent of these classical cannabinoid pathways.

cluster_AEA Anandamide (AEA) Signaling cluster_ARAS This compound (ARA-S) Signaling AEA Anandamide CB1 CB1 Receptor AEA->CB1 CB2 CB2 Receptor AEA->CB2 TRPV1 TRPV1 Channel AEA->TRPV1 G_protein G-protein Signaling CB1->G_protein CB2->G_protein Cation_Influx Cation Influx TRPV1->Cation_Influx ARAS This compound Putative_Receptor Putative Receptor(s) ARAS->Putative_Receptor Downstream Downstream Effectors (e.g., Vasodilation) Putative_Receptor->Downstream

Figure 1. Comparison of the primary signaling pathways of Anandamide and this compound.

The metabolic pathways of these two lipids also show similarities and differences. Both are thought to be degraded by FAAH. However, the role of COX-2 in ARA-S metabolism remains to be established.

cluster_Metabolism Metabolic Pathways AEA Anandamide FAAH FAAH AEA->FAAH Hydrolysis COX2 COX-2 AEA->COX2 Oxygenation ARAS This compound ARAS->FAAH Hydrolysis (putative) ARAS->COX2 ? AEA_Metabolites Arachidonic Acid + Ethanolamine FAAH->AEA_Metabolites ARAS_Metabolites Arachidonic Acid + Serinol FAAH->ARAS_Metabolites Prostamides Prostamides COX2->Prostamides Unknown_Metabolites ? COX2->Unknown_Metabolites

Figure 2. Comparative metabolic pathways of Anandamide and this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.

Competitive Radioligand Binding Assay for CB1/CB2 Receptors

This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Cell membranes expressing the receptor of interest (CB1 or CB2).

  • Radiolabeled ligand (e.g., [³H]CP55,940).

  • Test compounds (this compound, Anandamide).

  • Binding buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, 5 mg/ml BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound or vehicle.

  • Initiate the binding reaction by adding the cell membranes.

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

start Prepare Reagents add_reagents Add Buffer, Radioligand, and Test Compound to Plate start->add_reagents add_membranes Add Cell Membranes (Initiate Reaction) add_reagents->add_membranes incubate Incubate (e.g., 30°C, 60 min) add_membranes->incubate filter Rapid Filtration (Separate Bound/Unbound) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Calculate Ki count->analyze

Figure 3. Workflow for a competitive radioligand binding assay.
FAAH Activity Assay

This assay measures the rate of hydrolysis of a substrate by FAAH. The activity can be monitored by quantifying the formation of one of the products.

Materials:

  • Source of FAAH enzyme (e.g., rat brain homogenate, recombinant FAAH).

  • Substrate (e.g., [¹⁴C]Anandamide or a fluorogenic substrate).

  • Test compounds (this compound, Anandamide).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0).

  • Quenching/extraction solution (e.g., chloroform/methanol).

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Pre-incubate the FAAH enzyme with the test compound or vehicle in the assay buffer.

  • Initiate the reaction by adding the substrate.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the quenching/extraction solution.

  • Separate the product from the unreacted substrate (e.g., by liquid-liquid extraction for radiolabeled substrates).

  • Quantify the amount of product formed using a scintillation counter or a fluorescence plate reader.

  • Determine the IC₅₀ or Ki values for the test compounds.

Cellular Uptake Assay

This assay measures the accumulation of a compound inside cells over time.

Materials:

  • Cultured cells (e.g., neuroblastoma or astrocytoma cell lines).

  • Radiolabeled compound (e.g., [¹⁴C]Anandamide). Note: A radiolabeled version of this compound would be required for a direct comparison.

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Wash buffer (ice-cold PBS).

  • Cell lysis buffer.

  • Scintillation counter.

Procedure:

  • Plate cells in a multi-well plate and grow to confluence.

  • Wash the cells with uptake buffer.

  • Add the radiolabeled compound to the cells and incubate at 37°C for various time points.

  • To stop the uptake, rapidly wash the cells multiple times with ice-cold wash buffer.

  • Lyse the cells with the lysis buffer.

  • Measure the radioactivity in the cell lysate using a scintillation counter.

  • Determine the rate of uptake.

Conclusion

This compound and anandamide, despite their structural similarities, exhibit distinct in vitro pharmacological profiles. Anandamide acts as a classical endocannabinoid, interacting with CB1, CB2, and TRPV1 receptors, and its signaling is terminated by well-characterized metabolic pathways. In contrast, this compound appears to function through novel, non-cannabinoid receptor pathways.

A significant gap in the current literature is the lack of direct, quantitative in vitro comparative data for several key parameters, including FAAH-mediated hydrolysis kinetics, COX-2 metabolism, and cellular uptake mechanisms for this compound. Further research is required to fully elucidate the pharmacology of ARA-S and to enable a more complete head-to-head comparison with anandamide. This will be crucial for understanding its physiological roles and exploring its therapeutic potential.

References

Unveiling the Receptor Selectivity of Arachidonoyl Serinol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Arachidonoyl Serinol (ARA-S) is an endogenous endocannabinoid-like lipid that has garnered significant interest for its unique pharmacological profile. Unlike classical endocannabinoids, ARA-S exhibits distinct receptor interaction patterns, suggesting its potential as a selective modulator of specific lipid signaling pathways. This guide provides an objective comparison of the cross-reactivity of ARA-S with various lipid receptors, supported by available experimental data, detailed methodologies, and signaling pathway visualizations to aid in research and drug development endeavors.

Quantitative Comparison of Receptor Interactions

The following table summarizes the known interactions of this compound with key lipid receptors. It is important to note that while ARA-S has been shown to have functional effects mediated by GPR55 and GPR18, specific binding affinity (Ki) or potency (EC50) values for ARA-S at these receptors are not consistently reported in the literature.

ReceptorLigandInteraction TypeAffinity (Ki) / Potency (EC50)Reference
Cannabinoid Receptor 1 (CB1) This compoundVery Weak Agonist> 10,000 nM[1]
Cannabinoid Receptor 2 (CB2) This compoundNo significant bindingNo displacement up to 30 µM[1]
Transient Receptor Potential Vanilloid 1 (TRPV1) This compoundNo significant bindingNo displacement up to 30 µM[1]
G Protein-Coupled Receptor 55 (GPR55) This compoundAgonistData not available; pro-angiogenic effects are mediated via GPR55
G Protein-Coupled Receptor 18 (GPR18) / "Abnormal Cannabidiol Receptor" This compoundLow-efficacy partial agonist/antagonistData not available; induces vasorelaxation with an EC50 of 550 nM (rat mesenteric artery) and ≈1,200 nM (rat aorta)[1]

Experimental Protocols

Understanding the methodologies used to determine these interactions is crucial for interpreting the data and designing future experiments.

Radioligand Competition Binding Assay for CB1 and CB2 Receptors

This assay is employed to determine the binding affinity of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.

1. Membrane Preparation:

  • Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing CB1 or CB2 receptors.

  • Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then ultracentrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in a binding buffer.

2. Binding Reaction:

  • A constant concentration of a high-affinity radioligand (e.g., [3H]CP55,940) is incubated with the prepared membranes.

  • Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity standard ligand.

  • The reaction is incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

  • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay for GPR55 and GPR18

This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as GPR55 and GPR18, by detecting changes in intracellular calcium levels.

1. Cell Culture and Dye Loading:

  • Cells stably or transiently expressing the receptor of interest (GPR55 or GPR18) are seeded into a multi-well plate.

  • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer. The dye is able to cross the cell membrane and is cleaved by intracellular esterases, trapping it inside the cell.

2. Compound Addition:

  • The plate is placed in a fluorescence plate reader with automated injection capabilities.

  • A baseline fluorescence reading is taken before the addition of the test compound.

  • The test compound (this compound) at various concentrations is then automatically injected into the wells.

3. Signal Detection:

  • The fluorescence intensity is monitored in real-time.

  • Upon receptor activation and subsequent Gq signaling, inositol (B14025) trisphosphate (IP3) is generated, leading to the release of calcium from intracellular stores (endoplasmic reticulum).

  • The binding of calcium to the fluorescent dye results in a significant increase in its fluorescence intensity.

4. Data Analysis:

  • The change in fluorescence intensity is plotted against the concentration of the test compound.

  • The concentration of the compound that produces 50% of the maximal response (EC50) is calculated to determine its potency as an agonist.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathways activated by this compound and a typical experimental workflow for assessing its receptor cross-reactivity.

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ARA-S This compound GPR55 GPR55 ARA-S->GPR55 Binds Gq_12_13 Gαq/12/13 GPR55->Gq_12_13 Activates PLC Phospholipase C (PLC) Gq_12_13->PLC Activates RhoA RhoA Gq_12_13->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Cellular_Responses Cellular Responses (e.g., Angiogenesis) RhoA->Cellular_Responses IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2 Ca²⁺ Release ER->Ca2 Ca2->Cellular_Responses

Caption: GPR55 Signaling Pathway Activated by this compound.

GPR18_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ARA-S This compound GPR18 GPR18 (Abnormal Cannabidiol Receptor) ARA-S->GPR18 Binds Gi_o Gαi/o GPR18->Gi_o Activates Gq Gαq GPR18->Gq Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits MAPK_Akt p44/42 MAPK / Akt Phosphorylation Gi_o->MAPK_Akt PLC Phospholipase C (PLC) Gq->PLC Activates cAMP ↓ cAMP AC->cAMP IP3 IP3 PLC->IP3 Cellular_Responses Cellular Responses (e.g., Vasodilation) MAPK_Akt->Cellular_Responses Ca2 Ca²⁺ Release IP3->Ca2 Ca2->Cellular_Responses

Caption: GPR18 Signaling Pathway Activated by this compound.

Experimental_Workflow Start Start: Assess Cross-Reactivity of this compound Binding_Assays Radioligand Binding Assays (CB1, CB2, TRPV1) Start->Binding_Assays Functional_Assays Functional Assays (GPR55, GPR18) Start->Functional_Assays Data_Analysis Data Analysis (Ki, EC50 values) Binding_Assays->Data_Analysis Calcium_Assay Calcium Mobilization Assay Functional_Assays->Calcium_Assay MAPK_Assay MAPK/ERK Phosphorylation Assay Functional_Assays->MAPK_Assay Calcium_Assay->Data_Analysis MAPK_Assay->Data_Analysis Conclusion Conclusion: Determine Receptor Selectivity Profile Data_Analysis->Conclusion

Caption: Experimental Workflow for Receptor Cross-Reactivity.

References

Validating the Mechanism of Action of Arachidonoyl Serinol in Neurons: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Arachidonoyl Serinol (ARA-S) with other key endocannabinoid-like molecules, offering objective performance data and detailed experimental support to validate its mechanism of action in neurons.

Executive Summary

This compound (ARA-S) is an endogenous lipid mediator that has garnered interest for its potential neuromodulatory activities. Unlike classical endocannabinoids, ARA-S exhibits weak affinity for the canonical cannabinoid receptors CB1 and CB2. Emerging evidence suggests that its effects may be mediated through alternative pathways, including the orphan G protein-coupled receptor GPR55 and direct modulation of ion channels. This guide compares the pharmacological profile and signaling pathways of ARA-S with well-characterized endocannabinoids, Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG), as well as the related N-Arachidonoyl Glycine (B1666218) (NAGly), providing a framework for its mechanistic validation.

Comparative Analysis of Receptor Binding and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and its alternatives at key neuronal targets. Data is compiled from various in vitro studies.

Table 1: Binding Affinities (Ki, nM) of Endocannabinoid-like Lipids at Neuronal Receptors

CompoundCB1 ReceptorCB2 ReceptorTRPV1 ChannelGPR55GPR18
This compound (ARA-S) >10,000[1]No significant binding[1]No significant binding[1]Potentially low µM-
Anandamide (AEA) 89[2]371[2]~430-1500Agonist (low µM)Partial Agonist (3,830 nM)[3]
2-Arachidonoylglycerol (2-AG) 472[4]1,400[4]AgonistPotent Agonist (3 nM)[4]-
N-Arachidonoyl Glycine (NAGly) No significant bindingNo significant binding--Agonist (EC50 ~44.5 nM)[3]

Table 2: Functional Potencies (EC50, nM) of Endocannabinoid-like Lipids

CompoundCB1 ActivationCB2 ActivationTRPV1 ActivationGPR55 ActivationGPR18 ActivationN-type Ca2+ Channel Modulation
This compound (ARA-S) -----Augmentation[3]
Anandamide (AEA) 31[2]27[2]~61018[2]-Inhibition
2-Arachidonoylglycerol (2-AG) 519[4]618[4]-3[4]-Inhibition
N-Arachidonoyl Glycine (NAGly) ----44.5 (pERK)[3]Potentiation[5]

Signaling Pathways

The signaling cascades initiated by these lipid mediators are diverse. While AEA and 2-AG primarily signal through Gi/o-coupled CB1 and CB2 receptors, leading to inhibition of adenylyl cyclase, ARA-S and NAGly appear to utilize distinct pathways. Evidence suggests ARA-S may activate Gq and G12/13-coupled GPR55, leading to intracellular calcium mobilization.

ARA_S_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ARA_S This compound (ARA-S) GPR55 GPR55 ARA_S->GPR55 Activates N_type_Ca_Channel N-type Ca2+ Channel ARA_S->N_type_Ca_Channel Directly Modulates? Gq_11 Gq/11 GPR55->Gq_11 G12_13 G12/13 GPR55->G12_13 Ca_augmentation Ca2+ Current Augmentation N_type_Ca_Channel->Ca_augmentation PLC Phospholipase C (PLC) Gq_11->PLC RhoA RhoA G12_13->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_release Ca2+ Release ER->Ca_release Stimulates

Caption: Putative signaling pathway of this compound in neurons.

Experimental Workflows

Validating the mechanism of action of a novel compound like ARA-S involves a multi-step process.

Experimental_Workflow cluster_workflow Workflow for Characterizing a Novel Endocannabinoid-like Compound Step1 Step 1: Initial Screening (Receptor Binding Assays) Step2 Step 2: Functional Characterization (Calcium Imaging, Electrophysiology) Step1->Step2 Identified Target(s) Step3 Step 3: Signaling Pathway Elucidation (Western Blot for pERK, RhoA pulldown) Step2->Step3 Confirmed Functional Activity Step4 Step 4: In vivo Validation (Behavioral Models) Step3->Step4 Defined Signaling Cascade

Caption: A typical experimental workflow for novel compound validation.

Detailed Experimental Protocols

Radioligand Binding Assay for CB1 Receptors

This protocol is used to determine the binding affinity of test compounds to the CB1 receptor.

  • Materials:

    • Neuronal membranes (e.g., from rat brain or cells overexpressing human CB1).

    • [³H]-CP55,940 (radioligand).

    • Unlabeled CP55,940 (for non-specific binding).

    • Test compounds (e.g., ARA-S, AEA).

    • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

    • Wash buffer (50 mM Tris-HCl, 0.2% BSA, pH 7.4).

    • GF/B glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • Prepare neuronal membranes by homogenization and centrifugation.

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor binding.

    • For total binding, add 50 µL of binding buffer, 50 µL of [³H]-CP55,940 (final concentration ~1 nM), and 100 µL of membrane suspension (20-40 µg protein).

    • For non-specific binding, add 50 µL of unlabeled CP55,940 (final concentration 10 µM), 50 µL of [³H]-CP55,940, and 100 µL of membrane suspension.

    • For competitor binding, add 50 µL of test compound at various concentrations, 50 µL of [³H]-CP55,940, and 100 µL of membrane suspension.

    • Incubate the plate at 30°C for 90 minutes.

    • Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Count the radioactivity using a scintillation counter.

    • Calculate Ki values from IC50 values using the Cheng-Prusoff equation.

Intracellular Calcium Imaging in Cultured Neurons

This protocol measures changes in intracellular calcium concentration in response to compound application.

  • Materials:

    • Cultured neurons (e.g., primary hippocampal or cortical neurons).

    • Fura-2 AM (calcium indicator dye).

    • Pluronic F-127.

    • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Test compounds.

    • Ionomycin (B1663694) (positive control).

    • EGTA (for baseline).

  • Procedure:

    • Plate neurons on glass coverslips and culture for 7-14 days.

    • Prepare a Fura-2 AM loading solution (2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

    • Wash the cells twice with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.

    • Wash the cells three times with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes.

    • Mount the coverslip on a perfusion chamber of an inverted fluorescence microscope equipped for ratiometric imaging.

    • Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.

    • Establish a stable baseline fluorescence ratio (F340/F380).

    • Perfuse the chamber with the test compound and record the change in the fluorescence ratio.

    • At the end of the experiment, perfuse with ionomycin (to obtain maximum fluorescence) followed by EGTA (to obtain minimum fluorescence) for calibration.

    • Convert the fluorescence ratio to intracellular calcium concentration using the Grynkiewicz equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the direct effects of compounds on ion channel activity, such as N-type calcium channels.

  • Materials:

    • Acutely dissociated or cultured neurons (e.g., sympathetic neurons).

    • External solution (in mM: 140 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

    • Internal solution (in mM: 120 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2).

    • Borosilicate glass pipettes (3-5 MΩ resistance).

    • Patch-clamp amplifier and data acquisition system.

    • Test compounds.

  • Procedure:

    • Prepare the neuronal culture or acute dissociation.

    • Place the cells in a recording chamber on the stage of an inverted microscope.

    • Pull and fire-polish glass pipettes and fill with the internal solution.

    • Approach a neuron with the pipette and form a high-resistance (>1 GΩ) seal (giga-seal).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • Elicit calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 50 ms).

    • Establish a stable baseline of current amplitude.

    • Apply the test compound via the perfusion system and record changes in the current amplitude and kinetics.

    • Wash out the compound to observe reversibility.

    • Analyze the data to determine the effect of the compound on channel activation, inactivation, and current-voltage relationships.

References

A Comparative Study: Arachidonoyl Serinol vs. Novel Cannabinoid Mimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Arachidonoyl Serinol and novel synthetic cannabinoid receptor agonists (SCRAs), offering insights into their receptor binding affinities, functional activities, and distinct signaling pathways. The information presented is intended to support research and drug development efforts in the field of cannabinoid pharmacology.

Executive Summary

This compound (ARA-S) and novel cannabinoid mimetics represent two distinct classes of compounds that interact with the endocannabinoid system. While structurally related to the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), ARA-S exhibits markedly different pharmacological properties compared to the potent, synthetically derived cannabinoid receptor agonists. This guide highlights these differences through quantitative data, detailed experimental methodologies, and visual representations of their signaling mechanisms.

A key distinction lies in their receptor engagement. Novel cannabinoid mimetics, such as JWH-018 and CP 55,940, are potent agonists of the canonical cannabinoid receptors, CB1 and CB2.[1][2] In contrast, N-arachidonoyl L-serine (ARA-S) demonstrates very weak affinity for CB1 and CB2 receptors.[3][4] Its biological activities are thought to be mediated through alternative pathways, potentially involving orphan G protein-coupled receptors or direct modulation of ion channels.[5][6] This fundamental difference in receptor interaction leads to divergent signaling cascades and physiological effects.

Comparative Quantitative Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and a selection of representative novel cannabinoid mimetics at human CB1 and CB2 receptors.

Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)

CompoundCB1 Receptor (Ki, nM)CB2 Receptor (Ki, nM)Selectivity (CB1/CB2)
This compound (ARA-S) >10,000[3][4]>10,000[3][4]-
JWH-018 9.0[7]2.94[7]3.06
AM-2201 1.02.60.38
CP 55,940 0.5 - 5.0[8]0.69 - 2.8[8]~1
AB-FUBINACA 0.91.40.64
Δ⁹-THC 40.736.41.12

Note: Lower Ki values indicate higher binding affinity.

Table 2: Cannabinoid Receptor Functional Activity (EC50, nM) in [³⁵S]GTPγS Binding Assay

CompoundCB1 Receptor (EC50, nM)CB2 Receptor (EC50, nM)
This compound (ARA-S) No significant activityNo significant activity
JWH-018 7.94.6
CP 55,940 0.680.52
AB-FUBINACA 2.11.8
Δ⁹-THC 32.249.7

Note: Lower EC50 values indicate higher potency in activating G-protein signaling.

Signaling Pathways

The signaling mechanisms of this compound and novel cannabinoid mimetics are fundamentally different, as illustrated in the following diagrams.

Arachidonoyl_Serinol_Signaling AS This compound (ARA-S) Putative_R Putative Non-CB1/CB2 Receptor (e.g., GPR55) AS->Putative_R Binds N_Ca_Channel N-type Ca²⁺ Channel AS->N_Ca_Channel Directly Modulates BKCa_Channel BKCa Channel AS->BKCa_Channel Directly Activates Ca_Influx ↑ Ca²⁺ Influx N_Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux (Hyperpolarization) BKCa_Channel->K_Efflux Cellular_Response Cellular Response (e.g., Vasodilation) Ca_Influx->Cellular_Response K_Efflux->Cellular_Response

Signaling Pathway of this compound (ARA-S)

SCRA_Signaling SCRA Novel Cannabinoid Mimetic (e.g., JWH-018) CB1_R CB1 Receptor SCRA->CB1_R Agonist CB2_R CB2 Receptor SCRA->CB2_R Agonist Gi_Go Gαi/o CB1_R->Gi_Go Activates Gs Gαs CB1_R->Gs Activates (Biased) Beta_Arrestin β-Arrestin CB1_R->Beta_Arrestin Recruits (Biased) CB2_R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits Gs->AC Stimulates MAPK MAPK Pathway Beta_Arrestin->MAPK Activates cAMP ↓ cAMP AC->cAMP cAMP_up ↑ cAMP AC->cAMP_up Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Cellular_Response MAPK->Cellular_Response

Signaling Pathways of Novel Cannabinoid Mimetics

Experimental Protocols

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled cannabinoid ligand from the CB1 or CB2 receptor.

Radioligand_Displacement_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (Expressing CB1 or CB2) Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand (e.g., [³H]CP 55,940) and Test Compound Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand via Filtration Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure Analyze Analyze Data to Determine IC50 and Ki Measure->Analyze End End Analyze->End

Workflow for Radioligand Displacement Assay

Materials:

  • Cell membranes from cells stably expressing human CB1 or CB2 receptors.

  • Radioligand (e.g., [³H]CP 55,940).

  • Test compound (this compound or novel cannabinoid mimetic).

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

  • Wash buffer (50 mM Tris-HCl, 0.5% BSA, pH 7.4).

  • 96-well filter plates (GF/C).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and dilute to the desired concentration in binding buffer.

  • Assay Setup: In a 96-well plate, add binding buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for Functional Activity

This functional assay measures the ability of a compound to activate G-protein signaling by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.[9][10][11][12]

GTPgS_Binding_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (Expressing CB1 or CB2) Start->Prepare_Membranes Incubate Incubate Membranes with GDP, [³⁵S]GTPγS, and Test Compound Prepare_Membranes->Incubate Separate Separate Bound and Free [³⁵S]GTPγS via Filtration Incubate->Separate Measure Measure Radioactivity of Bound [³⁵S]GTPγS Separate->Measure Analyze Analyze Data to Determine EC50 and Emax Measure->Analyze End End Analyze->End

Workflow for [³⁵S]GTPγS Binding Assay

Materials:

  • Cell membranes from cells stably expressing human CB1 or CB2 receptors.

  • [³⁵S]GTPγS.

  • Guanosine 5'-diphosphate (GDP).

  • Test compound.

  • Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).

  • Non-specific binding control (unlabeled GTPγS).

  • 96-well filter plates (GF/B).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes as described in the binding assay protocol.

  • Assay Setup: In a 96-well plate, add assay buffer, GDP (typically 10-30 µM), [³⁵S]GTPγS (typically 0.05-0.1 nM), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes.

  • Filtration: Terminate the reaction by rapid filtration through the filter plate and wash with ice-cold wash buffer.

  • Quantification: Measure the radioactivity of the bound [³⁵S]GTPγS as described previously.

  • Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of the test compound concentration. Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values from the resulting dose-response curve.

Discussion and Conclusion

The data and signaling pathways presented in this guide underscore the significant pharmacological divergence between this compound and novel cannabinoid mimetics.

This compound acts as a very weak or inactive ligand at the canonical cannabinoid receptors.[3][4] Its biological effects, such as vasodilation, appear to be mediated by alternative mechanisms, including potential interaction with orphan receptors like GPR55 and direct modulation of ion channels.[5][6] This profile suggests that ARA-S may represent a novel signaling molecule with a distinct physiological role from that of classical endocannabinoids.

Novel Cannabinoid Mimetics , in contrast, are characterized by their high affinity and efficacy at CB1 and CB2 receptors.[1][2] Their primary mechanism of action involves the activation of Gαi/o-protein-coupled signaling cascades, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels.[13][14] However, some of these compounds can exhibit biased agonism, preferentially activating certain signaling pathways (e.g., Gαs or β-arrestin) over others, which may contribute to their complex and sometimes severe physiological effects.[13][15]

For researchers and drug development professionals, this comparative analysis highlights the importance of a comprehensive pharmacological characterization of new compounds targeting the endocannabinoid system. The distinct profiles of this compound and novel cannabinoid mimetics offer different avenues for therapeutic intervention. While novel mimetics provide potent tools for modulating CB1 and CB2 receptor activity, the unique signaling properties of this compound may open up new possibilities for targeting alternative pathways within the broader endocannabinoid system.

References

Independent Validation of Published Findings on Arachidonoyl Serinol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonoyl Serinol (ARA-S) is an endocannabinoid-like lipid that has garnered significant interest within the scientific community for its diverse biological activities. Unlike classical endocannabinoids, ARA-S exhibits a unique pharmacological profile, characterized by a weak affinity for the canonical cannabinoid receptors CB1 and CB2.[1][2] This guide provides an objective comparison of the independently validated findings on ARA-S with other key endocannabinoids and related compounds, including N-arachidonoyl ethanolamine (B43304) (Anandamide or AEA), 2-arachidonoyl glycerol (B35011) (2-AG), and the synthetic cannabinoid Abnormal Cannabidiol (Abn-CBD). The information is presented to aid researchers and drug development professionals in their understanding of ARA-S and its potential therapeutic applications.

Comparative Analysis of Biological Activities

The primary biological effects of ARA-S and its counterparts are summarized below, with quantitative data presented for direct comparison.

Vasodilation

ARA-S has been identified as a potent vasodilator. Independent studies have confirmed its ability to relax pre-constricted arterial preparations in an endothelium-dependent manner.[1][2] Its potency is comparable to that of Abn-CBD.

Table 1: Comparative Vasodilatory Potency

CompoundAssay SystemEC50Citation
This compound (ARA-S)Rat Mesenteric Arteries550 nM[1]
This compound (ARA-S)Rat Abdominal Aorta≈1,200 nM[1]
Abnormal Cannabidiol (Abn-CBD)Rat Mesenteric ArteriesSimilar potency to ARA-S[1]
Angiogenesis

ARA-S has been demonstrated to promote angiogenesis, the formation of new blood vessels. This pro-angiogenic effect is a key differentiator from some other endocannabinoids like Anandamide (B1667382), which has been reported to inhibit angiogenesis.[3]

Table 2: Comparative Effects on Angiogenesis

CompoundEffect on AngiogenesisKey FindingsCitation
This compound (ARA-S)Pro-angiogenicStimulates endothelial cell proliferation, migration, and tube formation.[3][4]
Anandamide (AEA)Primarily anti-angiogenicInhibits angiogenesis in several models.[3]
2-Arachidonoyl glycerol (2-AG)ModulatoryInteracts with endothelin-1, suggesting a role in microvascular function.[3][5]
Receptor Activation and Signaling

A significant body of evidence points to the G-protein coupled receptor 55 (GPR55) as a primary target for ARA-S.[3][4] Activation of GPR55 by ARA-S initiates downstream signaling cascades involving the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and Akt.[3] This has been independently suggested and validated in multiple studies. While other endocannabinoids can also activate GPR55, their pharmacology at this receptor can be complex and cell-type dependent.[6][7][8]

Table 3: Receptor Binding and Signaling Pathway Activation

CompoundPrimary Receptor Target(s)Downstream SignalingCitation
This compound (ARA-S)GPR55ERK1/2, Akt phosphorylation[3][4]
Anandamide (AEA)CB1, CB2, TRPV1, GPR55Varies with receptor; can inhibit ERK1/2[1][9]
2-Arachidonoyl glycerol (2-AG)CB1, CB2Full agonist at CB2, activating G-proteins[10]
Abnormal Cannabidiol (Abn-CBD)GPR55, GPR18Activates GPR55[11][12]

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using Graphviz.

Signaling Pathway of this compound

Arachidonoyl_Serinol_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ARA-S This compound (ARA-S) GPR55 GPR55 ARA-S->GPR55 G_protein G-protein GPR55->G_protein Vasodilation Vasodilation GPR55->Vasodilation PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Akt->Angiogenesis

Caption: ARA-S signaling via GPR55.

Experimental Workflow for In Vitro Angiogenesis Assay

Angiogenesis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_matrix 1. Coat wells with Extracellular Matrix Gel prep_cells 2. Culture Endothelial Cells to ~90% confluence prep_suspension 3. Resuspend cells in serum-containing media add_cells 4. Add cell suspension to coated wells prep_suspension->add_cells add_compounds 5. Add Test Compounds (ARA-S, AEA, 2-AG) incubate 6. Incubate for 4-18 hours at 37°C, 5% CO₂ add_dye 7. Add Calcein AM dye and incubate for 30 min incubate->add_dye visualize 8. Visualize tube formation (Microscopy) quantify 9. Quantify tube length, branches, and loops

Caption: In Vitro Angiogenesis Assay Workflow.

Detailed Experimental Methodologies

In Vitro Angiogenesis Assay (Tube Formation)

This assay assesses the ability of a compound to promote or inhibit the formation of capillary-like structures by endothelial cells in vitro.

  • Cell Culture: Primary Human Dermal Microvascular Endothelial Cells (HMVEC) are cultured to approximately 90% confluence in appropriate growth medium.

  • Matrix Preparation: Wells of a 96-well plate are coated with a thin layer of extracellular matrix gel (e.g., Matrigel) and allowed to solidify at 37°C.

  • Cell Seeding: HMVECs are harvested and resuspended in a basal medium containing a low percentage of serum (e.g., 0.5-5%). A cell suspension of 1-2 x 10^4 cells per well is added on top of the solidified matrix gel.

  • Compound Treatment: Test compounds (ARA-S, AEA, 2-AG, or vehicle control) are added to the wells at various concentrations.

  • Incubation: The plate is incubated for 4-18 hours at 37°C in a 5% CO2 incubator to allow for tube formation.

  • Visualization and Quantification: The formation of tube-like structures is visualized using a microscope. For quantification, cells can be labeled with a fluorescent dye like Calcein AM. The total tube length, number of branches, and number of loops are quantified using imaging software.

Ex Vivo Vasodilation Assay (Wire Myography)

This assay measures the ability of a compound to relax pre-constricted blood vessel segments.

  • Vessel Preparation: Segments of rat mesenteric arteries or aorta are dissected and mounted on a wire myograph in a chamber filled with physiological salt solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

  • Equilibration and Pre-constriction: The vessel segments are allowed to equilibrate under a standardized resting tension. They are then pre-constricted with a vasoconstrictor agent (e.g., phenylephrine (B352888) or U46619) to achieve a stable contraction.

  • Compound Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of the test compound (ARA-S, Abn-CBD, or vehicle control) to the chamber.

  • Data Acquisition and Analysis: Changes in vessel tension are continuously recorded. The relaxation response at each concentration is expressed as a percentage of the pre-constriction tension. The EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated from the concentration-response curve.

ERK1/2 Phosphorylation Assay (Western Blotting)

This assay quantifies the level of phosphorylated ERK1/2, a key downstream effector in many signaling pathways, in response to compound treatment.

  • Cell Culture and Serum Starvation: Cells (e.g., HUVECs) are grown to near confluence and then serum-starved for several hours to reduce basal levels of ERK1/2 phosphorylation.

  • Compound Stimulation: Cells are treated with the test compound (ARA-S or control) at various concentrations for a specific time period (e.g., 5-30 minutes).

  • Cell Lysis: After stimulation, the cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is then blocked to prevent non-specific antibody binding.

  • Immunodetection: The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). After washing, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The same membrane is often stripped and re-probed with an antibody for total ERK1/2 to serve as a loading control.

  • Signal Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the p-ERK1/2 signal is normalized to the total ERK1/2 signal.

Conclusion

Independent research has consistently demonstrated that this compound is a bioactive lipid with significant pro-angiogenic and vasodilatory properties. Its unique pharmacological profile, particularly its interaction with GPR55 and subsequent activation of ERK1/2 and Akt signaling pathways, distinguishes it from classical endocannabinoids like Anandamide and 2-AG. The comparative data presented in this guide underscore the importance of considering ARA-S as a distinct entity in the endocannabinoid system with potential for novel therapeutic strategies, particularly in the context of vascular biology and tissue repair. Further research is warranted to fully elucidate its physiological roles and therapeutic potential.

References

Safety Operating Guide

Navigating the Safe Disposal of Arachidonoyl Serinol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe disposal of Arachidonoyl Serinol, a stable analog of the endocannabinoid 2-arachidonoyl glycerol (B35011) (2-AG)[1]. While specific institutional and local regulations must always be followed, this document outlines a general operational plan based on available safety data for similar compounds and solvents.

Immediate Safety and Handling Precautions:

Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

This compound is often supplied as a solution in an organic solvent, such as ethanol[1]. Ethanol is a flammable liquid and should be handled with care, away from any potential ignition sources[2][3].

Step-by-Step Disposal Procedures

The proper disposal route for this compound is contingent on its classification as a hazardous waste, a determination influenced by both the compound itself and the solvent it is dissolved in. Given that it is a bioactive lipid and often dissolved in a flammable solvent like ethanol, it should be treated as hazardous waste.

Experimental Protocol for Disposal of this compound Waste:

  • Waste Collection:

    • Collect all waste containing this compound, whether in its pure form or in solution, in a designated and clearly labeled hazardous waste container[4][5].

    • The container must be compatible with the chemical waste, typically a bottle made of a material suitable for flammable organic solvents[5].

  • Segregation:

    • Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory, such as a fume hood or a flammable storage cabinet[5][6].

    • Ensure the container is segregated from incompatible chemicals, particularly oxidizing agents, strong acids, and bases, to prevent dangerous reactions[2][4].

  • Labeling:

    • Affix a hazardous waste tag to the container as soon as the first drop of waste is added[5].

    • The label must clearly identify the contents, including "this compound," the solvent (e.g., "Ethanol"), and any other components. The concentration of each component should be noted if known.

  • Storage:

    • Keep the waste container tightly closed when not in use to prevent the evaporation of flammable vapors[3][5].

    • The storage area should be well-ventilated and away from heat or ignition sources[3][4].

  • Disposal Request:

    • Once the container is approaching full (typically 75-80% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[5].

    • Do not dispose of this compound or its solutions down the sink. Ethanol, at concentrations of 24% or higher, is generally considered hazardous waste and is prohibited from drain disposal[5][6]. Intentional dilution of waste to circumvent these regulations is illegal[2].

Data Presentation: Waste Characterization

Due to the absence of specific quantitative disposal parameters for this compound in the available literature, the following table provides a qualitative summary based on the common solvent, ethanol.

ParameterGuidelineSource
Waste Classification Hazardous Waste[5][6]
Primary Hazard Flammability (due to solvent)[2][3]
Incompatible Materials Oxidizing agents, strong acids, strong bases[2][4]
Disposal Route Licensed Hazardous Waste Disposal[4][5]
Drain Disposal Prohibited[2][4][6]

Experimental Protocols: Spill Cleanup

Small Spill (less than 1 liter of solution):

  • Alert personnel in the immediate vicinity.

  • Wearing appropriate PPE, absorb the spill with an inert material such as sand, vermiculite, or a chemical spill pillow[5].

  • Place the absorbent material into a sealed, labeled container for hazardous waste disposal[5].

  • Clean the spill area with soap and water.

Large Spill (greater than 1 liter of solution):

  • Evacuate the area immediately.

  • Alert your institution's emergency response team or EHS[5].

  • If it is safe to do so, increase ventilation to the area.

  • Only personnel with specialized training and appropriate equipment should manage large spills[5].

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

start Start: this compound Waste Generated ppe Don appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs? start->spill collect Collect waste in a designated, compatible hazardous waste container. ppe->collect label Label container with 'Hazardous Waste', contents, and date. collect->label segregate Store in a designated Satellite Accumulation Area (SAA) away from incompatibles. label->segregate full Container nearly full? segregate->full full->segregate No ehs Arrange for pickup by EHS or licensed waste disposal company. full->ehs Yes end End: Proper Disposal ehs->end spill->ppe No small_spill Small Spill: Absorb with inert material, collect as hazardous waste. spill->small_spill Yes (small) large_spill Large Spill: Evacuate and contact EHS. spill->large_spill Yes (large) small_spill->collect large_spill->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling Arachidonoyl Serinol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Arachidonoyl Serinol. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to ensure a safe laboratory environment.

This compound is a cannabinoid receptor 1 (CB1) agonist.[1][2] It is often supplied as a solution in ethanol, a flammable liquid.[3][4] The serinol component of the molecule is known to cause skin irritation and serious eye damage.[5] Therefore, proper safety precautions are imperative.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with handling this compound necessitates the use of appropriate personal protective equipment. The following table summarizes the recommended PPE for various tasks.

Task Required PPE Glove Type Eye Protection Protective Clothing Respiratory Protection
Receiving and Unpacking Lab coat, safety glasses, nitrile glovesSingle pair, standard thicknessSafety glasses with side shieldsStandard lab coatNot generally required
Preparing Stock Solutions Chemical-resistant lab coat, chemical splash goggles, double glovesDouble-layered nitrile or neoprene glovesChemical splash gogglesChemical-resistant lab coat or apronRequired if not handled in a fume hood
Conducting Experiments Lab coat, safety glasses, nitrile glovesSingle pair, standard thicknessSafety glasses with side shieldsStandard lab coatNot generally required
Handling Spills Chemical-resistant coveralls, chemical splash goggles, double gloves, shoe coversHeavy-duty nitrile or butyl rubber glovesChemical splash gogglesChemical-resistant coveralls or suitAir-purifying respirator with organic vapor cartridge
Waste Disposal Lab coat, safety glasses, nitrile glovesSingle pair, standard thicknessSafety glasses with side shieldsStandard lab coatNot generally required

Operational Plan for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.

1. Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leaks.

  • Wear appropriate PPE (lab coat, gloves, and eye protection) when unpacking.

  • Store this compound in a cool, dry, and well-ventilated area, away from sources of ignition, as it is often supplied in a flammable solvent.[4]

  • The storage temperature should be in accordance with the manufacturer's instructions.

2. Preparation of Solutions:

  • All manipulations involving the neat compound or concentrated solutions should be performed in a certified chemical fume hood.

  • Wear double gloves, a chemical-resistant lab coat, and chemical splash goggles.

  • Use only non-sparking tools when handling the ethanolic solution.[4]

  • Ground/bond the container and receiving equipment to prevent static discharge.[4]

  • Prepare solutions in shatter-resistant or coated glass containers.

3. Conducting Experiments:

  • Clearly label all containers with the compound name, concentration, solvent, and hazard symbols.

  • When performing experiments, wear a standard lab coat, nitrile gloves, and safety glasses.

  • Avoid the generation of aerosols.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[6]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • All waste materials contaminated with this compound should be considered hazardous waste.

  • Segregate waste into the following categories:

    • Liquid Waste: Unused solutions or solvent rinses.

    • Solid Waste: Contaminated gloves, pipette tips, vials, and other disposable labware.

    • Sharps Waste: Contaminated needles and syringes.

2. Waste Collection and Labeling:

  • Collect liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvent (e.g., ethanol).

  • Collect solid waste in a designated, labeled, and sealed hazardous waste bag or container.

  • Collect sharps waste in a designated, puncture-resistant sharps container.

  • All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical, and the associated hazards (e.g., "Flammable," "Irritant").

3. Final Disposal:

  • Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.

  • Do not pour any solutions containing this compound down the drain.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Safety Protocols

The following diagrams illustrate the key workflows and safety requirements for handling this compound.

G cluster_receiving Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Waste Disposal receive Receive Shipment inspect Inspect Package receive->inspect unpack Unpack with PPE inspect->unpack store Store Appropriately unpack->store prep Prepare Solutions in Fume Hood store->prep experiment Conduct Experiment prep->experiment segregate Segregate Waste experiment->segregate collect Collect & Label Waste segregate->collect dispose Dispose via EHS collect->dispose

Caption: Workflow for Handling this compound.

G cluster_core_ppe Core PPE cluster_enhanced_ppe Enhanced PPE (High Risk Tasks) cluster_tasks Laboratory Tasks lab_coat Lab Coat gloves Nitrile Gloves eye_protection Safety Glasses chem_coat Chemical-Resistant Lab Coat double_gloves Double Gloves goggles Chemical Splash Goggles respirator Respirator receiving Receiving receiving->lab_coat receiving->gloves receiving->eye_protection solution_prep Solution Preparation solution_prep->chem_coat solution_prep->double_gloves solution_prep->goggles solution_prep->respirator if not in fume hood experimentation Experimentation experimentation->lab_coat experimentation->gloves experimentation->eye_protection spill_cleanup Spill Cleanup spill_cleanup->chem_coat spill_cleanup->double_gloves spill_cleanup->goggles spill_cleanup->respirator waste_disposal Waste Disposal waste_disposal->lab_coat waste_disposal->gloves waste_disposal->eye_protection

Caption: Personal Protective Equipment (PPE) for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.